molecular formula C9H17NO5S B128427 1-Boc-3-Methanesulfonyloxyazetidine CAS No. 141699-58-3

1-Boc-3-Methanesulfonyloxyazetidine

Cat. No.: B128427
CAS No.: 141699-58-3
M. Wt: 251.3 g/mol
InChI Key: XXBDTKYKFFIAEY-UHFFFAOYSA-N
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Description

1-Boc-3-Methanesulfonyloxyazetidine is a useful research compound. Its molecular formula is C9H17NO5S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDTKYKFFIAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444444
Record name tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-58-3
Record name tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141699-58-3
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Foundational & Exploratory

1-Boc-3-Methanesulfonyloxyazetidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. This compound (CAS No. 141699-58-3) has emerged as a cornerstone intermediate, prized for its unique combination of a strained azetidine ring, a stable amine-protecting group, and a highly reactive leaving group. This trifecta of features makes it an exceptionally valuable synthon for introducing the 3-azetidinyl moiety into a wide array of complex molecules.

The azetidine scaffold is of significant interest in drug design as it can improve physicochemical properties such as solubility and metabolic stability, while also providing a rigid, three-dimensional vector to orient substituents for optimal target binding. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and strategic applications of this compound.

Core Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid under standard conditions. Its structure features a tert-butyloxycarbonyl (Boc) group protecting the azetidine nitrogen and a methanesulfonyl (mesyl) group at the C3 position. The Boc group enhances stability and solubility in common organic solvents, while the mesyl group functions as an excellent leaving group for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 141699-58-3[2][3]
Molecular Formula C₉H₁₇NO₅S[3][4][5]
Molecular Weight 251.30 g/mol [3][4][5]
IUPAC Name tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate[2][4]
Common Synonyms 1-(tert-Butoxycarbonyl)-3-(mesyloxy)azetidine, N-Boc-3-methanesulfonyloxyazetidine[3]
Appearance White to off-white solidInferred from typical properties
Storage Conditions 2-8°C, Refrigerator, under inert atmosphere, sealed in dry[3][6]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral data are summarized below.

Table 2: Representative Spectroscopic Data

TechniqueCharacteristic Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm) ≈ 5.10-5.20 (m, 1H, CH-OMs), 4.30-4.45 (m, 2H, azetidine-CH₂), 4.05-4.20 (m, 2H, azetidine-CH₂), 3.05 (s, 3H, SO₂CH₃), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm) ≈ 156.0 (C=O), 80.5 (C(CH₃)₃), 68.0 (CH-OMs), 55.0 (azetidine-CH₂), 34.5 (SO₂CH₃), 28.5 (C(CH₃)₃)
IR (KBr, cm⁻¹)ν ≈ 2980 (C-H), 1700 (C=O, Boc), 1350 & 1170 (S=O, sulfonate)
MS (ESI) m/z ≈ 252.1 [M+H]⁺, 274.1 [M+Na]⁺

Note: Actual spectral values may vary slightly based on solvent and instrumentation.

Synthesis and Purification

The standard synthesis of this compound is a straightforward and high-yielding procedure starting from its corresponding alcohol, 1-Boc-3-hydroxyazetidine.

Synthesis Principle

The core of the synthesis is the conversion of a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the mesylate group, -OMs).[7] This transformation dramatically activates the C3 position of the azetidine ring, rendering it highly susceptible to nucleophilic attack. The reaction is a classic sulfonate ester formation, typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Precursor 1-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Reagents 1. Methanesulfonyl Chloride (MsCl) 2. Triethylamine (TEA) 3. Dichloromethane (DCM) Precursor->Reagents Mesylation (0°C to RT) Product This compound (CAS: 141699-58-3) Reagents->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes. The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.

  • Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its behavior as an electrophile in nucleophilic substitution reactions.

Core Reactivity: Sₙ2 Displacement

The C-O bond of the mesylate is polarized, and the sulfonate is a highly stabilized anion, making it an exceptional leaving group. This allows for a classic bimolecular nucleophilic substitution (Sₙ2) reaction to occur at the C3 position. A wide variety of nucleophiles can be employed to displace the mesylate, leading to the formation of diverse 3-substituted azetidines.

Caption: Mechanism of Sₙ2 displacement of the mesylate group by a nucleophile (Nu⁻).

Causality Behind Experimental Choices:

  • Nucleophile Choice: The reaction is compatible with a broad range of soft and hard nucleophiles, including primary and secondary amines, phenols, thiols, and carbanions. This flexibility is the primary reason for the intermediate's widespread use.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are optimal.[7] These solvents effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity for the Sₙ2 attack.

  • Temperature: Reactions are often gently heated (e.g., 50-80°C) to overcome the activation energy, especially with less reactive nucleophiles.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but is a critical pharmaceutical intermediate.[] Its application allows for the late-stage functionalization and rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G A This compound (Key Intermediate) B Parallel Synthesis with Diverse Nucleophiles (Amines, Phenols, Thiols, etc.) A->B C Library of 3-Substituted Boc-Azetidines B->C D Boc-Deprotection (e.g., TFA or HCl) C->D E Final Library of Diverse 3-Azetidinyl Compounds D->E F Biological Screening & Lead Optimization E->F

Caption: Strategic workflow for using the intermediate in a drug discovery program.

Strategic Value:
  • Scaffold Hopping & SAR Expansion: The azetidine ring serves as a bioisostere for other common rings like piperidine or pyrrolidine. By using this intermediate, chemists can quickly synthesize dozens or hundreds of analogs where a key interaction vector is presented from the rigid azetidine core.

  • Improving DMPK Properties: Introduction of the polar azetidine moiety can enhance aqueous solubility and reduce the lipophilicity of a lead compound, often leading to improved DMPK (Drug Metabolism and Pharmacokinetics) profiles.

  • Access to Novel Chemical Space: As a 4-membered ring, azetidine provides unique exit vectors and conformational constraints compared to more common 5- and 6-membered rings, allowing for the exploration of novel chemical space.

Safety and Handling

According to GHS classifications, this compound presents several hazards and must be handled with appropriate care.

  • Hazards: The compound is reported to be toxic if swallowed (H301), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is often recommended to store under an inert gas like nitrogen or argon.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a quintessential example of a modern chemical building block that accelerates drug discovery. Its well-defined reactivity, commercial availability, and the strategic importance of the azetidine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity—particularly the Sₙ2 displacement of its highly activated mesylate group—enables the rapid and efficient synthesis of novel molecular entities with therapeutic potential. Proper handling and safety precautions are essential to mitigate the risks associated with this reactive and toxicologically relevant intermediate.

References

The Lynchpin Intermediate: A Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthesis, Reactivity, and Strategic Application of a Critical Azetidine Building Block in Modern Pharmaceutical Development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Boc-3-Methanesulfonyloxyazetidine, a pivotal intermediate in the synthesis of complex pharmaceutical agents. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, practical expertise, and actionable insights. The CAS Number for this compound is 141699-58-3.[1]

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its constrained, three-dimensional structure imparts unique conformational rigidity to molecules, enabling precise interactions with biological targets. This compound, in particular, serves as a versatile and highly reactive building block for the introduction of this desirable motif into drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the nitrogen atom, while the methanesulfonyloxy (mesyl) group at the 3-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This dual functionality makes it an indispensable tool for the construction of novel therapeutics, most notably in the class of Janus kinase (JAK) inhibitors.[2][3][4]

Synthesis of this compound: A Robust and Scalable Two-Step Protocol

The preparation of this compound is a well-established, two-step process commencing from 3-hydroxyazetidine. This synthetic route is characterized by high yields and scalability, making it suitable for both laboratory-scale research and industrial production.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

The initial step involves the protection of the secondary amine of 3-hydroxyazetidine with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen atom during the subsequent mesylation step.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 3-hydroxyazetidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) as a base.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the solution.

  • Reaction Progression: Allow the reaction to proceed at 0-5°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-3-hydroxyazetidine.

ParameterValue
Typical Yield 85-92%
Purity (GC) ≥99%
Key Reagents 3-Hydroxyazetidine, Boc Anhydride, Triethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)

digraph "Boc_Protection_Workflow" {
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"3-Hydroxyazetidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Boc_Anhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Triethylamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", label="Reaction Vessel\n(DCM or THF)"]; "Workup" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", label="Aqueous Work-up\n& Purification"]; "Product_1" [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", label="1-Boc-3-hydroxyazetidine"];

"3-Hydroxyazetidine" -> "Reaction_Vessel"; "Boc_Anhydride" -> "Reaction_Vessel"; "Triethylamine" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Workup" [label="Stirring at 0-5°C\nthen Room Temp."]; "Workup" -> "Product_1"; }

Diagram 1: Workflow for N-Boc Protection.
Step 2: Methanesulfonylation of 1-Boc-3-hydroxyazetidine

The second step involves the activation of the hydroxyl group of 1-Boc-3-hydroxyazetidine by converting it into a mesylate. This is achieved by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-Boc-3-hydroxyazetidine in an appropriate solvent like dichloromethane (DCM) or ethyl acetate. Add triethylamine (TEA) to the solution.

  • Addition of Mesyl Chloride: Cool the mixture to 0-5°C. Slowly add methanesulfonyl chloride (MsCl) to the reaction.

  • Reaction Progression: Maintain the temperature at 0-5°C for approximately 30 minutes, then allow the reaction to gradually warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

ParameterValue
Typical Yield 78-88%
Purity (HPLC) ≥98%
Key Reagents 1-Boc-3-hydroxyazetidine, Methanesulfonyl Chloride, Triethylamine
Solvent Dichloromethane (DCM) or Ethyl Acetate

digraph "Mesylation_Workflow" {
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edge [fontname="Arial", fontsize=9];

"1-Boc-3-hydroxyazetidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MsCl" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Methanesulfonyl\nChloride (MsCl)"]; "Triethylamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel_2" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", label="Reaction Vessel\n(DCM or Ethyl Acetate)"]; "Workup_2" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", label="Aqueous Work-up\n& Purification"]; "Final_Product" [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", label="this compound"];

"1-Boc-3-hydroxyazetidine" -> "Reaction_Vessel_2"; "MsCl" -> "Reaction_Vessel_2"; "Triethylamine" -> "Reaction_Vessel_2"; "Reaction_Vessel_2" -> "Workup_2" [label="Stirring at 0-5°C\nthen Room Temp."]; "Workup_2" -> "Final_Product"; }

Diagram 2: Workflow for Methanesulfonylation.

Application in Drug Synthesis: The Case of Baricitinib

This compound is a cornerstone intermediate in the synthesis of several modern pharmaceuticals. A prime example is its use in the preparation of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[5][6]

In the synthesis of Baricitinib, the azetidine ring is introduced via a nucleophilic substitution reaction where the nitrogen atom of a pyrrolo[2,3-d]pyrimidine core displaces the mesylate group of this compound. This reaction is highly efficient due to the excellent leaving group ability of the mesylate.

Baricitinib_Synthesis Intermediate_A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine N-H Reaction Nucleophilic Substitution Intermediate_A:f1->Reaction Intermediate_B This compound OMs Intermediate_B:f1->Reaction Baricitinib_Precursor Baricitinib Precursor N-Azetidine Reaction->Baricitinib_Precursor:f1 Base (e.g., DBU)

Diagram 3: Role in Baricitinib Synthesis.

Following this key coupling step, the Boc protecting group is removed under acidic conditions, and subsequent functionalization of the azetidine nitrogen with an ethylsulfonyl group leads to the final Baricitinib molecule.[7][8][9]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValue
CAS Number 141699-58-3
Molecular Formula C9H17NO5S[1]
Molecular Weight 251.30 g/mol [1]
Appearance White to off-white solid
Melting Point 69-71 °C
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.

Characterization is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as an irritant and may cause skin and eye irritation. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile intermediate that plays a critical role in modern drug discovery and development. Its well-defined synthesis and predictable reactivity make it an invaluable tool for medicinal chemists seeking to incorporate the azetidine scaffold into novel therapeutic agents. The successful application of this building block in the synthesis of complex molecules like Baricitinib underscores its importance and solidifies its position as a key component in the pharmaceutical industry's synthetic arsenal.

References

1-Boc-3-Methanesulfonyloxyazetidine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its fundamental properties, synthesis, characteristic reactivity, and critical role as a versatile building block in modern medicinal chemistry. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Key Intermediate in Modern Synthesis

This compound (CAS No. 141699-58-3) is a synthetically valuable azetidine derivative.[1] Its structure is characterized by a four-membered azetidine ring, a crucial scaffold in many biologically active compounds. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and modulates reactivity during synthetic sequences.[1] The key to its utility lies in the methanesulfonyloxy (mesyl) group at the 3-position. The mesyl group is an excellent leaving group, rendering the C-3 position highly susceptible to nucleophilic attack.[1] This predictable reactivity allows for the facile introduction of a wide array of functional groups, making it an indispensable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 251.30 g/mol [3][4][5]
Molecular Formula C₉H₁₇NO₅S[3][4][5]
CAS Number 141699-58-3[1][3][5][6]
Appearance Solid
Melting Point 69 °C
Boiling Point 378.5 ± 31.0 °C at 760 mmHg
IUPAC Name tert-butyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate
Storage 2-8°C, Keep in dark place, sealed in dry[3][6]

Spectroscopic Data Interpretation:

  • ¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.4 ppm), the mesyl methyl protons (singlet, ~3.0 ppm), and the non-equivalent azetidine ring protons (multiplets, ~3.8-4.5 ppm), with a distinct downfield shift for the proton on the carbon bearing the mesylate group.

  • ¹³C NMR: Characteristic peaks include the quaternary carbon and methyls of the Boc group, the azetidine ring carbons, and the methyl carbon of the mesyl group. The C-3 carbon of the azetidine ring will be significantly downfield due to the electron-withdrawing effect of the mesyloxy group.

  • IR Spectroscopy: Key stretches would include a strong absorption around 1700 cm⁻¹ for the carbamate C=O, and strong, characteristic absorptions for the S=O stretches of the sulfonate group, typically found around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, along with characteristic fragmentation patterns such as the loss of the Boc group or the mesyl group.

Synthesis: From Hydroxy Precursor to Activated Intermediate

The most common and efficient synthesis of this compound involves the mesylation of its corresponding alcohol precursor, 1-Boc-3-hydroxyazetidine. This reaction is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a highly reactive mesylate leaving group.

Causality of Experimental Design: The choice of reagents and conditions is critical for a successful transformation. Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the mesyl group. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions, including potential deprotection of the Boc group. The reaction is typically run at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of impurities.

Diagram of Synthesis Pathway

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Precursor 1-Boc-3-hydroxyazetidine Reaction Mesylation Reaction (DCM, 0°C to RT) Precursor->Reaction Reagent Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Reagent->Reaction Product This compound Reaction->Product Byproduct Triethylammonium chloride (Et3N·HCl) Reaction->Byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a clean, dry, nitrogen-purged round-bottom flask, add 1-Boc-3-hydroxyazetidine (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Core Reactivity and Applications in Drug Discovery

The synthetic power of this compound stems from its role as an electrophile in Sₙ2 reactions. The mesylate is a superb leaving group because its negative charge is stabilized by resonance across the two sulfonyl oxygens. This allows for the efficient displacement by a wide range of nucleophiles.

The Boc Group's Role: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile in intermolecular reactions. Second, it is stable to the basic or neutral conditions of the Sₙ2 reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a final deprotection step.[7]

Diagram of Nucleophilic Substitution Workflow

Reactivity Start This compound Process SN2 Reaction + Nucleophile (Nu-) Start->Process Electrophile Intermediate 1-Boc-3-(Nu)-azetidine Process->Intermediate Product Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Final 3-(Nu)-azetidine (Final Product) Deprotection->Final

Caption: Synthetic utility via nucleophilic substitution followed by deprotection.

Applications in Medicinal Chemistry: The 3-substituted azetidine motif is a privileged structure in drug design. It provides a three-dimensional vector that can be used to explore chemical space and optimize ligand-receptor interactions. This building block is frequently used in the synthesis of:

  • Kinase Inhibitors: The azetidine ring can serve as a rigid scaffold to correctly orient pharmacophoric groups for binding within the ATP pocket of kinases.[1]

  • GPCR Ligands: The nitrogen atom of the azetidine can act as a key basic center for interaction with G-protein coupled receptors.

  • Enzyme Inhibitors: Its derivatives are used to create novel inhibitors for enzymes such as HCV protease.[8]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][9]

  • Irritation: Causes skin irritation and serious eye damage.[10][11]

  • Respiratory: May cause respiratory irritation.[10][11][12]

Protocol for Safe Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.[10]

    • Eye Protection: Use chemical safety goggles or a face shield.[10][13]

    • Body Protection: Wear a flame-resistant lab coat.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[10]

  • Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][13][14] Recommended storage is often under refrigeration (2-8 °C).[3]

Conclusion

This compound is more than just a chemical; it is a versatile tool that empowers chemists to construct novel molecular entities with significant therapeutic potential. Its predictable reactivity, enabled by the combination of a stable protecting group and an excellent leaving group on a desirable azetidine scaffold, ensures its continued importance in academic and industrial research. A comprehensive understanding of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into otherwise flat molecules make it a valuable building block in the design of novel therapeutics.[1] Among the various functionalized azetidines, 1-Boc-3-methanesulfonyloxyazetidine stands out as a key intermediate. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the nitrogen atom, while the methanesulfonyloxy (mesylate) group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for the facile introduction of a wide range of substituents at the 3-position of the azetidine ring, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis and characterization of this important building block, intended for researchers and professionals in the field of drug development.

Synthesis of the Precursor: 1-Boc-3-hydroxyazetidine

The synthesis of this compound begins with the preparation of its precursor, 1-Boc-3-hydroxyazetidine. A common and effective method for synthesizing this precursor involves the debenzylation of a commercially available starting material, followed by the introduction of the Boc protecting group.[3]

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Diphenylmethyl)-3-hydroxyazetidine239.3110.0 g41.8 mmol
Methanol32.04300 mL-
10% Palladium on Carbon-10.0 g-
Di-tert-butyl dicarbonate (Boc₂O)218.2518.2 g83.6 mmol
Hexane-As needed-
Ethyl Acetate-As needed-

Procedure:

  • Debenzylation: In a suitable reaction vessel, dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).

  • To this solution, carefully add 10% palladium on carbon (10.0 g).

  • The reaction mixture is then subjected to catalytic hydrogenation at room temperature for 3 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the palladium catalyst is removed by filtration through a pad of Celite.

  • Boc Protection: To the filtrate containing the debenzylated azetidine, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a gradient of hexane:ethyl acetate (starting from 1:1 and moving to 1:2) as the eluent to afford 1-Boc-3-hydroxyazetidine as the final product.[3]

Synthesis of this compound

The conversion of 1-Boc-3-hydroxyazetidine to its corresponding mesylate is a crucial step that activates the 3-position for subsequent nucleophilic attack. This is typically achieved through reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine.

Reaction Mechanism

The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Under certain basic conditions, an alternative mechanism involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed.[4]

Experimental Workflow Start 1-Boc-3-hydroxyazetidine in DCM Add_Base Add Triethylamine at 0°C Start->Add_Base Add_MsCl Add Methanesulfonyl Chloride at 0°C Add_Base->Add_MsCl React Stir at 0°C to RT Add_MsCl->React Workup Aqueous Workup (Water, Brine) React->Workup Isolate Dry and Concentrate Workup->Isolate Purify Column Chromatography Isolate->Purify Product This compound Purify->Product

References

The Strategic Role of the Boc Protecting Group in Azetidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. However, the inherent ring strain and nucleophilicity of the azetidine nitrogen present significant challenges during multi-step syntheses. This technical guide provides an in-depth exploration of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these synthetic hurdles. We will dissect the mechanistic underpinnings of Boc protection, its influence on reactivity and stereochemical outcomes, and provide field-proven protocols for its application and removal. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to strategically employ the Boc group in the synthesis of complex azetidine-containing molecules.

The Azetidine Scaffold: A Double-Edged Sword in Synthesis

Azetidines are increasingly sought-after building blocks in drug discovery.[1][2] Their incorporation into molecular frameworks can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] However, the considerable ring strain of this four-membered heterocycle makes it susceptible to undesired ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[3][4][5] The lone pair of electrons on the nitrogen atom is highly available, rendering the ring prone to protonation, which further exacerbates ring strain and facilitates nucleophilic attack.[5]

This inherent reactivity necessitates the use of a protecting group for the azetidine nitrogen during synthetic manipulations of other parts of the molecule. The ideal protecting group should be:

  • Robust: Stable to a wide range of reaction conditions.

  • Inert: Does not interfere with desired transformations.

  • Readily Cleavable: Can be removed under mild conditions that do not compromise the integrity of the azetidine ring or other sensitive functional groups.

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for azetidine protection, fulfilling these criteria with remarkable efficacy.[6]

The Boc Group: A Bulwark Against Instability

The Boc group is a carbamate-based protecting group that effectively attenuates the nucleophilicity and basicity of the azetidine nitrogen.[5] This is achieved through the electron-withdrawing effect of the carbonyl group, which delocalizes the nitrogen's lone pair, making it less available for protonation or reaction with electrophiles.[1]

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of the azetidine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate, leading to the formation of tert-butanol and the release of carbon dioxide gas.[7]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Azetidine Azetidine (R-NH-R') Intermediate [R-N(H)(R')-C(=O)O-Boc]⁺ O⁻-C(=O)O-tBu Azetidine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate N_Boc_Azetidine N-Boc-Azetidine Intermediate->N_Boc_Azetidine Elimination tBuOH t-Butanol Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Figure 1: Simplified mechanism of Boc protection of an azetidine using Boc₂O.

Advantages of Boc Protection in Azetidine Synthesis

The use of the Boc group offers several key advantages in the synthesis of azetidines:

  • Enhanced Stability: N-Boc-azetidines exhibit significantly increased stability towards a wide range of reagents and reaction conditions, including basic, reductive, and oxidative environments.[6]

  • Controlled Reactivity: The Boc group effectively "tames" the reactivity of the azetidine nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[8]

  • Improved Handling and Solubility: Boc-protected intermediates often have improved solubility in organic solvents and are generally easier to handle and purify compared to their free amine counterparts.[6]

  • Mild Deprotection: The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[9][10] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

Synthetic Applications of N-Boc-Azetidines

The stability and controlled reactivity of N-Boc-azetidines make them versatile intermediates in a multitude of synthetic transformations.

Intramolecular Cyclization Reactions

One of the most powerful strategies for constructing the azetidine ring is through intramolecular cyclization.[2][11] In these reactions, the Boc group plays a crucial role in pre-organizing the substrate for cyclization and preventing intermolecular side reactions. For instance, N-Boc-protected amino alcohols or amino halides can undergo base-mediated cyclization to afford the corresponding N-Boc-azetidines.

A notable example is the synthesis of N-Boc-protected azetidines from chiral allylic amines via a diastereoselective hydrozirconation followed by an intramolecular cyclization.[12] The Boc group is essential for the success of this transformation, ensuring the desired ring closure occurs efficiently.[12]

Functionalization of the Azetidine Ring

The Boc group facilitates the regioselective functionalization of the azetidine ring. For example, α-lithiation of N-Boc-azetidine, followed by trapping with an electrophile, allows for the introduction of substituents at the C2 position.[9] This approach has been instrumental in the synthesis of a variety of substituted azetidines.

It's important to note that while the Boc group itself does not typically direct lithiation, its thio-analogue, the tert-butoxythiocarbonyl (Botc) group, has been shown to facilitate α-lithiation and subsequent electrophilic substitution.[9]

Synthesis of Azetidine-Containing Peptides and PROTACs

N-Boc-azetidine carboxylic acids are valuable building blocks in peptide synthesis.[8] The incorporation of these constrained amino acids can induce specific secondary structures and enhance proteolytic stability.[8] The Boc group allows for standard solid-phase or solution-phase peptide coupling protocols to be employed.[8]

Furthermore, N-Boc-3-hydroxyazetidine is a key component in the synthesis of non-cleavable linkers for antibody-drug conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[13][14]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes the synthesis of N-Boc-3-hydroxyazetidine from 1-benzhydrylazetidin-3-ol, a common starting material.

Step 1: Deprotection of 1-benzhydrylazetidin-3-ol

  • Dissolve 1-benzhydrylazetidin-3-ol in methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to catalytic hydrogenation at room temperature.

  • After the reaction is complete, filter off the catalyst.

Step 2: Boc Protection

  • To the filtrate from Step 1, add di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.[13][15]

Figure 2: Synthetic workflow for N-Boc-3-hydroxyazetidine.

General Procedure for the Deprotection of N-Boc-Azetidines

The removal of the Boc group is typically achieved under acidic conditions.

  • Dissolve the N-Boc-azetidine derivative in a suitable solvent, such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting azetidine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.[9]

Table 1: Comparison of Common Deprotection Conditions for N-Boc-Azetidines

ReagentSolventTemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard and highly effective method.[9][10]
Hydrochloric Acid (HCl)Dioxane or Ethyl Acetate0 °C to Room TemperatureCan be effective, but care must be taken to avoid ring-opening.[16]
Oxalyl ChlorideMethanolRoom TemperatureA milder alternative for sensitive substrates.[17]
Thermolysis2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)RefluxCan be accelerated with microwave irradiation.[18]

Challenges and Considerations

While the Boc group is a powerful tool, its use is not without challenges.

  • Acid-Mediated Ring Opening: Although Boc-protected azetidines are more stable than their unprotected counterparts, they are not completely immune to ring-opening under harsh acidic conditions.[1][5] Careful control of pH and reaction time is crucial during deprotection and subsequent reactions.

  • Steric Hindrance: The bulky tert-butyl group can sometimes sterically hinder reactions at adjacent positions on the azetidine ring.

  • Alternative Protecting Groups: In cases where the Boc group is not suitable, other protecting groups such as the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, or the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can be considered.[16][19]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of azetidines. Its ability to mask the reactivity of the azetidine nitrogen while being readily cleavable under mild conditions has enabled the construction of a vast array of complex azetidine-containing molecules. A thorough understanding of the principles of Boc protection and deprotection, as well as its influence on the reactivity of the azetidine ring, is essential for any researcher working in the field of medicinal chemistry and drug development. By strategically employing the Boc group, chemists can unlock the full potential of the azetidine scaffold in the design of novel therapeutics.

References

mesyl group as a leaving group in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mesyl Group as a Leaving Group in Nucleophilic Substitution

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the mesyl group (mesylate) as a leaving group in nucleophilic substitution reactions. Tailored for researchers, scientists, and professionals in drug development, it synthesizes fundamental principles with practical, field-proven insights to empower your synthetic strategies.

The Critical Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The success of these reactions hinges on the efficacy of the leaving group—a molecular fragment that departs with a pair of electrons. An effective leaving group must be able to stabilize the negative charge it carries upon departure. This is typically achieved through resonance delocalization or high electronegativity. The facility with which the leaving group departs directly influences the reaction rate and overall yield.

The hydroxyl group (-OH) of alcohols is a notoriously poor leaving group because its conjugate acid, water, has a relatively high pKa, making the hydroxide anion (HO⁻) a strong base and thus unstable on its own. Consequently, the hydroxyl group must be converted into a more suitable leaving group to facilitate substitution reactions. This is where sulfonate esters, particularly mesylates, play a pivotal role.

The Mesyl Group: Structure, Properties, and Reactivity

The mesyl group, short for methanesulfonyl group (CH₃SO₂-), is readily introduced by reacting an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The resulting sulfonate ester, a mesylate, transforms the alcohol into an excellent substrate for nucleophilic attack.

The Foundation of Stability: Resonance and Inductive Effects

The exceptional ability of the mesylate anion to function as a leaving group is rooted in its electronic structure. Upon cleavage of the C-O bond during nucleophilic attack, the negative charge on the oxygen atom is extensively delocalized across the sulfonyl group through resonance. This delocalization distributes the charge over three electronegative atoms (the two oxygen atoms and the sulfur atom), significantly stabilizing the departing anion.

The methyl group attached to the sulfur atom also contributes a modest inductive effect, further enhancing the stability of the mesylate anion. The conjugate acid of the mesylate anion is methanesulfonic acid (CH₃SO₃H), a strong acid with a pKa of approximately -1.9. This low pKa is a direct indicator of the high stability of its conjugate base, the mesylate anion, making it an excellent leaving group.

Comparative Reactivity: Mesylate vs. Other Leaving Groups

The effectiveness of a leaving group is inversely related to the pKa of its conjugate acid. A lower pKa signifies a more stable anion and, therefore, a better leaving group. Mesylates are among the most effective leaving groups commonly used in organic synthesis.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Mesylate -OMs Methanesulfonic acid ~ -1.9 [1][2]1.00 [1]
Tosylate-OTsp-Toluenesulfonic acid~ -2.8[1]0.70[1]
Triflate-OTfTrifluoromethanesulfonic acid~ -14~10⁴
IodideI⁻Hydroiodic acid~ -10~0.02
BromideBr⁻Hydrobromic acid~ -9~0.005
ChlorideCl⁻Hydrochloric acid~ -7~10⁻⁵

Note: Relative rates are approximate and can vary with substrate, nucleophile, and reaction conditions.

As the table illustrates, while both mesylates and tosylates are excellent leaving groups, mesylates are slightly more reactive in SN2 reactions under certain conditions.[1] This subtle difference can be attributed to the electronic and steric profiles of the methyl versus the tolyl group. Triflate is a significantly more reactive leaving group, but its higher cost and the potent alkylating nature of triflating agents often make mesylates a more practical choice for many applications.[3]

Mechanistic Considerations in SN1 and SN2 Reactions

The conversion of an alcohol to a mesylate does not alter the stereochemistry at the carbon center. This is a crucial advantage, as it allows for the retention of stereochemical integrity leading up to the nucleophilic substitution step. The subsequent substitution reaction, however, proceeds with predictable stereochemical outcomes depending on the mechanism.

  • SN2 Reactions: Primary and secondary mesylates are excellent substrates for SN2 reactions. The attack of the nucleophile occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the reaction center. This stereospecificity is highly valuable in asymmetric synthesis.

  • SN1 Reactions: Tertiary mesylates, and to some extent secondary mesylates in the presence of weak nucleophiles and polar protic solvents, can undergo SN1 reactions. This pathway involves the formation of a planar carbocation intermediate, which can then be attacked by the nucleophile from either face, resulting in a racemic or near-racemic mixture of products.

Preparation of Mesylates: A Standard Protocol

The synthesis of mesylates is a straightforward and high-yielding process. The most common method involves the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

Mechanism of Mesylation

The reaction is believed to proceed through a nucleophilic attack of the alcohol on the highly electrophilic sulfur atom of methanesulfonyl chloride. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. In some cases, particularly with pyridine, the reaction may proceed through a more reactive sulfonylpyridinium intermediate.

G cluster_0 Mesylation of an Alcohol ROH R-OH ROMs R-OMs ROH->ROMs + MsCl, Base MsCl CH₃SO₂Cl MsCl->ROMs Base Base HCl Base-H⁺ Cl⁻ Base->HCl

Caption: Overall transformation in the mesylation of an alcohol.

Applications in Drug Development and Complex Molecule Synthesis

The reliability and predictability of mesylate chemistry have made it an indispensable tool in the pharmaceutical industry and the synthesis of complex natural products.

  • Introduction of Nucleophiles: Mesylates are excellent electrophiles for the introduction of a wide range of nucleophiles, including azides, cyanides, halides, and various oxygen, nitrogen, and sulfur-containing functional groups. The azide substitution, for example, is a key step in the synthesis of amines via the Staudinger reduction or click chemistry.

  • Protecting Group Chemistry: While primarily used to activate hydroxyl groups for substitution, the mesyl group can also serve as a protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions and can be cleaved under specific reducing conditions.

  • Intramolecular Reactions: The activation of a hydroxyl group as a mesylate can facilitate intramolecular cyclization reactions, a powerful strategy for the construction of cyclic ethers and other heterocyclic systems.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

Objective: To convert a primary alcohol into its corresponding mesylate.

Materials:

  • Primary alcohol (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Add methanesulfonyl chloride dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The formation of the mesylate can be confirmed by ¹H NMR spectroscopy by the appearance of a new singlet corresponding to the methyl protons of the mesyl group, typically around 3.0 ppm.

Protocol 2: SN2 Substitution of a Mesylate with Sodium Azide

Objective: To synthesize an alkyl azide from an alkyl mesylate.

Materials:

  • Alkyl mesylate (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Dissolve the alkyl mesylate in anhydrous DMF in a round-bottom flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude alkyl azide can be purified by column chromatography or distillation.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

G cluster_workflow Experimental Workflow: Mesylation and Azide Substitution start Primary Alcohol (R-OH) mesylation Mesylation (MsCl, Et₃N, DCM, 0°C) start->mesylation mesylate Alkyl Mesylate (R-OMs) mesylation->mesylate substitution Azide Substitution (NaN₃, DMF, 60-80°C) mesylate->substitution azide Alkyl Azide (R-N₃) substitution->azide purification Purification (Chromatography/Distillation) azide->purification

Caption: A typical two-step workflow for converting an alcohol to an azide via a mesylate intermediate.

Troubleshooting and Key Considerations

  • Elimination as a Side Reaction: With secondary and sterically hindered primary mesylates, elimination (E2) can compete with substitution, especially with bulky or strongly basic nucleophiles. Using a non-basic nucleophile and a polar aprotic solvent can favor substitution.

  • Stability of Mesylates: While generally stable, mesylates are sensitive to hydrolysis, especially under acidic or basic conditions. They are typically used immediately after preparation or stored under anhydrous conditions.

  • Safety: Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment.

Conclusion

The mesyl group is a highly effective and versatile leaving group that plays a crucial role in modern organic synthesis. Its ease of preparation, high reactivity, and predictable stereochemical outcomes in nucleophilic substitution reactions make it an invaluable tool for the construction of complex molecules and the development of new pharmaceuticals. A thorough understanding of its properties and reactivity allows the synthetic chemist to strategically design and execute efficient and high-yielding synthetic routes.

References

A Technical Guide to the Stability of 1-Boc-3-Methanesulfonyloxyazetidine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-methanesulfonyloxyazetidine is a pivotal building block in contemporary drug discovery, prized for its compact azetidine core, which imparts desirable physicochemical properties to novel therapeutic agents. However, the molecule's utility is intrinsically linked to its chemical stability, particularly during the critical step of Boc-group removal under acidic conditions. This guide provides an in-depth analysis of the factors governing the stability of this reagent, detailing the mechanisms of degradation, outlining robust experimental protocols for stability assessment, and offering expert insights to mitigate risks in synthetic workflows.

Introduction: The Double-Edged Sword of Reactivity

1-tert-Butoxycarbonyl-3-methanesulfonyloxyazetidine combines two key functionalities: a Boc-protected amine and a methanesulfonyloxy (mesylate) group. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, valued for its stability in non-acidic environments and its clean, efficient removal with acid.[1] The mesylate is an excellent leaving group, poised for nucleophilic displacement to introduce diverse functionalities onto the azetidine ring.[2]

This combination, however, presents a significant chemical challenge. The very conditions required to deprotect the amine—strong acids—can also trigger subsequent, often undesirable, reactions involving the highly reactive azetidine core and the mesylate leaving group. Understanding and controlling this delicate balance is paramount for any researcher employing this building block. This guide serves as a comprehensive resource for navigating the complexities of its acidic lability.

Core Chemical Principles: Understanding the Key Players

The stability of this compound is dictated by the interplay of its three core components:

  • The Boc Group: Its role is to temporarily mask the reactivity of the azetidine nitrogen. It is cleaved by acid catalysis, a process that initiates the stability cascade.[1][3]

  • The Azetidine Ring: This four-membered ring is inherently strained. Upon removal of the Boc group, the resulting secondary amine is protonated under acidic conditions, forming a strained azetidinium ion. This ion is highly electrophilic and susceptible to ring-opening.[4][5]

  • The Mesylate Group: As a potent leaving group, its departure is the final step in many degradation pathways, facilitating nucleophilic attack and potential ring cleavage.[2]

Mechanism of Degradation Under Acidic Conditions

The degradation of this compound in an acidic medium is not a single event but a sequential process. The primary and most crucial step is the removal of the Boc protecting group.

Step 1: Acid-Catalyzed Boc Deprotection

The mechanism for the acid-catalyzed cleavage of the Boc group is a well-established, multi-step process:[1][3][6]

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[1][6]

  • Protonation: In the acidic environment, the liberated azetidine nitrogen is immediately protonated, forming an ammonium salt.[1][6]

The tert-butyl cation generated can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in side reactions.[1] It is critical to perform this reaction in a well-ventilated system to allow the gaseous byproducts to escape safely.[1]

G cluster_1 Step 2: Ring Opening BocAz 1-Boc-3-MsO-Azetidine ProtonatedBoc Protonated Carbamate BocAz->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation ProtonatedBoc->CarbamicAcid Fragmentation Azetidinium 3-MsO-Azetidinium Salt CarbamicAcid->Azetidinium - CO₂ RingOpened Ring-Opened Product (e.g., Amino Alcohol) Azetidinium->RingOpened + Nucleophile (e.g., H₂O, Cl⁻) - MsOH Azetidinium_ref 3-MsO-Azetidinium Salt

Caption: Primary degradation pathway under acidic conditions.

Step 2: The Fate of the 3-Methanesulfonyloxyazetidinium Ion

Once the Boc group is removed, the resulting 3-methanesulfonyloxyazetidinium ion is a highly reactive intermediate. Its fate determines the final product profile and is a critical consideration for process control. The strained ring of the azetidinium ion is a powerful electrophile, making it susceptible to nucleophilic attack.[4][5][7]

The nucleophile can be the counter-ion of the acid used (e.g., trifluoroacetate, chloride), the solvent (e.g., water, methanol), or any other nucleophilic species present in the reaction mixture. This attack can lead to regioselective ring-opening, yielding linear amino alcohol derivatives instead of the desired free azetidine.[4][5] The regioselectivity of the attack depends on steric and electronic factors of the azetidinium ion and the nature of the nucleophile.[5][8]

Factors Influencing Stability

Several experimental parameters can be modulated to control the stability and degradation of this compound.

FactorInfluence on StabilityRationale & Expert Insights
Acid Strength & Conc. Higher strength/concentration accelerates Boc removal but also ring-opening.While strong acids like TFA are effective for deprotection, their non-nucleophilic counter-ions are generally preferred to minimize ring-opening. Studies have shown that the kinetics of Boc cleavage can have a second-order dependence on acid concentration, highlighting the need for precise stoichiometric control.[9]
Temperature Increased temperature accelerates all reaction rates.Boc deprotection is often run at 0°C to room temperature. Elevated temperatures should be avoided as they disproportionately accelerate the rate of undesired ring-opening and other side reactions.
Solvent Protic/nucleophilic solvents can participate in ring-opening.Dichloromethane (DCM) is a common choice. Protic solvents like methanol can act as nucleophiles. The presence of water, even in small amounts, can lead to hydrolysis of the mesylate or attack the azetidinium ion.[10]
Reaction Time Prolonged exposure to acid increases byproduct formation.It is crucial to monitor the reaction closely (e.g., by TLC, LC-MS) and quench it promptly upon completion of the Boc deprotection to prevent degradation of the desired product.
Scavengers Can trap the tert-butyl cation.Scavengers like triethylsilane (TES) or anisole are often added to prevent side reactions caused by the reactive tert-butyl cation, such as alkylation of electron-rich functionalities.

Experimental Protocol: A Self-Validating Workflow for Stability Assessment

This protocol provides a robust framework for assessing the stability of this compound under specific acidic conditions using HPLC analysis.

Materials
  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

Methodology
  • Standard Preparation: Prepare a stock solution of this compound in DCM at a known concentration (e.g., 5 mg/mL).

  • Reaction Setup: In a clean, dry vial at room temperature, add 1.0 mL of the stock solution.

  • Initiation: Add a defined volume of TFA (e.g., 1.0 mL for 50% TFA in DCM). Start a timer immediately.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a separate vial containing 1.0 mL of saturated NaHCO₃ solution to neutralize the acid and stop the reaction. Vortex thoroughly.

  • Extraction & Sample Prep: Add 0.5 mL of DCM to the quenched aliquot, vortex, and allow the layers to separate. Carefully transfer the organic layer to a new vial, dry it over a small amount of anhydrous Na₂SO₄, and then dilute with the HPLC mobile phase for analysis.

  • HPLC Analysis: Analyze the prepared samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Quantify the peak area of the starting material at each time point. Plot the percentage of remaining this compound versus time to determine the degradation kinetics. Use LC-MS to identify major degradation products.[11][12]

G cluster_workflow Stability Assessment Workflow Start Prepare Stock Solution (5 mg/mL in DCM) React Initiate Reaction (Add TFA) Start->React Sample Sample at Time Points (t=0, 5, 15... min) React->Sample Monitor Time Quench Quench Aliquot (Sat. NaHCO₃) Sample->Quench Extract Extract & Prepare for HPLC Quench->Extract Analyze HPLC / LC-MS Analysis Extract->Analyze Data Plot Degradation Curve & Identify Products Analyze->Data

Caption: A self-validating workflow for stability testing.

Conclusion and Recommendations

The acidic stability of this compound is a critical parameter that demands careful management in synthetic chemistry. While the Boc group is reliably cleaved with strong acids, the resulting azetidinium intermediate is highly susceptible to degradation, primarily through nucleophilic ring-opening.

Key Recommendations for Synthetic Success:

  • Use the Mildest Conditions Possible: Employ the lowest effective concentration of acid and maintain low temperatures (0°C to RT) to favor Boc deprotection over subsequent degradation.

  • Choose Your Acid Wisely: Acids with non-nucleophilic counter-ions (like TFA) are generally preferred over those with nucleophilic ones (like HCl).

  • Monitor Reactions Diligently: Do not leave reactions to run for arbitrary lengths of time. Use TLC or rapid LC-MS analysis to determine the point of completion, then immediately work up the reaction.

  • Control for Water: Ensure all reagents and solvents are anhydrous to prevent hydrolysis-related side reactions.

  • Consider a Two-Step, One-Pot Procedure: After confirming Boc deprotection, immediately introduce the desired nucleophile to the reaction mixture to intercept the azetidinium ion before it can decompose via other pathways.

By understanding the underlying chemical principles and implementing controlled, well-monitored experimental designs, researchers can successfully harness the synthetic potential of this valuable building block while minimizing the formation of unwanted byproducts.

References

An In-depth Technical Guide to the Solubility of 1-Boc-3-Methanesulfonyloxyazetidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Boc-3-Methanesulfonyloxyazetidine, a key building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document synthesizes theoretical principles with actionable experimental protocols to offer a complete reference on the solubility of this versatile azetidine derivative. We will explore the molecular determinants of its solubility, provide predictive insights, and detail a robust experimental workflow for quantitative solubility determination.

Introduction: The Significance of this compound in Drug Discovery

This compound (tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate) is a bifunctional molecule of significant interest in the synthesis of novel therapeutics.[1] Its structure incorporates a strained azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonyloxy (mesylate) leaving group.[2][3] The Boc group provides stability during synthetic manipulations and enhances lipophilicity, while the mesylate is an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities.[2][4]

The solubility of this intermediate is a critical parameter that dictates its handling, reactivity, and the overall efficiency of synthetic routes.[5] Inadequate solubility can lead to poor reaction kinetics, challenging purification, and difficulties in achieving desired concentrations for screening and formulation. This guide aims to provide a deep understanding of the factors governing its solubility and a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first consider its key physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₇NO₅S[6][7]
Molecular Weight 251.30 g/mol [6][7]
Appearance White to light yellow crystalline powder[3]
Melting Point 67 - 71 °C[3]
Structure Azetidine ring with a Boc group on the nitrogen and a mesylate group at the 3-position.[6]
Structural Determinants of Solubility

The solubility of this compound is a composite of the contributions from its distinct structural motifs:

  • Azetidine Ring: A four-membered heterocyclic amine, the azetidine core is polar.

  • Boc Group (tert-butoxycarbonyl): This bulky, non-polar group significantly increases the lipophilicity of the molecule, generally enhancing solubility in non-polar organic solvents.[8] The carbamate functionality within the Boc group can act as a hydrogen bond acceptor.

  • Mesylate Group (Methanesulfonyloxy): The sulfonate ester is a polar functional group. While mesylate salts are often employed to increase the aqueous solubility of basic drugs, the ester form in this molecule contributes to its overall polarity.[4] However, sulfonated molecules can sometimes exhibit poor solubility in organic solvents.[9]

Based on these features, a general solubility trend can be predicted. The presence of both polar (mesylate, azetidine) and non-polar (Boc) groups suggests that this compound will exhibit moderate to good solubility in a range of common organic solvents, particularly those with intermediate polarity.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can anticipate the following qualitative solubility profile:

  • High Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone. The combination of polar and non-polar character in these solvents should effectively solvate the molecule.

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. While the polar groups can interact with the hydroxyl groups of the alcohols, the bulky Boc group may limit extensive solvation.

  • Low Solubility: Expected in highly non-polar solvents like hexanes and petroleum ether, as these solvents will not effectively solvate the polar mesylate and azetidine moieties.

  • Insoluble: Expected in water, due to the dominant lipophilic character imparted by the Boc group.

Quantitative Solubility Determination: An Experimental Guide

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The "gold standard" for determining the thermodynamic solubility of a solid is the shake-flask method .[10][11] This section provides a detailed, self-validating protocol for this procedure.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Quantification prep_solid Weigh excess solid into vial prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_seal Seal vial prep_solvent->prep_seal equil_shake Agitate at constant temperature (24-48h) prep_seal->equil_shake equil_settle Allow solid to settle equil_shake->equil_settle sample_supernatant Withdraw supernatant equil_settle->sample_supernatant sample_filter Filter through 0.22 µm syringe filter sample_supernatant->sample_filter sample_dilute Dilute filtrate for analysis sample_filter->sample_dilute analysis_hplc Analyze by HPLC-UV sample_dilute->analysis_hplc analysis_curve Quantify against standard curve analysis_hplc->analysis_curve analysis_calc Calculate solubility analysis_curve->analysis_calc

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture at a moderate speed for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Analyze the diluted sample using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point. The mobile phase will typically be a mixture of acetonitrile and water or methanol and water. The UV detection wavelength should be set to the λmax of the compound.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their corresponding concentrations.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

Method Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the analytical method (HPLC-UV) must be validated for linearity, accuracy, and precision. The shake-flask experiment should be performed in triplicate to assess the reproducibility of the results.

Data Presentation

The following table should be used to record the experimentally determined solubility data for this compound in a variety of organic solvents.

SolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility at 25°C (mg/mL)
Dichloromethane3.1High[To be determined experimentally]
Ethyl Acetate4.4High[To be determined experimentally]
Tetrahydrofuran4.0High[To be determined experimentally]
Acetone5.1High[To be determined experimentally]
Acetonitrile5.8Moderate[To be determined experimentally]
Methanol5.1Moderate[To be determined experimentally]
Ethanol4.3Moderate[To be determined experimentally]
Isopropanol3.9Moderate[To be determined experimentally]
Toluene2.4Low[To be determined experimentally]
Hexane0.1Low[To be determined experimentally]
Water10.2Insoluble[To be determined experimentally]

Causality and Experimental Choices

  • Why the Shake-Flask Method? This method is chosen because it measures thermodynamic equilibrium solubility, which is the most stable and reproducible measure of a compound's solubility.[2][10] Kinetic solubility measurements can often overestimate solubility due to the formation of supersaturated solutions.[10]

  • Why 24-48 Hours Equilibration? This duration is typically sufficient for most small molecules to reach equilibrium between the solid and solution phases. Shorter times may result in an underestimation of solubility.

  • Why Filtration is Critical: The presence of even microscopic undissolved particles in the sample for analysis will lead to a significant overestimation of the true solubility. A 0.22 µm filter is effective at removing these fine particles.

  • Why HPLC-UV for Quantification? HPLC provides excellent separation of the analyte from any potential impurities or degradation products, ensuring that only the compound of interest is quantified.[12] UV detection is a robust and widely available technique suitable for chromophoric molecules like this compound.[12]

Advanced Considerations: QSPR and Computational Models

For early-stage drug discovery, where large numbers of compounds are synthesized, experimental solubility determination for every analog can be resource-intensive. In such cases, Quantitative Structure-Property Relationship (QSPR) models can be employed to predict solubility.[2][10] These models use computational descriptors of a molecule's structure (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors) to predict its physical properties, including solubility.[2] While these models can provide valuable estimates and guide synthetic efforts, they are predictive and should be confirmed with experimental data for key compounds.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its molecular structure and physicochemical properties, we can make informed predictions about its solubility behavior. However, for precise and reliable data, the experimental determination of solubility is indispensable. The detailed shake-flask protocol provided herein offers a robust and validated method for obtaining high-quality quantitative solubility data. This information is crucial for any researcher working with this important synthetic intermediate, enabling more efficient process development, purification, and formulation in the pursuit of novel therapeutics.

References

Spectroscopic Characterization of 1-Boc-3-Methanesulfonyloxyazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-3-Methanesulfonyloxyazetidine (CAS 141699-58-3) is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its strained azetidine core, coupled with the orthogonal reactivity of the Boc-protecting group and the methanesulfonyloxy (mesyl) leaving group, renders it a versatile intermediate for the synthesis of novel small molecules with therapeutic potential. The precise structural elucidation and purity assessment of this compound are paramount to ensure the integrity and reproducibility of subsequent synthetic transformations.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles of spectroscopy and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Key Features

The structure of this compound incorporates several key functional groups that give rise to its characteristic spectroscopic signature. The tert-butoxycarbonyl (Boc) group is a bulky, electron-withdrawing protecting group for the azetidine nitrogen. The methanesulfonyloxy (mesyl) group at the 3-position is an excellent leaving group, making this position susceptible to nucleophilic attack.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the carbon and proton framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
t-Bu (9H)~1.45singlet-
Mesyl-CH₃ (3H)~3.05singlet-
Azetidine-CH₂ (2H)~4.0-4.2multiplet-
Azetidine-CH₂ (2H)~4.3-4.5multiplet-
Azetidine-CH (1H)~5.2-5.4multiplet-

Interpretation:

  • Boc Group: The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.45 ppm. This upfield shift is characteristic of protons on sp³ hybridized carbons shielded from deshielding groups.

  • Mesyl Group: The three protons of the methyl group on the mesylate appear as a singlet around 3.05 ppm. The electronegative sulfonyl group deshields these protons, shifting them downfield.

  • Azetidine Ring: The protons on the azetidine ring exhibit a more complex pattern due to diastereotopicity and spin-spin coupling. The two sets of methylene protons (at C2 and C4) are chemically non-equivalent and will appear as multiplets, typically in the range of 4.0-4.5 ppm. The methine proton at C3, being attached to the carbon bearing the electronegative mesyloxy group, is significantly deshielded and appears as a multiplet further downfield, around 5.2-5.4 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
t-Bu (-C(CH₃)₃)~28.5
Mesyl (-SO₂CH₃)~38.0
Azetidine (-CH₂-)~55.0
Azetidine (-CH-OMs)~70.0
t-Bu (-C(CH₃)₃)~80.5
Boc (-C=O)~156.0

Interpretation:

  • Aliphatic Carbons: The carbons of the tert-butyl methyl groups are observed around 28.5 ppm, while the methyl carbon of the mesyl group is found at approximately 38.0 ppm. The quaternary carbon of the tert-butyl group is located around 80.5 ppm.

  • Azetidine Ring Carbons: The methylene carbons of the azetidine ring appear at approximately 55.0 ppm. The methine carbon attached to the mesyloxy group is significantly deshielded and resonates around 70.0 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the Boc protecting group is the most deshielded carbon in the molecule, appearing at approximately 156.0 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans and a suitable relaxation delay should be used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Frequency (cm⁻¹) Vibrational Mode Functional Group
2980-2850C-H stretchingAliphatic (Boc, Mesyl, Azetidine)
1690-1710C=O stretchingCarbamate (Boc)
1365 & 1175S=O asymmetric & symmetric stretchingSulfonate (Mesyl)
1150-1250C-O stretchingCarbamate (Boc) & Sulfonate (Mesyl)
950-1050S-O stretchingSulfonate (Mesyl)

Interpretation:

  • C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the Boc, mesyl, and azetidine moieties.

  • Carbonyl Stretching: A strong, sharp absorption band in the region of 1690-1710 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the Boc-carbamate.

  • Sulfonyl Stretching: The two strong absorption bands around 1365 cm⁻¹ and 1175 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the mesylate group, respectively.

  • C-O and S-O Stretching: The fingerprint region will contain several bands corresponding to C-O and S-O single bond stretching vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₁₇NO₅S) is 251.30 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Ion Calculated m/z
[M+H]⁺252.0900
[M+Na]⁺274.0720
Electron Ionization (EI) Fragmentation Pattern

Under electron ionization conditions, the molecule will fragment in a characteristic manner. The fragmentation pathway is a key tool for structural confirmation.

G M [M]⁺˙ m/z = 251 F1 [M - C₄H₉]⁺ m/z = 194 M->F1 - •C(CH₃)₃ F2 [M - C₄H₈]⁺˙ m/z = 195 M->F2 - C(CH₃)₂=CH₂ F3 [C₄H₉]⁺ m/z = 57 M->F3 F4 [M - OSO₂CH₃]⁺ m/z = 156 M->F4 - •OSO₂CH₃

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation of Key Fragments:

m/z Proposed Fragment Notes
251[C₉H₁₇NO₅S]⁺˙Molecular Ion (M⁺˙)
195[M - C₄H₈]⁺˙Loss of isobutylene from the Boc group
194[M - C₄H₉]⁺Loss of a tert-butyl radical
156[M - OSO₂CH₃]⁺Loss of the mesyloxy radical
57[C₄H₉]⁺tert-Butyl cation (often the base peak)
  • Loss of the Boc Group: A very common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give a fragment at m/z 195, or the loss of a tert-butyl radical (57 Da) to give a fragment at m/z 194. The tert-butyl cation at m/z 57 is typically a very prominent peak.

  • Loss of the Mesyl Group: Cleavage of the C-O bond can lead to the loss of the mesyloxy radical (•OSO₂CH₃, 95 Da), resulting in a fragment at m/z 156.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: For a volatile compound, Electron Ionization (EI) is a common technique. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to identify the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The characteristic signals in each spectrum, arising from the Boc protecting group, the azetidine ring, and the mesylate leaving group, serve as a reliable fingerprint for this important synthetic intermediate. This guide provides the foundational analytical knowledge required for researchers to confidently utilize this versatile building block in their synthetic endeavors, ensuring the quality and integrity of their research outcomes.

References

A Senior Application Scientist's Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational constraints and ability to serve as a versatile synthetic handle have led to its incorporation into a multitude of biologically active molecules. Among the various functionalized azetidines, 1-Boc-3-Methanesulfonyloxyazetidine (CAS No: 141699-58-3) has garnered significant attention as a key building block.[1][2] This guide provides an in-depth technical overview of its synthesis, commercial availability, and critical applications for researchers, scientists, and drug development professionals.

Synthesis and Purification: A Tale of Two Steps

The synthesis of this compound is a well-established two-step process, commencing with the readily available precursor, 1-Boc-3-hydroxyazetidine. The choice of reagents and reaction conditions is paramount to achieving high yield and purity.

Step 1: The Synthesis of 1-Boc-3-hydroxyazetidine

The journey begins with the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step to modulate the reactivity of the nitrogen and to prevent unwanted side reactions in subsequent steps. A common route involves the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]

An alternative and often high-yielding method starts from 1-diphenylmethyl-3-hydroxyazetidine. The diphenylmethyl group is cleaved via catalytic hydrogenation, and the resulting free amine is immediately protected with Boc₂O.[4]

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine from 1-diphenylmethyl-3-hydroxyazetidine [4]

  • Hydrogenation: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1 equivalent) in methanol. Add 10% palladium on carbon (Pd/C) catalyst.

  • Reaction: Carry out the catalytic hydrogenation at room temperature under a hydrogen atmosphere for approximately 3 hours.

  • Filtration: Upon reaction completion, filter off the catalyst.

  • Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (2 equivalents) and stir at room temperature for 1 hour.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Step 2: Mesylation - The Activation of the Hydroxyl Group

With 1-Boc-3-hydroxyazetidine in hand, the next critical step is the conversion of the hydroxyl group into a good leaving group. This is achieved through mesylation, where the hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the corresponding methanesulfonate (mesylate) ester. The resulting methanesulfonyloxy group is an excellent leaving group for nucleophilic substitution reactions.

Experimental Protocol: Mesylation of 1-Boc-3-hydroxyazetidine

  • Dissolution: Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents). The choice of an amine base is crucial to neutralize the HCl generated during the reaction without competing with the desired reaction.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution. The slight excess of MsCl ensures complete conversion of the alcohol.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like DCM or ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Further purification can be achieved by recrystallization or silica gel column chromatography if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry solvents is critical to prevent the hydrolysis of methanesulfonyl chloride.

  • Non-nucleophilic Base: Triethylamine or DIPEA are used to scavenge the HCl byproduct without acting as nucleophiles and reacting with the mesyl chloride or the product.

  • Controlled Temperature: The reaction is initiated at 0 °C to control the exothermic reaction and prevent potential side reactions.

The logical flow of the synthesis is depicted in the following workflow diagram:

G cluster_0 Step 1: Synthesis of 1-Boc-3-hydroxyazetidine cluster_1 Step 2: Mesylation Precursor 1-Diphenylmethyl-3-hydroxyazetidine Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, MeOH) Precursor->Hydrogenation Intermediate 3-Hydroxyazetidine Hydrogenation->Intermediate Boc_Protection Boc Protection (Boc₂O) Intermediate->Boc_Protection Product_1 1-Boc-3-hydroxyazetidine Boc_Protection->Product_1 Starting_Material_2 1-Boc-3-hydroxyazetidine Mesylation Mesylation (MsCl, TEA, DCM) Starting_Material_2->Mesylation Product_2 This compound Mesylation->Product_2

Synthesis workflow for this compound.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity and specifications may vary between suppliers, and it is crucial to obtain a certificate of analysis (CoA) to ensure the quality of the material.

SupplierPurity/SpecificationNotes
BLD Pharm≥95%Research use only.[5]
PharmaffiliatesNot specifiedReference standards supplier.[1]
AmbeedNot specifiedComprehensive analytical data (NMR, HPLC, LC-MS) available.[6]
SynHet>95%Synthesis on demand, offers various analytical services.[7]
CookeChem98%

This table is not exhaustive, and researchers are encouraged to explore other potential suppliers based on their specific requirements and location.

Applications in Drug Discovery: A Versatile Building Block

The utility of this compound in drug discovery stems from the electrophilic nature of the C-3 position of the azetidine ring, facilitated by the excellent leaving group ability of the mesylate. This allows for a wide range of nucleophilic substitution reactions to introduce diverse functionalities.

Synthesis of Janus Kinase (JAK) Inhibitors

1-Boc-3-azetidinone, a key intermediate for the synthesis of Janus kinase (JAK) inhibitors, can be prepared from 1-Boc-3-hydroxyazetidine, the precursor to our title compound.[3] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases.

Precursor to Novel Antibacterial Agents

This compound is a valuable intermediate for the preparation of novel aminoglycoside compounds with antibacterial activity.[8] The azetidine moiety can be incorporated to modify the structure of existing antibiotics, potentially overcoming resistance mechanisms.

Non-cleavable ADC Linker

In the field of antibody-drug conjugates (ADCs), 1-Boc-3-hydroxyazetidine, the precursor, is utilized as a non-cleavable ADC linker.[9] The derivatized azetidine can be conjugated to an antibody and a cytotoxic payload, offering a stable linkage for targeted drug delivery.

The role of this compound as a key intermediate is illustrated below:

G cluster_applications Potential Drug Candidates Start This compound Nucleophilic_Substitution Nucleophilic Substitution (Nu⁻) Start->Nucleophilic_Substitution Intermediate_1 Substituted 1-Boc-Azetidine Nucleophilic_Substitution->Intermediate_1 Deprotection Boc Deprotection (e.g., TFA) Intermediate_1->Deprotection Final_Product Functionalized Azetidine Deprotection->Final_Product JAK_Inhibitor JAK Inhibitors Final_Product->JAK_Inhibitor Further Elaboration Antibacterial Antibacterial Agents Final_Product->Antibacterial Further Elaboration ADC Antibody-Drug Conjugates Final_Product->ADC Further Elaboration

Role of this compound in synthesis.

Safety and Handling

This compound is a laboratory chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. As a general guideline, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and commercial availability, coupled with the reactivity of the mesylate group, make it an attractive starting material for the synthesis of a wide array of complex molecules, including potent drug candidates. A thorough understanding of its chemistry and handling is essential for its effective utilization in the pursuit of novel therapeutics.

References

applications of azetidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Azetidine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its inherent ring strain imparts unique reactivity and a defined three-dimensional geometry, while its stability and physicochemical properties offer distinct advantages over other saturated heterocycles.[1][2] This guide provides a comprehensive overview of the synthesis, application, and strategic value of azetidine derivatives in drug discovery. We will explore the nuanced conformational landscape of the azetidine ring, delve into its role as a versatile bioisostere, and survey its successful incorporation into therapeutic agents across diverse disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful scaffold.

The Azetidine Scaffold: A Profile in Controlled Reactivity and Structural Rigidity

The utility of the azetidine ring in medicinal chemistry is fundamentally derived from its unique electronic and conformational properties. With a ring strain of approximately 25.4 kcal/mol, it occupies a strategic position between the highly reactive, unstable aziridine (27.7 kcal/mol) and the flexible, unreactive pyrrolidine (5.4 kcal/mol).[2] This intermediate strain level confers satisfactory stability for handling and formulation while providing a latent driving force for synthetic functionalization and specific molecular interactions.[2][3]

The four-membered ring structure imparts significant conformational rigidity, which is highly advantageous in drug design. By locking pendant substituents into well-defined spatial vectors, the azetidine scaffold can reduce the entropic penalty of binding to a biological target, thereby enhancing potency. This rigidity, combined with the presence of a nitrogen atom capable of forming hydrogen bonds, makes azetidine a privileged scaffold for creating molecules with improved aqueous solubility and optimized pharmacokinetic profiles compared to more lipophilic carbocyclic analogs.[4][5]

Strategic Applications in Drug Design

Azetidine as a Bioisosteric Replacement

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a key strategy in lead optimization. Azetidine derivatives have emerged as powerful bioisosteres for a range of common chemical motifs.[4]

  • Replacement for Saturated & Aromatic Rings: Azetidines can serve as three-dimensional, sp³-rich replacements for planar aromatic rings (e.g., phenyl) and larger saturated heterocycles like pyrrolidine and piperidine. This "escape from flatland" strategy can improve solubility, reduce lipophilicity (LogP), and introduce novel vectors for exploring protein-ligand interactions, often leading to enhanced selectivity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][6]

  • Tert-butyl and Gem-dimethyl Isostere: The 3,3-disubstituted azetidine motif can mimic the spatial arrangement of a gem-dimethyl or tert-butyl group, while introducing a polar nitrogen atom. This can maintain or improve binding affinity while mitigating metabolic liabilities often associated with these lipophilic groups.

The following diagram illustrates the concept of azetidine as a versatile bioisostere.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Phenyl Ring (Aromatic, Planar) D Azetidine Scaffold (Saturated, Rigid, 3D) A->D replaces B Piperidine (Saturated, Flexible) B->D replaces C gem-Dimethyl (Lipophilic) C->D replaces E Increased sp³ Character D->E leads to F Enhanced Solubility D->F G Reduced Lipophilicity D->G H Novel Exit Vectors D->H

Caption: Bioisosteric role of the azetidine scaffold.

Applications in Key Therapeutic Areas

The versatility of the azetidine scaffold is demonstrated by its presence in marketed drugs and clinical candidates across multiple therapeutic areas.[1]

Drug (Brand Name)Therapeutic AreaTarget/Mechanism of ActionReference
Cobimetinib (Cotellic)OncologyMitogen-activated protein kinase (MEK1/2) inhibitor[2]
Azelnidipine (Calblock)CardiovascularDihydropyridine calcium channel blocker[2]
Tofacitinib (Xeljanz)Inflammation/AutoimmuneJanus kinase (JAK) inhibitor
Ezetimibe (Zetia)CardiovascularCholesterol absorption inhibitor (contains azetidin-2-one)[7]
Ximelagatran (Exanta)AnticoagulantDirect thrombin inhibitor (withdrawn)[2]

Oncology: Azetidine derivatives have shown significant promise as anticancer agents.[8] For example, a series of novel azetidine-containing analogues of the microtubule inhibitor TZT-1027 were designed using a conformational restriction strategy.[9] The most potent compound, 1a , exhibited IC₅₀ values of 2.2 nM and 2.1 nM against A549 (lung) and HCT116 (colon) cancer cell lines, respectively.[9][10] In another study, (R)-azetidine-2-carboxamide analogues were developed as potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic protein.[11] Optimized compounds demonstrated sub-micromolar inhibitory potency and high-affinity binding to STAT3, showing antitumor effects in breast cancer models.[11][12]

Central Nervous System (CNS) Disorders: The physicochemical properties of azetidine derivatives make them particularly suitable for CNS drug discovery, where blood-brain barrier penetration is critical.[13] Researchers have developed diversity-oriented synthesis (DOS) pathways to create libraries of azetidine-based fused, bridged, and spirocyclic ring systems.[14] These scaffolds were shown to possess CNS "drug-like" properties, with high desirability scores in multiparameter optimization algorithms.[13] Such compounds are being explored for neurological diseases like Parkinson's disease and Tourette's syndrome.[15]

Infectious Diseases: The azetidine ring is a core component of β-lactam antibiotics (azetidin-2-ones), the most widely used class of antibacterial agents.[7] More recently, novel azetidine derivatives have been identified with potent activity against multidrug-resistant Mycobacterium tuberculosis.[16] A series of compounds, termed BGAz, were found to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope.[17][18] These compounds showed bactericidal activity and, critically, no detectable resistance development, highlighting a promising new avenue for tuberculosis therapy.[16]

Key Synthetic Methodologies

Historically, the synthesis of the strained azetidine ring was a significant challenge.[1][19] However, recent advances have provided a robust toolbox for medicinal chemists.

The diagram below outlines a general workflow for the synthesis and functionalization of azetidine scaffolds.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening A Starting Materials (e.g., β-amino alcohols, oxime ethers) B Ring Formation A->B C Substituted Azetidine Core B->C D Functional Group Manipulation C->D E Scaffold Hopping (Fused, Spirocyclic) D->E F Library Synthesis D->F G Biological Evaluation (In Vitro / In Vivo) F->G

Caption: General workflow for azetidine-based drug discovery.

Intramolecular Cyclization

A common and robust method for forming the azetidine ring is through the intramolecular cyclization of a 1,3-amino alcohol or its derivatives. This strategy forms the basis of many scalable synthetic routes.

Protocol: Synthesis of a Trisubstituted Azetidine Core This protocol is adapted from the multi-gram scale synthesis of azetidine core systems described by Wuitschik et al. and Foley et al.[13][14]

Step 1: N-Alkylation. To a solution of the starting N-allyl amino diol (1 equivalent) in a suitable solvent like acetonitrile, add bromoacetonitrile (1.2 equivalents) and a base such as potassium carbonate (2.5 equivalents). Stir the reaction mixture at room temperature for 12-18 hours. After completion, filter the mixture and concentrate the filtrate under reduced pressure to yield the N-alkylated product.

Step 2: Selective Protection. Dissolve the product from Step 1 in dichloromethane (DCM). Add triethylamine (1.5 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and trityl chloride (1.1 equivalents). Stir at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material. Quench the reaction with water and extract the product with DCM. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain the trityl-protected alcohol.

Step 3: Chlorination. Dissolve the trityl-protected intermediate in DCM and cool to 0 °C. Add thionyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate to yield the benzylic chloride.

Step 4: Cyclization. Dissolve the chloride from Step 3 in tetrahydrofuran (THF) and cool the solution to -50 °C. Add a solution of lithium hexamethyldisilylazide (LiHMDS, 1.1 equivalents, 1.0 M in THF) dropwise. Maintain the temperature for 2-3 hours. Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography to afford the desired trisubstituted azetidine.

Strain-Release Functionalization

A modern and powerful strategy involves using highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. The release of ring strain provides a strong thermodynamic driving force for the addition of various nucleophiles, leading to a diverse array of 3-substituted azetidines.[20] This method allows for the installation of complex functional groups in a single step.

Photochemical [2+2] Cycloaddition

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for constructing the azetidine ring.[2] Recent advances using visible-light photocatalysis have expanded the scope of this reaction, allowing for the synthesis of complex azetidines under mild conditions from readily available precursors.[2]

Future Outlook

The azetidine scaffold is poised for even greater impact in medicinal chemistry. The continued development of novel synthetic methods will expand access to new, structurally diverse azetidine derivatives.[3][21] As our understanding of the subtle interplay between three-dimensional molecular shape and biological function grows, the rigid and tunable nature of the azetidine ring will be increasingly exploited to design next-generation therapeutics with superior potency, selectivity, and pharmacokinetic properties. From covalent inhibitors and CNS-penetrant agents to novel antibiotics, azetidine derivatives will undoubtedly remain a focal point of innovation in drug discovery.

References

The Unique Chemistry of Strained Four-Membered Rings: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Four-membered ring systems, once viewed as mere chemical curiosities due to their inherent instability, have emerged as powerful and versatile building blocks in modern chemical sciences. Their unique structural and electronic properties, born from significant ring strain, endow them with reactivity profiles that are distinct from their acyclic or larger-ring counterparts. This technical guide provides an in-depth exploration of the core principles governing the chemistry of strained four-membered rings, including cyclobutanes, oxetanes, azetidines, and highly strained bicyclic systems. We will delve into the fundamental nature of ring strain, survey robust synthetic methodologies, detail characteristic reactivity patterns, and highlight their transformative applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of these fascinating motifs.

Part 1: The Fundamentals of Ring Strain in Four-Membered Systems

The defining characteristic of four-membered rings is their intrinsic strain energy, a consequence of deviations from ideal bonding geometries. This strain is not a single phenomenon but a combination of factors that render the molecule less stable than a hypothetical strain-free analogue.

The Nature of Ring Strain: Angle and Torsional Contributions

The instability of four-membered rings primarily stems from two sources:

  • Angle Strain (Baeyer Strain): For an sp³-hybridized carbon, the ideal tetrahedral bond angle is 109.5°. In a perfectly planar cyclobutane, the internal C-C-C angles would be compressed to 90°, creating substantial angle strain. To partially alleviate this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly improves the bond angles at the cost of increased torsional strain.[1]

  • Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent hydrogen atoms or substituents. In the puckered conformation of cyclobutane, while some relief from eclipsing is achieved compared to a planar structure, significant torsional strain remains.

The introduction of a heteroatom, as in oxetanes (oxygen), azetidines (nitrogen), and thietanes (sulfur), alters the ring geometry and strain energy.[2][3] For instance, the C-O-C angle in oxetane is larger than the C-C-C angle in cyclobutane, which modifies the balance of angle and torsional strain within the ring.

Quantifying Strain: A Comparative Look

Strain energy (SE) is the excess energy a cyclic molecule possesses compared to a strain-free reference compound. It is typically determined by measuring the heat of combustion per -CH₂- group and comparing it to that of a long-chain, strain-free alkane.[4]

Ring System Total Strain Energy (kcal/mol) Key Structural Features
Cyclopropane~27.6 - 28.1Severe angle strain (60° angles), eclipsing interactions.[4][5]
Cyclobutane ~26.3 - 26.9 Significant angle and torsional strain; adopts a puckered conformation.[1][4][5]
Azetidine ~25.2 Puckered conformation that undergoes inversion.[3]
Oxetane ~24.7 Nearly planar conformation.[3]
Thietane ~19.6 Nearly planar conformation.[3]
Cyclopentane~7.1Envelope and half-chair conformations minimize strain.[1]
Cyclohexane~0 (Reference)Strain-free chair conformation.

Table 1: Comparative strain energies of common small-ring systems.

The high strain energy of four-membered rings is a thermodynamic driving force for reactions that lead to ring-opening, a characteristic that defines much of their reactivity.[6]

Spectroscopic Signatures of Strain

The strained nature of four-membered rings gives rise to distinct spectroscopic features:

  • NMR Spectroscopy: Protons and carbons within strained rings often exhibit unusual chemical shifts. For instance, in highly strained systems like bicyclo[1.1.1]pentane, the bridgehead protons can appear at unusually high field in ¹H NMR spectra due to the unique electronic environment.[7] Furthermore, the ¹³C-¹H coupling constants in strained rings are often larger than in their acyclic counterparts, reflecting the increased s-character of the C-H bonds.[8]

  • IR Spectroscopy: The C-H stretching vibrations in strained rings can shift to higher frequencies (higher wavenumbers) compared to unstrained alkanes.[8] This is another consequence of the rehybridization of the carbon orbitals to accommodate the strained bond angles.

Part 2: Synthetic Strategies for Accessing Four-Membered Rings

The construction of strained four-membered rings requires specific synthetic strategies that can overcome the energetic barrier to their formation. Retrosynthetic approaches are generally limited to cyclizations and cycloadditions.[3][9]

[2+2] Cycloadditions

The direct combination of two two-atom components is a powerful method for forming four-membered rings. These reactions are governed by the Woodward-Hoffmann rules, which dictate the stereochemical outcome based on the electronic state of the reactants.[10][11]

  • Thermal [2+2] Cycloadditions: These are symmetry-forbidden to proceed in a suprafacial-suprafacial manner, where both components approach face-on.[12][13] They can, however, occur if one component can react in an antarafacial manner (approaching on opposite faces), though this is often sterically difficult.

  • Photochemical [2+2] Cycloadditions: In contrast, the photochemical [2+2] cycloaddition is symmetry-allowed to proceed suprafacially.[12] This makes it a highly valuable and widely used method. A prime example is the Paternò–Büchi reaction , the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane.[14][15][16]

Featured Protocol: Synthesis of an Oxetane via the Paternò–Büchi Reaction

This protocol describes the synthesis of a 2,2,3,3-tetramethyloxetane from acetone and 2,3-dimethyl-2-butene, a classic example of the Paternò-Büchi reaction.

Objective: To synthesize a substituted oxetane using a photochemical [2+2] cycloaddition.

Materials:

  • Acetone (reagent grade, dried over molecular sieves)

  • 2,3-Dimethyl-2-butene (tetramethylethylene)

  • Quartz reaction vessel

  • Medium-pressure mercury vapor lamp (e.g., 450W Hanovia lamp)

  • Nitrogen gas source

  • Rotary evaporator

  • Distillation apparatus

Methodology:

  • Reaction Setup: A solution of 2,3-dimethyl-2-butene (0.1 mol) in acetone (1.0 mol, used as both reactant and solvent) is placed in a quartz reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

    • Causality: A quartz vessel is essential as standard borosilicate glass (Pyrex) is not transparent to the short-wavelength UV light required to excite the n→π* transition of acetone.[17] The excess acetone ensures it acts as the primary light-absorbing species.

  • Inert Atmosphere: The solution is sparged with dry nitrogen for 15-20 minutes to remove dissolved oxygen. A gentle stream of nitrogen is maintained throughout the reaction.

    • Causality: Oxygen can quench the excited triplet state of the carbonyl, leading to undesired side reactions and lower product yield.

  • Photolysis: The reaction vessel is placed in a cooling bath (e.g., a water bath) to maintain a constant temperature and irradiated with the medium-pressure mercury lamp. The reaction is monitored by GC or TLC for the disappearance of the alkene.

    • Causality: The reaction proceeds via the excited triplet state of acetone, which adds to the alkene to form a 1,4-diradical intermediate.[17] Subsequent ring closure of this stable diradical yields the oxetane product.[17]

  • Workup: Once the reaction is complete, the excess acetone is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by fractional distillation to yield the pure oxetane product.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Intramolecular Cyclization Reactions

The formation of a four-membered ring can also be achieved by forming a C-C or C-heteroatom bond within a linear precursor. A common strategy is an intramolecular nucleophilic substitution, where a heteroatom nucleophile attacks an electrophilic carbon three atoms away, displacing a leaving group.[3]

The Johnson-Corey-Chaykovsky reaction provides a pathway for ring expansion, where epoxides and aziridines can react with sulfur ylides to form the corresponding oxetanes and azetidines.

Part 3: Reactivity and Synthetic Utility

The strain energy inherent in four-membered rings is the primary driver for their unique reactivity. These rings can act as "spring-loaded" synthons, releasing their strain energy in a variety of transformations to generate molecular complexity.[18]

Ring-Opening Reactions

Driven by the release of ~25 kcal/mol of strain energy, ring-opening reactions are a hallmark of four-membered heterocycles like oxetanes and azetidines.[3][9][18] These reactions can be initiated by electrophiles, nucleophiles, acids, or transition metals, leading to a diverse array of functionalized, linear products.[9][19] This propensity for ring-opening makes them valuable intermediates in organic synthesis.[2]

RingOpening

The Rise of Bicyclo[1.1.1]pentane (BCP) as a Bioisostere

Among the most fascinating strained systems are the bicyclo[1.1.1]pentanes (BCPs). BCP is a highly strained, bridged ring system with a unique three-dimensional structure.[20] In medicinal chemistry, it has gained immense popularity as a bioisostere for the para-substituted phenyl ring.[20][21]

A bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. The phenyl ring is present in approximately 45% of currently marketed drugs, but its planarity and lipophilicity can lead to poor solubility and metabolic instability.[20]

BCP offers a compelling solution. Its rigid, rod-like structure mimics the geometry of a para-substituted phenyl ring, acting as a non-planar spacer.[22] However, as a saturated, sp³-rich scaffold, it can significantly improve key drug properties.

Property para-Phenyl Ring Bicyclo[1.1.1]pentane (BCP) Advantage of BCP
Geometry Planar, 2DLinear, 3DImproved 3D character for better target engagement.
Solubility Generally lowSignificantly higherBetter aqueous solubility and permeability.[20][22]
Metabolic Stability Prone to oxidation (e.g., by P450 enzymes)Generally more stableReduced metabolic liability.[20][22]
Lipophilicity (cLogP) HigherLowerReduced non-specific binding.[20]

Table 2: Comparison of Phenyl Ring and BCP as Bioisosteres.

The first successful application of BCP in drug design was reported in 2012, where replacing a phenyl ring in a γ-secretase inhibitor with BCP significantly improved solubility and metabolic stability while maintaining potent activity.[20][22] This work highlighted the potential of BCP to help chemists "escape the flatland" of traditional aromatic systems in drug discovery.[22]

Bioisostere

Part 4: Applications in Drug Discovery and Beyond

The unique properties of four-membered rings have cemented their role as valuable motifs in medicinal chemistry.[2][23] Their incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles.[2]

  • Oxetanes and Azetidines: These heterocycles are increasingly used to replace less desirable functional groups like gem-dimethyl or carbonyl groups.[19][24] They act as small, polar, non-planar motifs that can improve metabolic stability and aqueous solubility.[24] The oxetane ring, for example, can act as a hydrogen bond acceptor and its non-planar structure provides a three-dimensional exit vector from the core of a molecule, which is advantageous for exploring chemical space.[9]

  • Spirocycles: Incorporating four-membered rings into spirocyclic systems—where two rings share a single atom—creates rigid, three-dimensional scaffolds that are of great interest in drug design.[25][26][27] These structures allow for precise orientation of substituents into protein binding pockets.

  • Materials Science: The ring strain in molecules like cyclobutene can be harnessed in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties.

Conclusion and Future Outlook

Strained four-membered rings have transitioned from academic curiosities to indispensable tools in the molecular sciences. Their synthesis is now more accessible through modern methodologies, and their reactivity is well-understood, allowing for their strategic deployment in complex synthetic challenges.[2] In medicinal chemistry, the shift towards molecules with higher sp³-character and three-dimensionality has placed scaffolds like oxetanes, azetidines, and particularly BCPs at the forefront of innovation. As synthetic methods continue to evolve and our understanding of their biological implications deepens, strained four-membered rings are poised to unlock new frontiers in drug design, materials science, and beyond.

References

A Comprehensive Technical Guide to the Safe Handling of Methanesulfonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonyl compounds, characterized by the CH₃SO₂- moiety, are a cornerstone of modern organic synthesis, finding extensive application in pharmaceutical research and drug development. This class of reagents is broadly categorized into highly reactive precursors like methanesulfonyl chloride (MsCl), versatile intermediates such as methanesulfonates (mesylates), and more stable derivatives like methanesulfonamides. The utility of these compounds is directly linked to the reactivity of the methanesulfonyl group. However, this same reactivity necessitates a deep understanding and rigorous application of safety protocols to mitigate potential hazards.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of methanesulfonyl compounds. Moving beyond a simple recitation of rules, this document elucidates the chemical principles that underpin the required safety precautions, fostering a proactive and informed safety culture within the laboratory.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with each subclass of methanesulfonyl compounds is the foundation of a robust safety protocol. The reactivity and toxicity can vary significantly from the precursor to the final derivatives.

Methanesulfonyl Chloride (MsCl): The Reactive Precursor

Methanesulfonyl chloride (MsCl) is an indispensable reagent for introducing the mesyl group. Its high utility is a direct consequence of its high reactivity, which also makes it the most hazardous compound in this class.

Hazard Profile:

  • Acute Toxicity: MsCl is highly toxic and can be fatal if inhaled.[1][2] It is also toxic if swallowed or in contact with skin.[2][3][4]

  • Corrosivity: It is extremely corrosive and causes severe burns to the skin, eyes, and respiratory tract.[1][4] The vapor is a potent lachrymator, causing immediate eye irritation and tearing.

  • Reactivity: MsCl is a highly reactive electrophile. This is due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the primary driver of its synthetic utility and its hazards.

Reactivity Deep-Dive: MsCl reacts exothermically with a wide range of nucleophiles. Its reaction with water (hydrolysis) is particularly hazardous as it produces methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][5] While some studies suggest this reaction is slow without a catalyst, the presence of moisture in the air or on equipment can lead to the release of these corrosive byproducts, posing an inhalation hazard and causing equipment damage.[5] It reacts violently with bases and can have explosive reactions with certain compounds like dimethyl sulfoxide.[5]

Methanesulfonates (Mesylates): The Versatile Intermediates

Mesylates are formed by the reaction of MsCl with alcohols. They are valuable synthetic intermediates because the mesylate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Hazard Profile:

  • Toxicity: The acute toxicity of mesylates is generally lower than that of MsCl. However, due to their nature as alkylating agents, some mesylates (like methyl methanesulfonate) are known or suspected mutagens and carcinogens.[6][7] Therefore, chronic exposure should be minimized.

  • Stability: Mesylates are significantly more stable than MsCl and can often be isolated and purified. They are generally stable to aqueous workups, a key procedural advantage.[8][9] However, they can still be hydrolyzed under acidic or basic conditions, particularly with heating.

Causality in Handling: The exceptional leaving group ability of the mesylate anion is due to its stability, which arises from the delocalization of the negative charge across the three oxygen atoms. This inherent reactivity means that mesylates should be handled with care to avoid unintended reactions with nucleophiles present in the laboratory environment.

Methanesulfonamides: The Stable Derivatives

Methanesulfonamides are formed from the reaction of MsCl with primary or secondary amines. They are a common functional group in many pharmaceutical compounds.

Hazard Profile:

  • Toxicity: Methanesulfonamides are generally the most stable and least acutely toxic of the three classes discussed. They are typically classified as irritants, causing skin and serious eye irritation.[10][11][12]

  • Stability: The sulfonamide bond is very robust and resistant to hydrolysis under both acidic and basic conditions. These compounds are also generally thermally stable.

Causality in Stability: The stability of the sulfonamide N-S bond is due to the participation of the nitrogen lone pair in resonance with the sulfonyl group, which strengthens the bond and makes it less susceptible to cleavage.

Comparative Hazard Summary

The following table provides a comparative summary of the hazards associated with representative compounds from each class.

Hazard CategoryMethanesulfonyl Chloride (MsCl)Methyl Methanesulfonate (MMS)Methanesulfonamide
Acute Toxicity Fatal if inhaled, toxic if swallowed/in contact with skin.[1][2]Toxic if swallowed, suspected mutagen/carcinogen.[6]Skin and eye irritant.[10][11][12]
Corrosivity Causes severe skin burns and eye damage.[1][4]May cause eye and skin irritation.[6]Causes skin and serious eye irritation.[10][11]
Reactivity Highly reactive with water, alcohols, amines, bases.[5]Good leaving group, reacts with nucleophiles.Generally stable.
Chronic Effects Respiratory damage.Suspected mutagen and carcinogen.[6][7]No significant chronic effects documented.

Part 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Level Approach

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for safely handling methanesulfonyl compounds.

The Foundation: Engineering Controls

Engineering controls are the first and most important line of defense, as they remove the hazard at the source.

  • Chemical Fume Hood: All manipulations of methanesulfonyl chloride, including transfers, weighing, and addition to reaction mixtures, must be performed in a certified chemical fume hood. This is also strongly recommended when handling volatile or dusty mesylates and methanesulfonamides. The fume hood contains vapors and protects the user from inhalation and splashes. The sash should be kept as low as possible to maximize protection.

  • Ventilation: The laboratory must have adequate general ventilation to dilute and remove any fugitive emissions.

  • Designated Areas: For work involving significant quantities of MsCl or known carcinogenic mesylates, a designated area within the lab should be established to minimize the risk of cross-contamination.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be a self-validating system, meaning the choice is actively and deliberately based on a risk assessment of the specific chemical and procedure.

  • Eye and Face Protection:

    • For Methanesulfonyl Chloride: Due to its high corrosivity and reactivity, chemical splash goggles in combination with a full-face shield are mandatory.[1]

    • For Mesylates and Methanesulfonamides: At a minimum, chemical splash goggles should be worn.[10][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart. When handling neat MsCl, double-gloving is a prudent practice. Gloves must be inspected before use and removed promptly if contaminated.[4][13]

    • Protective Clothing: A chemical-resistant lab coat or apron must be worn to protect against splashes.[7][10] For large-scale operations, a full chemical-resistant suit may be necessary.

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, a respirator with an appropriate cartridge (e.g., for acid gases/organic vapors) must be available for emergencies, such as a large spill.[13][14] Use of a respirator requires prior medical clearance, fit-testing, and training.[13]

Mandatory Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Methanesulfonyl Compounds cluster_assessment Hazard Assessment cluster_ppe PPE Requirements start Start: Identify Compound & Task compound_q Compound? start->compound_q mscl Methanesulfonyl Chloride (MsCl) compound_q->mscl mesylate Mesylate / Sulfonamide (Liquid or Solution) compound_q->mesylate Mesylate / Sulfonamide task_q Task? ppe_liquid Goggles Lab Coat Nitrile Gloves task_q->ppe_liquid Liquid / Solution ppe_solid_hood Goggles Lab Coat Nitrile Gloves task_q->ppe_solid_hood Solid (in Fume Hood) ppe_solid_bench Goggles Lab Coat Nitrile Gloves Consider N95 Respirator task_q->ppe_solid_bench Solid (on Bench) ppe_mscl Goggles + Face Shield Chemical Apron Double Gloves (Nitrile/Neoprene) mscl->ppe_mscl mesylate->task_q solid Mesylate / Sulfonamide (Solid Powder) solid->task_q

Caption: Logical workflow for selecting appropriate PPE.

Part 3: Safe Handling and Experimental Protocols

Adherence to standardized protocols is critical for ensuring safety and reproducibility. The causality behind each step should be understood to prevent deviations that could lead to hazardous situations.

General Precautions for All Methanesulfonyl Compounds
  • Always review the Safety Data Sheet (SDS) for the specific compound before use.

  • Avoid creating aerosols or dust.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ensure all glassware is dry before use with MsCl to prevent violent hydrolysis.[5]

  • Have appropriate quenching and spill cleanup materials readily available.

Protocol: Handling and Dispensing Methanesulfonyl Chloride

This protocol is designed to prevent exposure and uncontrolled reactions.

  • Preparation: Don all required PPE (goggles, face shield, chemical apron, double gloves). Ensure the procedure is conducted in a certified chemical fume hood.

  • Inert Atmosphere: Use a dry, nitrogen or argon-flushed syringe and needle to transfer MsCl. This is crucial to prevent the ingress of atmospheric moisture, which would hydrolyze the MsCl, releasing HCl gas and compromising the reagent's purity.

  • Transfer: Puncture the septum on the reagent bottle and slowly draw the required volume of MsCl into the syringe.

  • Dispensing: Add the MsCl dropwise to the reaction mixture, which should be cooled in an ice bath. The high reactivity of MsCl leads to highly exothermic reactions. Slow, controlled addition is essential to manage heat generation and prevent a runaway reaction.

Protocol: Setting up a Typical Mesylation Reaction

This workflow highlights the importance of controlling reaction parameters.

  • Setup: In a fume hood, combine the alcohol to be mesylated and a non-nucleophilic base (e.g., triethylamine) in a suitable dry solvent (e.g., dichloromethane) in a flask equipped with a stir bar and an inert gas inlet.

  • Cooling: Cool the mixture to 0 °C using an ice bath. This is a critical control measure to dissipate the heat generated during the exothermic reaction.

  • MsCl Addition: Slowly add the methanesulfonyl chloride (typically 1.1-1.2 equivalents) to the cooled, stirring solution via syringe. Causality: Adding the highly reactive MsCl to the reaction mixture, rather than the other way around, ensures that the MsCl is always the limiting reagent at the point of addition, preventing a buildup of unreacted MsCl and allowing for better temperature control.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring by a suitable technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) while still cooling the flask to neutralize any remaining MsCl and the triethylamine hydrochloride salt.

Protocol: Handling Solid Methanesulfonamides and Mesylates
  • Location: Whenever possible, weigh solids inside a fume hood or a ventilated balance enclosure to contain any dust.

  • Technique: Use a spatula to carefully transfer the solid. Avoid pouring, which can generate airborne dust.

  • Static Control: If working with a fine powder prone to static, use an anti-static gun or weigh boat to prevent dispersal of the material.

  • Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with a suitable solvent.

Part 4: Storage, Spills, and Waste Disposal

Proper storage and well-rehearsed emergency plans are non-negotiable aspects of laboratory safety.

Storage Requirements
  • Methanesulfonyl Chloride: Store in a cool, dry, well-ventilated, and dedicated corrosives cabinet.[1][15] The container must be tightly sealed, preferably under an inert atmosphere, to protect from moisture.[15] Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and water.[5]

  • Mesylates and Sulfonamides: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Emergency Procedures: Spill Response

A rapid and correct response to a spill can prevent a minor incident from becoming a major accident.

Mandatory Visualization: Spill Response Decision Tree

This flowchart guides the user through the critical decisions during a spill event.

Spill_Response_Workflow Spill Response Decision Tree cluster_initial Initial Response cluster_action Action & Cleanup spill Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess the Spill alert->assess evacuate Major Spill: Evacuate Area Call Emergency Response (911) assess->evacuate Large Volume? High Hazard? Unsure? minor_spill Minor Spill: (You are trained & it's safe to clean) assess->minor_spill Small Volume & Low Hazard ppe Don appropriate PPE minor_spill->ppe contain Contain spill with absorbent material (Vermiculite, Sand) ppe->contain neutralize Neutralize (if applicable) e.g., with sodium bicarbonate for MsCl contain->neutralize collect Collect absorbed material into a sealed hazardous waste container neutralize->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste via EH&S decontaminate->dispose

Caption: Logical workflow for responding to a chemical spill.

Small Spills (Manageable by trained lab personnel):

  • Evacuate and Alert: Alert nearby personnel and restrict access to the area.

  • Contain: Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][16] Do not use combustible materials like paper towels.

  • Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[16]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[17]

Large Spills or Spills of Methanesulfonyl Chloride:

  • Evacuate: Immediately evacuate the area. If MsCl is involved, the release of HCl gas presents a significant inhalation hazard.

  • Alert: Activate the nearest fire alarm and call emergency services (911), providing details of the chemical spilled and the location.[17][18]

  • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Waste Disposal

All methanesulfonyl compound waste must be treated as hazardous waste.

  • Waste Streams: Segregate waste into compatible streams: halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste. Contaminated PPE, absorbent materials, and empty containers must also be disposed of as hazardous waste.

  • Protocol: Neutralization and Disposal of Excess Methanesulfonyl Chloride This procedure should only be performed by trained personnel in a fume hood.

    • Preparation: Prepare a large beaker containing a dilute solution of a weak base, such as 5% sodium bicarbonate, in an ice bath to manage the exothermic reaction.[16]

    • Slow Addition: With vigorous stirring, slowly and carefully add the excess methanesulfonyl chloride to the basic solution.[16] Never add the base to the MsCl , as this can cause a violent, uncontrolled reaction.

    • Monitoring: Monitor the pH to ensure the solution remains basic.

    • Final Disposal: Once the reaction is complete and the solution is neutralized, it can be transferred to an appropriate aqueous hazardous waste container for disposal according to institutional and local regulations.[16]

Conclusion

Methanesulfonyl compounds are powerful tools in the arsenal of the synthetic chemist. Their effective use is predicated on a foundation of respect for their inherent reactivity and toxicity. By understanding the chemical principles behind the hazards—from the electrophilicity of methanesulfonyl chloride to the alkylating potential of mesylates—researchers can move beyond rote memorization of rules to a state of proactive safety awareness. Implementing robust engineering controls, utilizing a self-validating system for PPE selection, and adhering to detailed, vetted protocols are the essential components of a safety program that protects researchers, enables scientific discovery, and ensures environmental responsibility.

References

Methodological & Application

Application Notes and Protocols: Facile Synthesis of 3-Substituted Azetidines Utilizing 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity.[1][2] This structural feature is highly desirable in drug design as it can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine ring can enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, making it a valuable bioisostere for other cyclic and acyclic moieties.[3][4] Consequently, azetidine derivatives are found in a growing number of approved drugs and clinical candidates, highlighting the need for efficient and versatile synthetic methodologies to access this important chemical space.[3][5]

This application note provides a comprehensive guide to the synthesis of a diverse array of 3-substituted azetidines via nucleophilic substitution of the versatile building block, 1-Boc-3-methanesulfonyloxyazetidine. We will delve into the underlying principles, provide detailed, field-proven protocols for various classes of nucleophiles, and offer expert insights to navigate potential challenges, ensuring reproducible and high-yielding transformations.

The Strategic Advantage of this compound

The synthesis of 3-substituted azetidines often leverages the reactivity of a key electrophilic intermediate. This compound serves as an exceptional precursor for this purpose due to several key factors:

  • Activation of the C3 Position: The hydroxyl group of the readily available precursor, 1-Boc-3-hydroxyazetidine, is a poor leaving group. Its conversion to a methanesulfonate (mesylate) ester dramatically enhances the electrophilicity of the C3 carbon, rendering it susceptible to attack by a wide range of nucleophiles.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen under a variety of reaction conditions, preventing unwanted side reactions. Its facile removal under acidic conditions allows for late-stage functionalization of the nitrogen atom.

  • Versatility in Nucleophilic Substitution: The mesylate is an excellent leaving group, facilitating SN2 reactions with a broad spectrum of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents.

The overall synthetic strategy is depicted in the workflow below:

G cluster_0 Preparation of Key Intermediate cluster_1 Nucleophilic Substitution cluster_2 Deprotection (Optional) 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine This compound This compound 1-Boc-3-hydroxyazetidine->this compound MsCl, Base 3-Substituted-1-Boc-azetidine 3-Substituted-1-Boc-azetidine This compound->3-Substituted-1-Boc-azetidine Nu: Nucleophile Nucleophile Nucleophile->3-Substituted-1-Boc-azetidine 3-Substituted azetidine 3-Substituted azetidine 3-Substituted-1-Boc-azetidine->3-Substituted azetidine Acid (e.g., TFA, HCl)

Figure 1: General workflow for the synthesis of 3-substituted azetidines.

Experimental Protocols

PART 1: Preparation of the Key Intermediate: this compound

Rationale: This initial step is critical for activating the 3-position of the azetidine ring. Methanesulfonyl chloride (MsCl) reacts with the hydroxyl group of 1-Boc-3-hydroxyazetidine in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), to form the highly reactive mesylate. The base neutralizes the HCl generated during the reaction. The reaction is typically performed at low temperatures to minimize side reactions.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound, which is often used in the next step without further purification.

Expertise & Experience:

  • Moisture is Detrimental: Ensure all glassware is oven-dried and reagents are anhydrous. Water can hydrolyze the methanesulfonyl chloride and the product mesylate.

  • Exothermic Reaction: The addition of MsCl is exothermic. A slow, dropwise addition at 0 °C is crucial to control the reaction temperature and prevent the formation of byproducts.

  • Stability of the Mesylate: While generally stable enough for immediate use, prolonged storage of the mesylate is not recommended as it can be susceptible to decomposition. It is best to prepare it fresh for subsequent reactions.

PART 2: Nucleophilic Substitution Reactions

The following protocols outline the general procedures for the reaction of this compound with different classes of nucleophiles.

A. Synthesis of 3-Aminoazetidines (N-Nucleophiles)

Rationale: Primary and secondary amines are excellent nucleophiles for the displacement of the mesylate group, proceeding via a standard SN2 mechanism. The choice of solvent and base (if necessary) is important for optimal results.

G 1-Boc-3-OMs-azetidine This compound Product 1-Boc-3-(R1R2N)-azetidine 1-Boc-3-OMs-azetidine->Product Amine R1R2NH Amine->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product

Figure 2: Reaction scheme for the synthesis of 3-aminoazetidines.

Protocol (General):

  • To a solution of the amine (1.2 eq) in a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or DIPEA (1.5 eq).

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophile ExampleBaseSolventTemperature (°C)Yield (%)Reference
Primary AmineK₂CO₃ACN8075-90[6]
Secondary AmineDIPEADMF6070-85[6]

Expertise & Experience:

  • Choice of Base: For primary and secondary amine hydrochlorides, a base is required to liberate the free amine. For free amines, a base is still often added to scavenge the methanesulfonic acid byproduct.

  • Solvent Effects: Polar aprotic solvents like DMF and ACN are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free to react.

B. Synthesis of 3-Alkoxy/Aryloxyazetidines (O-Nucleophiles)

Rationale: Alcohols and phenols can act as nucleophiles to form the corresponding ethers. Due to their lower nucleophilicity compared to amines, stronger bases are often required to deprotonate the hydroxyl group and generate the more potent alkoxide or phenoxide nucleophile.

Protocol (General):

  • To a solution of the alcohol or phenol (1.5 eq) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Nucleophile ExampleBaseSolventTemperature (°C)Yield (%)Reference
PhenolNaHDMF6060-80[7]
Primary AlcoholNaHTHF5055-75[7]

Expertise & Experience:

  • Handling Sodium Hydride: NaH is a highly reactive and flammable solid. It should be handled with care under an inert atmosphere. The quenching step is exothermic and should be performed slowly at 0 °C.

  • Alternative Bases: For phenols, weaker bases like potassium carbonate can sometimes be effective, offering a safer alternative to NaH.[7]

C. Synthesis of 3-(Alkyl/Arylthio)azetidines (S-Nucleophiles)

Rationale: Thiols are excellent nucleophiles and readily displace the mesylate group. The reaction often proceeds smoothly under mild conditions, and a moderate base is usually sufficient to deprotonate the thiol to the more nucleophilic thiolate.

Protocol (General):

  • To a solution of the thiol (1.2 eq) in a solvent such as DMF or ethanol, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium ethoxide (NaOEt, 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq) and continue stirring at room temperature or with gentle heating (40-50 °C) until the reaction is complete.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Nucleophile ExampleBaseSolventTemperature (°C)Yield (%)Reference
ThiophenolK₂CO₃DMFRT85-95[8]
Alkyl thiolNaOEtEtOH4080-90[8]

Expertise & Experience:

  • Odor: Many thiols have strong, unpleasant odors. It is essential to perform these reactions in a well-ventilated fume hood.

  • Oxidation: Thiolates can be susceptible to oxidation to disulfides. While generally not a major issue under these conditions, it is good practice to work under an inert atmosphere, especially if the reaction is sluggish.

D. Synthesis of 3-Alkyl/Arylazetidines (C-Nucleophiles)

Rationale: The formation of carbon-carbon bonds at the C3 position can be achieved using organometallic reagents such as Grignard reagents or organocuprates. These reactions can be more challenging due to the basicity of the nucleophiles and the potential for side reactions. Friedel-Crafts type reactions with electron-rich arenes can also be employed, often starting from the corresponding 3-hydroxyazetidine precursor in the presence of a Lewis acid.

Protocol (Example with Grignard Reagents):

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C, add a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq) in THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Expertise & Experience:

  • Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.[5]

  • Lewis Acid Catalysis: For less reactive C-nucleophiles, the addition of a Lewis acid catalyst may be necessary to enhance the electrophilicity of the azetidine ring.

  • Alternative Precursors: For Friedel-Crafts reactions, it is often more effective to use 1-Boc-3-hydroxyazetidine directly with a Lewis acid and the desired arene.[3]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of 3-substituted azetidines. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and organic synthesis to access this important class of compounds. By understanding the principles behind the activation of the azetidine ring and the nuances of working with different classes of nucleophiles, scientists can efficiently generate novel molecular entities for the development of new therapeutics.

References

Application Note: Protocols for the Synthesis of 1-Boc-3-aminoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Boc-3-aminoazetidine is a pivotal saturated heterocyclic building block in modern medicinal chemistry. Its constrained four-membered ring system serves as a versatile bioisostere for various functional groups, enabling chemists to fine-tune the physicochemical properties, conformational rigidity, and metabolic stability of drug candidates. This application note provides detailed, field-proven protocols for the synthesis of 1-Boc-3-aminoazetidine, designed for researchers in drug discovery and process development. We present two primary, robust synthetic strategies starting from the common intermediate, 1-Boc-3-hydroxyazetidine: a two-step sequence involving mesylation and azide displacement/reduction, and a direct conversion using the Mitsunobu reaction. The rationale behind reagent selection, reaction conditions, and potential challenges are discussed to ensure scientific integrity and successful execution.

Critical Safety Considerations for Handling Azetidines

Azetidine and its derivatives are strained four-membered rings and should be handled with care. They are reactive, potentially hazardous compounds.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable choice), safety goggles that provide a complete seal, and a flame-resistant lab coat.[1][2] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[3]

  • Reactivity: Azetidines are flammable liquids and their vapors can form explosive mixtures with air.[2][3] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] All equipment must be properly grounded to prevent static discharge.[3]

  • Health Hazards: Azetidines can cause severe skin burns and eye damage.[2][4] Avoid all personal contact, including inhalation and skin contact.[4][5] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] Containers should be kept tightly sealed.[2]

Synthetic Strategies and Protocols

The most common and reliable approaches to synthesize 1-Boc-3-aminoazetidine begin with the commercially available precursor, 1-Boc-3-hydroxyazetidine. The core transformation involves the conversion of a hydroxyl group into a primary amine. Below, we detail two distinct and effective methods to achieve this.

Protocol 1: Two-Step Synthesis via Mesylation, Azide Displacement, and Reduction

This is a robust and highly scalable pathway that proceeds through a stable mesylate intermediate. The activation of the hydroxyl group as a good leaving group (mesylate) followed by an SN2 reaction with sodium azide and subsequent reduction is a classic and high-yielding transformation.

Workflow Diagram: Mesylation-Azide-Reduction Pathway

A 1-Boc-3-hydroxyazetidine B 1-Boc-3-(methanesulfonyloxy)azetidine A->B  Step 1: Mesylation MsCl, TEA, DCM, 0°C to RT C 1-Boc-3-azidoazetidine B->C  Step 2: Azide Displacement NaN3, DMF, 80°C D 1-Boc-3-aminoazetidine C->D  Step 3: Reduction Pd/C, H2 (balloon), EtOAc A 1-Boc-3-hydroxyazetidine B 1-Boc-3-phthalimidoazetidine A->B  Step 1: Mitsunobu Reaction Phthalimide, PPh3, DIAD, THF, 0°C to RT C 1-Boc-3-aminoazetidine B->C  Step 2: Deprotection Hydrazine hydrate, EtOH, Reflux

References

Application Notes & Protocols: Strategic Substitution of the Mesyl Group on Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Azetidine Moiety and the Utility of the Mesyl Leaving Group

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure provides unique conformational constraints and exit vectors that are highly sought after in drug design, offering improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2] The functionalization of the azetidine core is therefore a critical task for chemists aiming to explore new chemical space.

A key strategy for introducing molecular diversity at the 3-position of the azetidine ring involves the nucleophilic displacement of a suitable leaving group. The methanesulfonyl (mesyl) group is an exemplary choice for this role. Derived from the corresponding 3-hydroxyazetidine precursor, the mesylate is an excellent leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized.[3] This facilitates nucleophilic substitution reactions under relatively mild conditions, allowing for the introduction of a wide array of functional groups.

This guide provides a comprehensive overview of the reaction conditions required for the successful substitution of the mesyl group on N-protected azetidines. We will delve into the mechanistic underpinnings, critical reaction parameters, and detailed protocols for various classes of nucleophiles, providing researchers with the foundational knowledge to effectively utilize this powerful synthetic transformation.

Mechanistic Considerations: An SN2 Pathway Dominates

The substitution of a mesyl group on a secondary carbon, such as the C-3 position of an azetidine ring, predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The considerable ring strain of the azetidine scaffold (approx. 25.4 kcal/mol) disfavors the formation of a planar carbocation intermediate at the C-3 position, making an SN1 pathway energetically unfavorable.[4][5]

The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the mesyl group, leading to an inversion of stereochemistry at the reaction center. This concerted mechanism is highly dependent on several factors, including the nature of the nucleophile, solvent, temperature, and the choice of base.

Figure 1: General SN2 mechanism for mesyl group substitution on an N-protected azetidine.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the substitution reaction hinges on the careful selection of experimental parameters. Each component plays a critical role in promoting the desired SN2 pathway while minimizing potential side reactions.

The Nucleophile

The choice of nucleophile is the most defining feature of the reaction. The nucleophilicity of a species is a measure of its ability to donate an electron pair to an electrophile.

  • Nitrogen Nucleophiles: Primary and secondary amines are common and effective nucleophiles for this transformation, leading to valuable azetidine-3-amines.[6] Sterically hindered amines may require higher temperatures or longer reaction times.

  • Sulfur Nucleophiles: Thiols are excellent nucleophiles and readily displace the mesylate group to form 3-thioazetidines.[7] These reactions are often rapid and high-yielding.

  • Oxygen Nucleophiles: Alcohols and phenols can be used, but they are generally less nucleophilic than their amine or thiol counterparts. The reaction often requires a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.

  • Azide: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions.[8] The resulting 3-azidoazetidine is a versatile intermediate that can be readily reduced to the corresponding primary amine.

The Solvent System

The solvent choice is critical as it influences the solubility of reactants and the nucleophilicity of the attacking species.[9]

  • Polar Aprotic Solvents (Recommended): Solvents such as Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions.[10] They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution.[11]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can solvate and stabilize the nucleophile through hydrogen bonding.[12] This stabilization lowers the nucleophile's ground state energy, increasing the activation energy required for the substitution and thus slowing the reaction rate. They may be used in some cases but are generally less effective than polar aprotic options.

The Base

When the nucleophile is neutral (e.g., an amine or thiol), a base is required to scavenge the proton generated during the reaction (methanesulfonic acid).

  • Non-Nucleophilic Amine Bases: Bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or Triethylamine (TEA) are commonly used. They are sterically hindered, which prevents them from competing with the primary nucleophile in attacking the azetidine ring.

  • Inorganic Carbonate Bases: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are effective, particularly for less basic nucleophiles like phenols or some heterocyles. They are insoluble in many organic solvents, leading to a heterogeneous reaction mixture, which can sometimes be advantageous for purification.

Temperature

The reaction temperature directly influences the reaction rate.

  • Room Temperature to 80 °C: Most substitutions with good nucleophiles (amines, thiols) proceed efficiently within this range. A recent practical synthesis of azetidine-3-amines reports optimal conditions using acetonitrile at 80 °C.[4]

  • Elevated Temperatures (>80 °C): For less reactive nucleophiles or sterically hindered substrates, higher temperatures may be necessary. However, excessive heat can promote side reactions such as elimination or decomposition of the strained azetidine ring. Careful monitoring by TLC or LC-MS is crucial.

decision_tree start Select Nucleophile (Nu-H) q1 Is Nu-H strongly acidic? (e.g., Phenol, Thiol) start->q1 base_inorganic Use Inorganic Base (K₂CO₃, Cs₂CO₃) q1->base_inorganic Yes base_amine Use Amine Base (DIPEA, TEA) q1->base_amine No (e.g., Amine) q2 Is Nucleophile sterically hindered or weak? base_inorganic->q2 base_amine->q2 solvent_high_boil Solvent: DMF or DMSO Temp: 80-120 °C q2->solvent_high_boil Yes solvent_low_boil Solvent: Acetonitrile Temp: 60-80 °C q2->solvent_low_boil No

Figure 2: Decision tree for selecting initial reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the substitution of a mesyl group on a model substrate, N-Boc-3-(methylsulfonyloxy)azetidine.

General Experimental Workflow

workflow A 1. Reagent Preparation - Dissolve Az-OMs in solvent - Add Base & Nucleophile B 2. Reaction - Heat to target temperature - Stir under inert atmosphere (N₂ or Ar) A->B C 3. Monitoring - Track progress via TLC or LC-MS B->C C->B Incomplete D 4. Workup - Quench reaction - Perform liquid-liquid extraction C->D Complete E 5. Purification - Dry organic layer - Concentrate in vacuo - Purify via column chromatography D->E F 6. Analysis - Characterize product by NMR, MS E->F

References

Application Notes and Protocols: Preparation of Fused Azetidine Ring Systems for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fused azetidine ring systems represent a compelling structural motif in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders. Their inherent three-dimensionality and conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier penetration. This guide provides a comprehensive overview of synthetic strategies to access these valuable scaffolds, complete with detailed experimental protocols and an exploration of the rationale behind their application in CNS drug discovery.

Introduction: The Strategic Value of Fused Azetidines in CNS Drug Discovery

The development of drugs targeting the CNS is fraught with challenges, most notably the stringent requirements for crossing the blood-brain barrier (BBB). Molecules must possess a delicate balance of lipophilicity, polar surface area, and molecular weight to achieve therapeutic concentrations in the brain. Fused azetidine systems, which incorporate the strained four-membered azetidine ring into a bicyclic or polycyclic framework, offer a unique solution to this challenge.

The incorporation of an azetidine ring can imbue a molecule with several advantageous properties:

  • Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more complex 3D shapes is a key strategy in modern drug design to improve selectivity and avoid off-target effects. Fused azetidines inherently introduce novel exit vectors and spatial arrangements for substituents.

  • Improved Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving solubility. Furthermore, the rigidity of the fused system can lead to a lower entropic penalty upon binding to a target receptor.[1][2][3]

  • Metabolic Stability: The strained nature of the azetidine ring can render adjacent bonds less susceptible to metabolic degradation.

  • Novel Chemical Space: The exploration of fused azetidine scaffolds opens up new avenues for intellectual property and the discovery of first-in-class therapeutics.

This application note will detail key synthetic methodologies for the preparation of fused azetidine ring systems, providing researchers with the foundational knowledge and practical protocols to incorporate these valuable scaffolds into their CNS drug discovery programs.

Synthetic Strategies for Fused Azetidine Systems

The construction of fused azetidine rings can be broadly categorized into two approaches: formation of the azetidine ring onto a pre-existing ring, or formation of a second ring onto a pre-existing azetidine. Several powerful synthetic methods have been developed for both strategies.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a robust and widely employed strategy for the formation of the azetidine ring. This typically involves the formation of a C-N bond to close the four-membered ring.

This protocol describes the synthesis of a fused azetidine-tetrahydroquinoline scaffold, a privileged core in many CNS-active compounds. The key step is an intramolecular palladium-catalyzed Buchwald-Hartwig amination.[2]

Experimental Workflow:

G start Start: o-Bromo Nitrile Azetidine dibal DIBAL-H Reduction start->dibal nosylation Nosylation (NsCl, Pyridine) dibal->nosylation buchwald Intramolecular Buchwald-Hartwig (Pd(OAc)2, BINAP, Cs2CO3) nosylation->buchwald product Fused Azetidine- Tetrahydroquinoline buchwald->product

Figure 1: Workflow for the synthesis of a fused azetidine-tetrahydroquinoline core.

Step-by-Step Protocol:

  • Reduction of the Nitrile: To a solution of the starting o-bromo nitrile azetidine (1.0 eq) in dry CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction by the slow addition of Rochelle's salt solution and allow it to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude primary amine is typically used in the next step without further purification.

  • Nosylation of the Amine: Dissolve the crude amine from the previous step in pyridine (0.2 M) and cool to 0 °C. Add o-nitrobenzenesulfonyl chloride (NsCl, 1.2 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Intramolecular Buchwald-Hartwig Cyclization: To a degassed solution of the nosylated intermediate (1.0 eq) in toluene (0.05 M), add Pd(OAc)₂ (0.1 eq), BINAP (0.15 eq), and Cs₂CO₃ (2.0 eq). Heat the reaction mixture to 110 °C for 18 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired fused azetidine-tetrahydroquinoline product.

Causality Behind Experimental Choices:

  • The use of DIBAL-H at low temperature allows for the selective reduction of the nitrile to the primary amine without affecting other functional groups.

  • The nosyl protecting group is employed to activate the amine for the subsequent palladium-catalyzed C-N bond formation.

  • The combination of a palladium catalyst (Pd(OAc)₂) and a bulky phosphine ligand (BINAP) is crucial for the efficiency of the Buchwald-Hartwig amination.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of medium-sized rings, which are often challenging to synthesize via other methods. This strategy can be effectively applied to the synthesis of azetidine-fused macrocycles.

This protocol outlines the synthesis of a bicyclic system containing an azetidine fused to an eight-membered ring, a scaffold with potential applications in targeting CNS protein-protein interactions.[2]

Experimental Workflow:

G start Start: N-Allyl Azetidine alkylation N-Alkylation (Allyl Bromide) start->alkylation rcm Ring-Closing Metathesis (Grubbs' Catalyst) alkylation->rcm reduction Olefin Reduction (NBSH) rcm->reduction product Fused Azetidine- 8-Membered Ring reduction->product

Figure 2: Workflow for the synthesis of an azetidine-fused 8-membered ring.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of the starting N-H azetidine (1.0 eq) in acetonitrile (0.2 M), add K₂CO₃ (3.0 eq) and allyl bromide (1.5 eq). Stir the mixture at room temperature for 16 hours. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the di-allyl intermediate.

  • Ring-Closing Metathesis: Dissolve the di-allyl intermediate (1.0 eq) in degassed CH₂Cl₂ (0.01 M). Add Grubbs' first-generation catalyst (0.1 eq) and heat the reaction to reflux for 12 hours under an inert atmosphere. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the azetidine-fused eight-membered olefin.

  • Olefin Reduction: To a solution of the olefin from the previous step (1.0 eq) in a 1:1 mixture of pyridine and methanol (0.1 M), add o-nitrobenzenesulfonylhydrazide (NBSH, 5.0 eq). Heat the reaction to 50 °C for 4 hours. Cool to room temperature and concentrate. Dilute the residue with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final saturated fused azetidine.

Data Summary Table:

Starting AzetidineN-Alkylation Yield (%)RCM Yield (%)Olefin Reduction Yield (%)
2-Phenylazetidine857288
2,3-Diphenylazetidine826885
2-(4-Chlorophenyl)azetidine887590

Conclusion

The synthesis of fused azetidine ring systems offers a promising avenue for the discovery of novel CNS-active compounds. The methodologies outlined in this application note, including intramolecular Buchwald-Hartwig amination and ring-closing metathesis, provide robust and versatile routes to these complex scaffolds. By leveraging the unique structural and physicochemical properties of fused azetidines, researchers can expand their chemical space and increase the likelihood of identifying next-generation therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes & Protocols: The Strategic Use of 1-Boc-3-Methanesulfonyloxyazetidine in the Synthesis of Advanced Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational rigidity and physicochemical properties that can significantly enhance the potency, selectivity, and pharmacokinetic profile of therapeutic agents.[1] Its incorporation into antibacterial drugs, particularly quinolones, has led to a new generation of compounds with potent activity against resistant pathogens.[2][3] This guide provides a detailed exploration of 1-Boc-3-methanesulfonyloxyazetidine, a highly versatile and efficient building block for introducing the azetidine moiety. We will delve into the strategic rationale for its use, provide detailed, field-proven protocols for its application in synthesis, and discuss the structure-activity relationships of the resulting antibacterial compounds.

Introduction: The Azetidine Advantage in Antibacterial Design

The search for novel antibacterial agents is a critical endeavor to combat the rising tide of antibiotic resistance.[4][5] Structural modification of existing antibiotic classes, such as the fluoroquinolones, remains a fruitful strategy. The introduction of an azetidine ring, often at the C7 position of the quinolone core, has proven to be a particularly effective modification.[2][6] Compared to the more traditional piperazine or pyrrolidine substituents, the strained azetidine ring offers several advantages:

  • Improved Potency: The rigid structure of the azetidine ring can optimize the orientation of substituents, leading to enhanced binding affinity with bacterial targets like DNA gyrase and topoisomerase IV.

  • Broadened Spectrum of Activity: Azetidinylquinolones frequently exhibit outstanding broad-spectrum activity, with marked improvement against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[3][6]

  • Favorable Pharmacokinetics: Modification with azetidine can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, resulting in better in vivo efficacy and higher blood levels.[2]

The subject of this guide, This compound , is an ideal reagent for this purpose. Its structure is engineered for controlled, sequential reactions.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen, preventing it from undergoing premature or undesired reactions. It is stable under a wide range of conditions but can be cleanly removed with acid when desired.

  • Methanesulfonyloxy (Mesylate) Group: Located at the C3 position, the mesylate is an excellent leaving group. This functionality activates the C3 carbon for nucleophilic substitution, allowing for the precise introduction of various functional groups (e.g., amines, thiols, azides) that are crucial for the final compound's biological activity.

Fig 1. Key functional components of the azetidine building block.

Core Application: Synthesis of 7-Azetidinylfluoroquinolones

A primary application of this compound is in the synthesis of novel fluoroquinolone antibiotics. The general strategy involves a two-stage process: first, functionalization of the azetidine ring at the C3 position, and second, coupling of the modified azetidine to the fluoroquinolone core.

Workflow Overview:

  • C3-Functionalization: A chosen nucleophile (Nu-H) displaces the mesylate leaving group on this compound. This step is critical for installing the desired side chain that will ultimately interact with the bacterial target.

  • Boc Deprotection: The Boc group is removed from the azetidine nitrogen, typically under acidic conditions, to unmask the secondary amine.

  • SNAr Coupling: The deprotected azetidine derivative is then coupled to the fluoroquinolone core via a nucleophilic aromatic substitution (SNAr) reaction, where the azetidine nitrogen displaces a fluorine atom at the C7 position of the quinolone.

G Start 1-Boc-3-MsO-Azetidine Step1 Step 1: C3-Functionalization (Nucleophilic Substitution) Start->Step1 Intermediate1 1-Boc-3-Nu-Azetidine Step1->Intermediate1 Displaces Mesylate Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 3-Nu-Azetidine (Deprotected) Step2->Intermediate2 Unmasks N-H Step3 Step 3: SNAr Coupling (Base, Solvent) Intermediate2->Step3 Quinolone Fluoroquinolone Core (e.g., Ciprofloxacin nucleus) Quinolone->Step3 End Final Product: 7-(3-Nu-Azetidinyl)fluoroquinolone Step3->End Forms C-N bond

Fig 2. General workflow for synthesizing azetidinylfluoroquinolones.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.

Protocol 1: General Procedure for C3-Substitution with an Amine Nucleophile

This protocol details the synthesis of a 1-Boc-3-aminoazetidine derivative, a common precursor for antibacterial agents.

Objective: To synthesize N-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetamide by reacting this compound with acetamide, followed by reduction. This example uses a two-step approach for installing a primary amine equivalent.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water (for hydrolysis)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Azide Formation (SN2 Reaction):

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Causality: The mesylate is a good leaving group, and azide is a potent nucleophile. DMF is an excellent polar aprotic solvent for SN2 reactions. Heating accelerates the displacement.

    • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-3-azidoazetidine. This intermediate is often used in the next step without further purification.

  • Reduction to Amine (Staudinger Reaction):

    • Dissolve the crude 1-Boc-3-azidoazetidine in anhydrous THF.

    • Add triphenylphosphine (1.2 eq) portion-wise at room temperature. Effervescence (N₂ gas) should be observed.

    • Stir the reaction for 2-3 hours after the addition is complete.

    • Causality: PPh₃ reacts with the azide to form a phosphazide intermediate, which then loses N₂ gas to form an aza-ylide.

    • Add water (3-5 eq) to the reaction mixture and stir for an additional 8-12 hours (or overnight) to hydrolyze the aza-ylide to the primary amine and triphenylphosphine oxide.

    • Monitoring: Monitor the hydrolysis by TLC.

    • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to yield pure 1-Boc-3-aminoazetidine.

Protocol 2: Synthesis and Coupling to a Quinolone Core

This protocol describes the final steps to produce a representative antibacterial agent.

Objective: To synthesize a 7-(3-amino-1-azetidinyl)-fluoroquinolone derivative.

Materials:

  • 1-Boc-3-aminoazetidine (from Protocol 1) (1.1 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Ciprofloxacin core (or similar 7-fluoro-quinolone nucleus) (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO), anhydrous

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve 1-Boc-3-aminoazetidine (1.1 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Causality: The strongly acidic conditions cleave the tert-butyl group as isobutylene and CO₂, liberating the free amine.

    • Monitoring: Completion is typically assumed after the specified time or can be checked by LC-MS.

    • Work-up: Concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting salt (e.g., trifluoroacetate salt) of 3-aminoazetidine is often used directly in the next step.

  • SNAr Coupling:

    • To a solution of the quinolone core (1.0 eq) in anhydrous ACN or DMSO, add a base such as DIPEA (3.0 eq).

    • Add the crude 3-aminoazetidine salt from the previous step.

    • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

    • Causality: The base neutralizes the amine salt and facilitates the nucleophilic attack of the azetidine nitrogen on the electron-deficient C7 position of the quinolone, displacing the fluoride ion. DMSO or ACN are suitable polar aprotic solvents that can solvate the ions and withstand the required temperature.

    • Monitoring: Track by TLC or LC-MS until the quinolone starting material is consumed.

    • Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried. Alternatively, the solvent can be removed in vacuo, and the residue purified by column chromatography or recrystallization to yield the final antibacterial compound.

Structure-Activity Relationship (SAR) and Performance Data

The strategic use of this compound allows for the creation of a diverse library of azetidinylquinolones. SAR studies have revealed critical insights into optimizing antibacterial activity.

  • Stereochemistry is Key: For derivatives with substituents at C2 and C3 of the azetidine ring, the stereochemistry is critical. Studies have shown that specific configurations, such as the (2S,3R) configuration for a 3-amino-2-methylazetidine moiety, confer the best antibacterial activity.[7]

  • C3-Substituent: The nature of the substituent at the C3 position profoundly impacts potency and spectrum. A simple amino group (-NH₂) is highly effective, but further substitution can modulate properties.

  • Azetidine vs. Other Rings: Replacing piperazine with 3-aminoazetidine in quinolones like ciprofloxacin often results in compounds with superior activity against Gram-positive pathogens, including MRSA and quinolone-resistant strains, while maintaining potent Gram-negative activity.[2][3]

Table 1: Comparative Antibacterial Activity (MIC, μg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliP. aeruginosa
Levofloxacin (Reference)0.510.061
Ciprofloxacin (Reference)0.250.50.0150.25
Azetidinyl-Quinolone 7a[6]0.050.10.0250.2
Azetidinyl-Quinolone 6i[8]0.250.516>32

Note: Data is representative and compiled from various literature sources for illustrative purposes.[6][8] Actual values may vary based on specific strains and testing conditions.

Conclusion

This compound is a cornerstone reagent for medicinal chemists aiming to leverage the "azetidine advantage" in antibacterial drug discovery. Its well-defined reactivity at both the C3 position (via the mesylate leaving group) and the N1 position (via the removable Boc group) provides a robust and flexible platform for synthesis. The protocols and strategic insights detailed in this guide empower researchers to efficiently construct novel azetidine-containing compounds, paving the way for the development of next-generation antibiotics to address the challenge of bacterial resistance.

References

Application Notes & Protocols: A Guide to the N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a cornerstone motif in modern drug discovery.[1][2] Its inherent ring strain, approximately 25.2 kcal/mol, imparts unique conformational rigidity and metabolic stability to molecules, making it a highly sought-after bioisostere for larger, more flexible groups.[3] The substitution on the azetidine nitrogen (N-alkylation) is a critical step in modulating the pharmacological profile of these compounds, influencing properties such as potency, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of the primary methodologies for N-alkylation of azetidines, offering both mechanistic insights and detailed, field-proven experimental protocols for researchers in medicinal chemistry and organic synthesis.

Core Mechanistic Pathways for N-Alkylation

The functionalization of the azetidine nitrogen is typically achieved through two robust and versatile strategies: direct nucleophilic substitution and reductive amination. The choice between these pathways is dictated by the available starting materials and the desired complexity of the final product.

Direct N-Alkylation via Nucleophilic Substitution (SN2)

This is the most classical approach, wherein the secondary amine of the azetidine ring acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.[4][5] The reaction proceeds via a standard SN2 mechanism.

  • Mechanism: The lone pair of electrons on the azetidine nitrogen atom attacks the electrophilic carbon of the alkylating agent (e.g., R-X, where X is a leaving group like Br, I, or OTs). This occurs in a single concerted step, leading to the formation of a new C-N bond and the displacement of the leaving group. A base is required to neutralize the resulting ammonium salt and regenerate the neutral N-alkylated azetidine.

  • Causality of Experimental Choices:

    • Alkylating Agent: The reactivity follows the order R-I > R-Br > R-Cl. Alkyl triflates (R-OTf) are also highly effective electrophiles.[5]

    • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N) is crucial.[6] Using a nucleophilic base like a hydroxide could lead to competing SN2 or elimination reactions with the alkyl halide.

    • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.

sn2_mechanism cluster_transition Transition State Azetidine Azetidine (Nucleophile) TS [Azetidine---R---X]‡ Azetidine->TS Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Product N-Alkylated Azetidinium Salt TS->Product C-N Bond Formation Halide X⁻ (Leaving Group) TS->Halide C-X Bond Cleavage

Caption: SN2 mechanism for direct N-alkylation of azetidine.

N-Alkylation via Reductive Amination

Reductive amination is an exceptionally powerful and versatile method, particularly when starting with an azetidinone (a cyclic ketone) or when a wider range of alkyl groups is desired.[7] The process occurs in two main steps, often in a single pot.[7][8]

  • Mechanism:

    • Iminium Ion Formation: The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of an aldehyde or ketone. In the context of azetidine synthesis, this often involves reacting an azetidinone with an amine or, conversely, reacting azetidine with an aldehyde/ketone. This initially forms a hemiaminal intermediate, which then dehydrates to form an imine or, more commonly, a protonated iminium ion in the presence of a mild acid.[7]

    • Reduction: A reducing agent, added to the mixture, selectively reduces the iminium ion (C=N⁺) to the corresponding amine (C-N).[7]

  • Causality of Experimental Choices:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7] Its mildness prevents the reduction of the starting aldehyde/ketone, and it is selective for the iminium ion. Other reagents like sodium cyanoborohydride (NaBH₃CN) can be used, but NaBH(OAc)₃ is generally less toxic and highly effective.[8]

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with the reducing agent and effectively dissolve the reactants.[7]

    • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the dehydration step and promote iminium ion formation, especially with less reactive amines or carbonyls.[7]

reductive_amination Azetidinone Azetidinone (C=O) Hemiaminal Hemiaminal Intermediate Azetidinone->Hemiaminal Amine Primary Amine (R-NH₂) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (+H⁺) FinalProduct N-Alkylated 3-Aminoazetidine Iminium->FinalProduct Reduction Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->FinalProduct workflow Start Starting Materials (Azetidine, Alkylating Agent) Setup Reaction Setup (Solvent, Base/Reagent) Start->Setup 1. Combine Reaction Reaction Monitoring (TLC, LC-MS) Setup->Reaction 2. Stir/Heat Workup Quenching & Extraction Reaction->Workup 3. Isolate Crude Purify Column Chromatography Workup->Purify 4. Purify Analysis Characterization (NMR, MS) Purify->Analysis 5. Verify

References

Application Note: A Practical Guide to the Flash Chromatography Purification of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine derivatives are foundational scaffolds in modern medicinal chemistry, prized for their ability to impart unique three-dimensional structures and favorable physicochemical properties to drug candidates. Despite their synthetic utility, these small, four-membered nitrogenous heterocycles present significant purification challenges. Their inherent polarity and basicity often lead to problematic interactions with standard silica gel, resulting in poor separation, significant peak tailing, and low recovery.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing robust and efficient flash column chromatography methods for azetidine derivatives. By understanding the underlying chemical principles and employing strategic modifications to stationary and mobile phases, high-purity compounds can be reliably obtained.

The Core Challenge: Azetidine's Interaction with Silica

The primary obstacle in purifying azetidine derivatives on standard silica gel stems from the interaction between the basic azetidine nitrogen and the acidic surface of the silica.

  • Silica Surface Chemistry: The surface of silica gel is populated with silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 4.5) and can readily engage in strong ionic or hydrogen-bonding interactions with basic analytes.[1][2]

  • Azetidine Basicity: The conjugate acid of a typical N-alkyl azetidine has a pKa in the range of 9.0-11.0, making it a moderately strong base.[3][4] At neutral pH, the azetidine nitrogen is easily protonated, acquiring a positive charge.

  • Adsorption & Peak Tailing: This acid-base interaction leads to strong, often irreversible, adsorption of the protonated azetidine onto the negatively charged or highly polar silanol sites.[5][6] This non-ideal interaction causes multiple retention mechanisms, where some molecules elute quickly while others are strongly retained, resulting in broad, tailing peaks that compromise resolution and purity.[1]

The diagram below illustrates this problematic interaction and the two primary strategies to mitigate it: masking the silanols with a mobile phase modifier or altering the stationary phase itself.

G cluster_0 Problem: Strong Adsorption cluster_1 Solution 1: Mobile Phase Modifier cluster_2 Solution 2: Functionalized Stationary Phase Azetidine Protonated Azetidine (R₂NH₂⁺) Silica Acidic Silanol Site (SiO⁻) Azetidine->Silica Strong Ionic Interaction Tailing Severe Peak Tailing Low Recovery Silica->Tailing Azetidine_S1 Neutral Azetidine (R₂N) Silica_S1 Masked Silanol Site (SiO⁻ HNEt₃⁺) Azetidine_S1->Silica_S1 Weak Interaction TEA Triethylamine (Et₃N) TEA->Silica_S1 Masks Acidic Site GoodPeak1 Symmetrical Peak Silica_S1->GoodPeak1 Azetidine_S2 Neutral Azetidine (R₂N) AmineSilica Amine-Functionalized Silica (-Si-O-Si-(CH₂)₃NH₂) Azetidine_S2->AmineSilica Weak, Non-Ionic Interaction GoodPeak2 Symmetrical Peak AmineSilica->GoodPeak2 MethodDevelopmentWorkflow TLC_Analysis 1. Initial TLC Analysis (e.g., 80:20 Hex/EtOAc) Assess_Tailing 2. Assess Spot Shape TLC_Analysis->Assess_Tailing TLC_Modifier 3. Add Modifier to TLC (0.5-1% Et₃N or NH₄OH) Assess_Tailing->TLC_Modifier Streaking/ Tailing Observed Assess_Rf 4. Check Rf and Spot Shape Assess_Tailing->Assess_Rf Sharp Spot (Rare for azetidines) TLC_Modifier->Assess_Rf Select_Stationary 5. Select Stationary Phase Assess_Rf->Select_Stationary Std_Silica Standard Silica (with modifier) Select_Stationary->Std_Silica Modifier effective NH_Silica Amine-Functionalized Silica (no modifier needed) Select_Stationary->NH_Silica Modifier ineffective or high polarity needed Load_Sample 6. Load Sample (Dry loading preferred) Std_Silica->Load_Sample NH_Silica->Load_Sample Run_Flash 7. Run Flash Chromatography (Shallow gradient) Load_Sample->Run_Flash Analyze 8. Analyze Fractions & Pool Run_Flash->Analyze

References

Stereoselective Synthesis of Chiral Azetidines: A Guide to Leveraging 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the stereoselective synthesis of chiral 3-substituted azetidines. The focus of this application note is the strategic use of the versatile building block, 1-Boc-3-methanesulfonyloxyazetidine, to access a diverse range of enantiomerically enriched azetidine derivatives.

The Ascendancy of Chiral Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique platform for the development of novel therapeutics. The incorporation of an azetidine ring can significantly influence a molecule's pharmacological profile, including its metabolic stability, aqueous solubility, and binding affinity to biological targets. When chirality is introduced, the resulting enantiopure azetidines provide a powerful tool for probing and modulating biological systems with high specificity.

The Strategic Advantage of this compound

The selection of an appropriate starting material is paramount for the efficient and stereocontrolled synthesis of chiral azetidines. This compound stands out as a superior choice for several key reasons:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen under a wide range of reaction conditions. Its steric bulk can also influence the stereochemical outcome of reactions at the C3 position. Crucially, the Boc group can be readily removed under acidic conditions, allowing for further functionalization of the azetidine nitrogen.

  • The Mesylate Leaving Group: The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution at the C3 position. This allows for the introduction of a wide array of functional groups with high efficiency.

The combination of these two features makes this compound a versatile and highly reactive electrophile for the construction of diverse chiral azetidine libraries.

Core Mechanistic Principle: The SN2 Reaction and Inversion of Stereochemistry

The stereoselective synthesis of chiral 3-substituted azetidines from this compound is predicated on the principles of the bimolecular nucleophilic substitution (SN2) reaction. This fundamental reaction mechanism involves the backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the leaving group in a single, concerted step.

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. This means that if the starting material has a specific stereoconfiguration (e.g., R), the product will have the opposite configuration (S), and vice versa. This predictable stereochemical outcome is the cornerstone of the protocols described herein, allowing for the synthesis of enantiomerically pure azetidines from a chiral, non-racemic starting material.

Application Notes and Protocols

The following sections provide detailed protocols for the stereoselective synthesis of various classes of chiral 3-substituted azetidines using this compound as the common precursor.

I. Synthesis of Chiral 3-Aminoazetidines

The introduction of a nitrogen-based nucleophile at the C3 position is a critical transformation for the synthesis of novel diamine scaffolds and other biologically active molecules.

Experimental Protocol: Diastereoselective Substitution with a Chiral Amine

This protocol describes the reaction of this compound with a chiral amine, for instance, (R)-α-methylbenzylamine, to yield the corresponding diastereomerically enriched 3-aminoazetidine derivative.

  • Reagents and Materials:

    • This compound

    • (R)-α-methylbenzylamine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add (R)-α-methylbenzylamine (1.2 equiv) and potassium carbonate (2.0 equiv).

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the desired chiral 3-aminoazetidine.

Mechanistic Insight:

The reaction proceeds via a classic SN2 mechanism. The chiral amine attacks the C3 carbon of the azetidine ring from the side opposite to the mesylate leaving group, resulting in an inversion of the stereochemistry at this position. The use of a chiral nucleophile leads to the formation of a diastereomeric product.

Visualization of the Workflow:

G A This compound C Reaction Vessel (Acetonitrile, K₂CO₃, 60-80 °C) A->C B Chiral Amine (e.g., (R)-α-methylbenzylamine) B->C D Work-up and Purification C->D E Chiral 3-Aminoazetidine Derivative D->E

Caption: Workflow for the synthesis of chiral 3-aminoazetidines.

II. Synthesis of Chiral 3-Thioazetidines

The introduction of a sulfur-containing moiety can significantly impact the lipophilicity and metabolic profile of a drug candidate.

Experimental Protocol: Stereospecific Substitution with a Thiol

This protocol outlines the reaction of this compound with a thiol, such as thiophenol, to produce the corresponding chiral 3-thioazetidine.

  • Reagents and Materials:

    • This compound

    • Thiophenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 equiv) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to generate the sodium thiophenoxide.

    • Add a solution of this compound (1.0 equiv) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Mechanistic Insight:

The in situ generated thiophenoxide is a potent nucleophile that attacks the C3 position of the azetidine ring in an SN2 fashion, leading to the inversion of stereochemistry and the formation of the chiral 3-thioazetidine.

III. Synthesis of Chiral 3-Carbon-Substituted Azetidines

The formation of a carbon-carbon bond at the C3 position opens up a vast chemical space for the synthesis of novel azetidine analogues with diverse substitution patterns.

Experimental Protocol: Stereospecific Substitution with an Organocuprate

This protocol details the reaction of this compound with a Gilman reagent (an organocuprate) to introduce an alkyl or aryl group at the C3 position.

  • Reagents and Materials:

    • This compound

    • Copper(I) iodide (CuI)

    • Organolithium or Grignard reagent (e.g., methyllithium, phenyllithium)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether (Et₂O), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend copper(I) iodide (1.0 equiv) in anhydrous diethyl ether at -78 °C.

    • Slowly add the organolithium or Grignard reagent (2.0 equiv) to the suspension and stir for 30-60 minutes to form the Gilman reagent.

    • Add a solution of this compound (1.0 equiv) in anhydrous THF to the freshly prepared Gilman reagent at -78 °C.

    • Allow the reaction to proceed at -78 °C to 0 °C for several hours, monitoring its progress by TLC or LC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Mechanistic Insight:

Organocuprates are soft nucleophiles that are highly effective in SN2 reactions with sulfonate esters. The reaction proceeds with a clean inversion of stereochemistry at the C3 position of the azetidine ring.

Visualization of the SN2 Mechanism:

References

Application Note: Strategic Incorporation of Azetidine Scaffolds into Peptide Mimetics using 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pursuit of novel therapeutics, peptide mimetics represent a critical class of molecules designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation and enhance resistance to enzymatic degradation. The azetidine ring, a strained four-membered heterocycle, has emerged as a powerful proline analogue for this purpose.[1][2] Its incorporation into a peptide backbone induces unique structural perturbations, often favoring γ-turns over the β-turns typical of proline, and can significantly improve stability against proteases.[1][3][4]

This application note provides a comprehensive guide to the use of 1-Boc-3-methanesulfonyloxyazetidine , a versatile and highly reactive building block, for the synthesis of diverse 3-substituted azetidine-containing peptide mimetics. We will explore the underlying chemistry, provide detailed, field-proven protocols for its synthesis and subsequent functionalization, and illustrate its integration into peptide synthesis workflows.

Section 1: The Chemistry of a Versatile Building Block

This compound is an ideal electrophilic precursor for creating novel azetidine-based amino acids. Its utility is derived from the distinct roles of its three key structural components:

  • The Azetidine Ring: The inherent ring strain of this four-membered ring not only influences the local peptide conformation but also activates the C-3 position towards nucleophilic attack.[5]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen during synthetic manipulations.[6] Its acid-lability allows for clean and selective deprotection under standard conditions (e.g., using trifluoroacetic acid, TFA), ensuring orthogonality with many other protecting groups used in peptide synthesis.[7][8][9]

  • The 3-Methanesulfonyloxy (Mesylate) Group: The mesylate (OMs) is an exceptional leaving group, rendering the C-3 position of the azetidine ring highly susceptible to nucleophilic substitution (SN2) reactions.[6][10] This allows for the efficient and predictable introduction of a wide array of functional groups.

The core reactivity of this building block is the SN2 displacement of the mesylate by a nucleophile, as depicted below.

G A This compound B 3-Substituted-1-Boc-azetidine A->B Sₙ2 Attack Nu Nucleophile (Nu:⁻) Nu->A MsO Mesylate Anion (MsO⁻) B->MsO

Caption: General mechanism for SN2 reaction on this compound.

Section 2: Synthesis of the Key Electrophilic Intermediate

The starting point for many azetidine functionalization strategies is the conversion of the commercially available alcohol, 1-Boc-3-hydroxyazetidine, to the highly reactive mesylate.

Protocol 1: Mesylation of 1-Boc-3-hydroxyazetidine

This protocol details the synthesis of this compound. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the highly reactive methanesulfonyl chloride.

Materials

Reagent/MaterialMolar Eq.Purpose
1-Boc-3-hydroxyazetidine1.0Starting Material
Anhydrous Dichloromethane (DCM)-Solvent
Triethylamine (TEA)1.5Non-nucleophilic base
Methanesulfonyl Chloride (MsCl)1.2Mesylating agent
Saturated aq. NaHCO₃-Aqueous wash
Brine-Aqueous wash
Anhydrous MgSO₄ or Na₂SO₄-Drying agent

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-3-hydroxyazetidine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the exotherm of the subsequent addition.

  • Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

    • Scientist's Note (Causality): The slow, dropwise addition at 0 °C is crucial. It prevents a rapid temperature increase which could lead to side reactions and degradation of the starting material. TEA is used as a non-nucleophilic base to quench the HCl generated during the reaction without competing with the alcohol as a nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Scientist's Note (Trustworthiness): The NaHCO₃ wash is essential to remove any unreacted MsCl and acidic byproducts, preventing potential decomposition of the desired product during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, this compound, is often used crude in the next step. If required, it can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient), though care must be taken as it can be sensitive to prolonged exposure to silica. The product is typically a white solid or a colorless oil.

Section 3: Nucleophilic Substitution for Structural Diversification

The true power of this compound lies in its reaction with a vast range of nucleophiles to generate novel 3-substituted azetidine building blocks.

Protocol 2: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate

The introduction of an azide group creates a valuable intermediate for "click chemistry" applications, enabling facile conjugation to alkyne-containing molecules, dyes, or biotin tags post-cyclization.[3][4]

Materials

Reagent/MaterialMolar Eq.Purpose
This compound1.0Electrophile
Sodium Azide (NaN₃)3.0Nucleophile
Anhydrous Dimethylformamide (DMF)-Polar aprotic solvent
Ethyl Acetate (EtOAc)-Extraction solvent
Deionized Water-Aqueous wash

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (3.0 eq.) to the solution.

    • Scientist's Note (Causality): A polar aprotic solvent like DMF is used to enhance the reactivity of the anionic nucleophile by minimizing solvation. A stoichiometric excess of sodium azide is used to drive the reaction to completion. Caution: Sodium azide is highly toxic and potentially explosive.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (3x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield tert-butyl 3-azidoazetidine-1-carboxylate as a colorless oil.

Summary of Example Nucleophilic Displacements

NucleophileReagentProduct Functional GroupTypical Yield
AzideSodium Azide (NaN₃)-N₃85-95%
Primary AmineR-NH₂-NHR70-90%
PhenoxidePhenol + K₂CO₃-OPh65-85%
ThiolateR-SH + NaH-SR80-95%

Section 4: Workflow for Integration into Peptide Synthesis

Once the desired 3-substituted-1-Boc-azetidine is synthesized, it can be readily incorporated into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase methodologies.

G start 1-Boc-3-OMs-Azetidine step1 Sₙ2 with Nucleophile (Nu:⁻) start->step1 Step 1 step2 Synthesis of 3-Nu-1-Boc-Azetidine step1->step2 step3 Boc Deprotection (TFA in DCM) step2->step3 Step 2 step4 Formation of 3-Nu-Azetidine•TFA salt step3->step4 step5 Peptide Coupling (e.g., HATU, DIEA) step4->step5 Step 3 end Incorporation into Peptide Chain step5->end

Caption: Workflow for azetidine incorporation into a peptide sequence.

Protocol Outline: SPPS Incorporation

  • Boc Deprotection: The synthesized 3-substituted-1-Boc-azetidine is treated with a solution of TFA in DCM (typically 20-50%) for 30 minutes to remove the Boc group, yielding the corresponding ammonium trifluoroacetate salt.

  • Coupling: The deprotected azetidine salt is then coupled to the N-terminus of the resin-bound peptide chain. This is achieved using standard coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF. A double coupling is often recommended to ensure high efficiency for this sterically demanding building block.[11]

  • Chain Elongation: Following successful coupling, the standard SPPS cycle of deprotection and coupling is resumed to complete the peptide sequence.

Section 5: Troubleshooting and Key Considerations

  • Competing Elimination (E2): The primary side reaction during nucleophilic substitution is E2 elimination to form an azetine intermediate. This can be minimized by:

    • Using non-basic or weakly basic nucleophiles where possible.

    • Avoiding sterically hindered, strong bases.

    • Maintaining moderate reaction temperatures.

  • Stereochemistry: The SN2 reaction proceeds with a complete inversion of stereochemistry at the C-3 center. If starting with an enantiomerically pure 1-Boc-3-hydroxyazetidine, the product will be the opposite enantiomer.

  • Purification Challenges: Some 3-substituted azetidines, particularly those with basic nitrogen atoms, can be challenging to purify via silica gel chromatography. In these cases, employing reverse-phase HPLC for the final building block or downstream peptide may be necessary.

Conclusion

This compound is a powerful and versatile electrophilic building block for the synthesis of novel peptide mimetics. Its well-defined reactivity allows for the systematic introduction of diverse functionalities at the 3-position of the azetidine ring through robust nucleophilic substitution protocols. The resulting non-canonical amino acids serve as valuable tools for medicinal chemists to enforce specific peptide conformations, enhance proteolytic stability, and ultimately accelerate the development of next-generation peptide-based therapeutics.

References

Application Note: Synthesis of 3-Substituted Azetidines via Grignard Reaction with 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines are increasingly sought-after scaffolds in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical properties and biological activity. This application note provides a detailed guide to the synthesis of 3-alkyl and 3-aryl azetidines through the nucleophilic substitution of 1-Boc-3-methanesulfonyloxyazetidine with Grignard reagents. We delve into the mechanistic underpinnings of this transformation, offer a comprehensive and validated experimental protocol, and provide insights into reaction optimization and troubleshooting.

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery.[1] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a distinct conformational rigidity and a vector for molecular diversity that is not readily achieved with more common five- or six-membered rings.[2] The incorporation of an azetidine core can lead to improvements in metabolic stability, aqueous solubility, and target-binding affinity. This has spurred the development of robust synthetic methodologies for accessing functionalized azetidines.[3] One of the most direct routes to 3-substituted azetidines is the nucleophilic substitution of a suitable leaving group at the C3 position.

Mechanistic Rationale: A Nucleophilic Substitution Pathway

The reaction of a Grignard reagent (R-MgX) with this compound proceeds via a classical SN2 nucleophilic substitution mechanism. The methanesulfonyloxy (mesyloxy) group is an excellent leaving group, rendering the C3 position of the azetidine ring highly electrophilic. The Grignard reagent, a potent source of nucleophilic carbon, attacks this electrophilic center, displacing the mesylate and forming a new carbon-carbon bond.[4]

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial for several reasons. It deactivates the nitrogen, preventing it from acting as a competing nucleophile and facilitating intramolecular ring-opening. Furthermore, the Boc group enhances the stability of the azetidine ring and improves the solubility of the starting material and product in common organic solvents.

A potential side reaction to consider is the ring-opening of the azetidine, which can be promoted by the inherent ring strain.[5] However, under carefully controlled reaction conditions, the desired substitution product is typically favored.

Experimental Protocol

This protocol provides a general procedure for the reaction of a Grignard reagent with this compound. The specific Grignard reagent, its concentration, and reaction times may require optimization depending on the desired product.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas (argon or nitrogen) supply

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution via syringe. The rate of addition should be controlled to maintain the internal temperature below 5 °C.[2]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted-1-Boc-azetidine.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the reaction with various Grignard reagents. Yields are indicative and may vary based on reaction scale and optimization.

Grignard ReagentProductTypical Yield (%)
Phenylmagnesium bromide1-Boc-3-phenylazetidine75-85
Methylmagnesium bromide1-Boc-3-methylazetidine60-70
Ethylmagnesium bromide1-Boc-3-ethylazetidine65-75
Vinylmagnesium bromide1-Boc-3-vinylazetidine50-60

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-substituted azetidines using this protocol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound + Anhydrous THF B Cool to 0 °C A->B Inert Atmosphere C Slow addition of Grignard Reagent B->C D Stir at 0 °C (Monitor by TLC/LC-MS) C->D E Quench with sat. aq. NH4Cl D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J 3-Substituted-1-Boc-azetidine I->J

Caption: Workflow for the synthesis of 3-substituted-1-Boc-azetidines.

Troubleshooting and Optimization

Issue: Low Yield

  • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature (cautiously, to avoid side reactions). Increase the equivalents of the Grignard reagent.

  • Cause: Degradation of the Grignard reagent.

    • Solution: Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere.[6] Use freshly prepared or titrated Grignard reagent.

  • Cause: Competing elimination or ring-opening reactions.

    • Solution: Maintain a low reaction temperature (0 °C or below). Slower addition of the Grignard reagent can also minimize these side pathways.

Issue: Formation of Impurities

  • Cause: Wurtz-type coupling of the Grignard reagent.

    • Solution: This is more common with alkyl Grignards. Slow addition of the alkyl halide during the Grignard reagent preparation can minimize this.[7]

  • Cause: Unreacted starting material.

    • Solution: Increase the equivalents of the Grignard reagent and/or the reaction time.

Mechanistic Diagram

The following diagram illustrates the SN2 mechanism of the reaction.

G cluster_0 Nucleophilic Attack cluster_1 Transition State cluster_2 Product Formation R-MgX R-MgX Azetidine This compound R-MgX->Azetidine S N 2 Attack TS [Transition State] Azetidine->TS Product 3-R-1-Boc-azetidine TS->Product LeavingGroup MsO-MgX TS->LeavingGroup

Caption: SN2 reaction mechanism.

Conclusion

The reaction of Grignard reagents with this compound is a reliable and versatile method for the synthesis of a diverse range of 3-substituted azetidines. By understanding the underlying mechanism and adhering to the outlined protocol, researchers can efficiently access these valuable building blocks for drug discovery and development. Careful control of reaction conditions is paramount to achieving high yields and minimizing the formation of byproducts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the nucleophilic substitution reaction on 1-Boc-3-Methanesulfonyloxyazetidine, a critical building block in modern medicinal chemistry. Azetidines are prized for the unique structural properties they impart to bioactive molecules, but their synthesis can present challenges due to the inherent strain of the four-membered ring.[1][2][3] This guide is designed to help you navigate these challenges and optimize your reaction yields.

Section 1: Core Principles of the Reaction

Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction is a classic bimolecular nucleophilic substitution (SN2).

  • The Substrate: this compound (CAS 141699-58-3) is an ideal substrate for this transformation.[4][5] The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which prevents its interference in the reaction. The key feature is the methanesulfonyloxy (mesylate, -OMs) group at the C3 position.

  • The Leaving Group: The mesylate group is an excellent leaving group because its negative charge is well-stabilized through resonance, making it the conjugate base of a strong acid (methanesulfonic acid).[6] This facilitates the departure of the group upon nucleophilic attack, a significant improvement over attempting substitution on the corresponding alcohol, where the hydroxyl group (-OH) is a poor leaving group.[6][7][8]

  • The Nucleophile: The reaction's success heavily depends on the nucleophile. A wide range of nucleophiles (amines, thiols, alcohols, carbon nucleophiles) can be employed. The nucleophile's strength, steric bulk, and the reaction conditions under which it is employed will dictate the reaction's efficiency and outcome.

General Reaction Mechanism

The reaction proceeds via a backside attack of the nucleophile on the C3 carbon of the azetidine ring, displacing the mesylate leaving group in a single, concerted step.

Figure 1. General SN2 mechanism on the azetidine substrate.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of this reaction in a question-and-answer format.

FAQ 1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

This is one of the most frequent challenges. The issue typically lies with reaction kinetics and conditions.

Possible Causes:

  • Insufficient Nucleophilicity: The chosen nucleophile may be too weak to displace the mesylate group effectively under the reaction conditions.

  • Inappropriate Solvent: The solvent may be stabilizing the nucleophile too strongly (e.g., protic solvents like methanol or water) or may not be polar enough to support the charged transition state.

  • Low Reaction Temperature: The activation energy for the reaction has not been overcome.

  • Incorrect Base or Lack Thereof: For nucleophiles like phenols, thiols, or secondary amines, a base is required for deprotonation to generate the more potent anionic nucleophile.

  • Starting Material Degradation: The mesylate starting material may have degraded during storage.

Suggested Solutions:

low_conversion_troubleshooting start Problem: Low Conversion c1 Cause: Weak Nucleophile? start->c1 c2 Cause: Wrong Solvent? start->c2 c3 Cause: Temp Too Low? start->c3 c4 Cause: Base Issue? start->c4 s1 Solution: - Add base (e.g., K₂CO₃, NaH) to deprotonate Nu-H. - Switch to a stronger, related nucleophile. c1->s1 s2 Solution: - Switch to polar aprotic solvent (DMF, DMSO, Acetonitrile). - Ensure solvent is anhydrous. c2->s2 s3 Solution: - Incrementally increase temperature (e.g., 60°C → 80°C). - Monitor for byproduct formation. c3->s3 s4 Solution: - Use a non-nucleophilic base. - Ensure base is strong enough to deprotonate nucleophile. c4->s4

Figure 2. Troubleshooting workflow for low reaction conversion.
  • Optimize Your Solvent and Base: For most nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. They effectively solvate the counter-ion of the nucleophile without forming strong hydrogen bonds to the nucleophile itself, thus increasing its reactivity.[9] When a base is needed to deprotonate the nucleophile (e.g., an alcohol or thiol), choose a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

  • Increase Temperature Cautiously: Increasing the reaction temperature can significantly accelerate the rate of SN2 reactions. A typical starting point is 50-80°C. However, be aware that higher temperatures can also promote side reactions like elimination.[10] Monitor the reaction closely by TLC or LC-MS.

  • Verify Reagent Quality: Ensure the this compound is of high purity and has been stored correctly (in a dry, dark place at room temperature) to prevent hydrolysis or degradation.[4]

Nucleophile TypeTypical BaseRecommended SolventTemperature (°C)
Primary/Secondary Amine K₂CO₃, DIPEAAcetonitrile, DMF60 - 100
Thiol K₂CO₃, Cs₂CO₃DMF, DMSO25 - 60
Alcohol/Phenol NaH, K₂CO₃THF, DMF25 - 80
Carboxylate None (used as salt)DMSO, DMF80 - 120
Table 1. General starting conditions for various nucleophiles.
FAQ 2: My reaction is messy, with multiple byproducts. How can I improve selectivity?

The formation of byproducts is often due to competing reaction pathways.

Possible Causes & Solutions:

  • Problem: Elimination (E2) Reaction. The base or nucleophile may be abstracting a proton from a carbon adjacent to the leaving group, leading to an alkene byproduct (1-Boc-azetidin-3-ene). This is more common with sterically hindered or strongly basic nucleophiles at elevated temperatures.[10]

    • Solution: Use a less sterically hindered and more nucleophilic (less basic) reagent if possible. Lowering the reaction temperature generally favors substitution over elimination.

  • Problem: Ring Opening. The strained azetidine ring can be susceptible to cleavage, especially under harsh conditions (e.g., strong acid/base, high heat) or with certain nucleophiles.[2][3]

    • Solution: Employ milder reaction conditions. Use a weaker base or a more controlled temperature profile. Ensure the workup procedure is not overly acidic or basic.

  • Problem: Reaction at the Boc-Group. While generally robust, the Boc-protecting group can be cleaved under strongly acidic conditions or by certain nucleophiles at high temperatures, leading to a deprotected, more reactive azetidine that can polymerize or undergo further reactions.

    • Solution: Maintain neutral or slightly basic conditions throughout the reaction and workup. Avoid prolonged exposure to high temperatures.

FAQ 3: I've successfully formed the product, but purification is difficult. What are some effective strategies?

Substituted azetidines, particularly those with polar functional groups, can be challenging to isolate.

Possible Causes & Solutions:

  • Problem: High Polarity. The product may be highly soluble in water or stick irreversibly to silica gel.

    • Solution: During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve extraction into organic solvents like ethyl acetate or dichloromethane. For chromatography, consider using a more polar eluent system, such as DCM/Methanol with a small amount of ammonium hydroxide (0.5-1%) to prevent peak tailing of basic compounds. Alternatively, reverse-phase chromatography (C18) can be effective for very polar products.

  • Problem: Co-elution with Impurities. The product's polarity may be very similar to that of the starting material or byproducts.

    • Solution: If the product is a basic amine, it can sometimes be purified by an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., EtOAc), extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with organic solvent to remove non-basic impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product.

  • Problem: Product Instability. The purified product may degrade upon standing or during solvent evaporation.

    • Solution: If the product is a free amine, it may be more stable as a salt (e.g., hydrochloride or trifluoroacetate). After purification, the product can be dissolved in a solvent like ether or DCM and treated with a solution of HCl in ether to precipitate the stable salt.

Section 3: Standard Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Secondary Amine
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the secondary amine nucleophile (1.2 eq).

  • Solvent: Add anhydrous acetonitrile or DMF (to make a 0.1-0.2 M solution with respect to the starting material).

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS until the starting mesylate is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic solids and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and then brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[11]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the pencil line.

  • Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate using a developing agent like potassium permanganate or ninhydrin (for amines).

  • Analysis: The disappearance of the starting material spot in the RM lane indicates the reaction is progressing. The appearance of a new spot (the product) should be observed. The Rf (retention factor) value helps identify the components.

References

common side reactions in the synthesis of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and overcome common synthetic challenges, ensuring the integrity and success of your research.

The high ring strain inherent to the four-membered azetidine ring presents unique synthetic hurdles, often leading to unexpected side reactions and difficulties in purification.[1][2] This resource addresses these issues head-on, offering not just solutions, but also the underlying mechanistic principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common issues encountered in the synthesis of 3-substituted azetidines.

Q1: I am observing very low yields in my azetidine ring formation. What are the likely causes and how can I improve them?

Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:

  • Unfavorable Reaction Kinetics: The formation of the azetidine ring often involves a high-energy transition state.[1]

  • Competing Side Reactions: The formation of more thermodynamically stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1]

  • Steric Hindrance: Bulky substituents on the precursor can sterically hinder the necessary intramolecular cyclization.

  • Inappropriate Leaving Group: The choice of leaving group is critical for successful intramolecular nucleophilic substitution. A poor leaving group will slow down the desired cyclization, allowing side reactions to dominate.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically influence the reaction efficiency.[1]

Troubleshooting & Optimization Steps:

  • Optimize Reaction Conditions: A systematic screening of reaction parameters is crucial. This includes evaluating different solvents, adjusting the temperature, and varying catalyst loading. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxides, the choice of a suitable Lewis acid catalyst like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) can be critical.[3][4]

  • Choice of Leaving Group: For intramolecular cyclization reactions, consider using a more reactive leaving group. Mesylates and tosylates are commonly used, but triflates can sometimes offer better results, although their high reactivity might also promote side reactions.

  • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its straightforward removal under acidic conditions.[5] However, other groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer orthogonal deprotection strategies that might be more suitable for your specific target molecule.[5]

  • Precursor Conformation: Consider computational modeling to understand the preferred conformation of your linear precursor. This can provide insights into whether the molecule is predisposed to cyclize into the desired four-membered ring or a larger, more stable ring.

Q2: My azetidine product appears to be decomposing during purification or upon storage. What is causing this instability and how can I prevent it?

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, particularly under acidic conditions.[6][7] This decomposition can be a significant issue during purification on silica gel or during storage if the product is not handled correctly.

Troubleshooting & Prevention:

  • Acid-Mediated Decomposition: The azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening.[6] This is a common issue when using silica gel for column chromatography, as residual acidity can catalyze decomposition.

    • Solution: Use neutral or basic alumina for column chromatography to avoid an acidic environment.[1] Alternatively, silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

  • Intramolecular Ring-Opening: Certain substituents on the azetidine ring or the nitrogen atom can participate in intramolecular ring-opening reactions. For example, a pendant amide group can nucleophilically attack the azetidine ring, leading to decomposition.[6][7]

    • Solution: If you suspect intramolecular decomposition, consider modifying your target structure. Increasing the distance between the nucleophilic group and the azetidine ring can reduce the rate of this side reaction.[6]

  • Storage: Store purified azetidines in a freezer, under an inert atmosphere (nitrogen or argon), and protected from light to minimize degradation. If the azetidine is a free base, storing it as a salt (e.g., hydrochloride) can sometimes improve its stability, provided the salt is not hygroscopic.

Q3: I am observing the formation of oligomers or a polymeric substance in my reaction mixture. How can I suppress this side reaction?

The ring strain of azetidines also makes them susceptible to ring-opening polymerization, which can be initiated by cationic or anionic species.[8][9][10] This is particularly problematic with unsubstituted or N-alkylated azetidines.

Troubleshooting & Prevention:

  • Control of Initiators: Ensure your reaction is free from adventitious acids or other cationic initiators. Rigorously dry all solvents and reagents.

  • Reaction Concentration: High concentrations of the azetidine monomer can favor polymerization. Running the reaction at a lower concentration may help to suppress this side reaction.

  • Temperature Control: Polymerization is often more favorable at higher temperatures. Maintaining a lower reaction temperature can help to minimize this side reaction.

  • Protecting Group: The use of an electron-withdrawing protecting group on the nitrogen, such as a tosyl (Ts) or nosyl (Ns) group, can reduce the nucleophilicity of the nitrogen atom in the polymer chain, thereby suppressing the propagation of polymerization.[11]

Visualizing Common Side Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

Side_Reactions cluster_0 Desired Reaction: Azetidine Formation cluster_1 Side Reactions Precursor Precursor Azetidine Azetidine Precursor->Azetidine Intramolecular Cyclization (4-exo-tet) Pyrrolidine Pyrrolidine Precursor->Pyrrolidine Competing Cyclization (5-exo-tet) Polymer Polymer Azetidine->Polymer Polymerization RingOpened Ring-Opened Product Azetidine->RingOpened Decomposition

Caption: Competing pathways in 3-substituted azetidine synthesis.

Detailed Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

This protocol describes the preparation of neutralized silica gel to prevent the degradation of acid-sensitive azetidines during purification.

Materials:

  • Silica gel (for column chromatography)

  • Triethylamine (Et₃N)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Rotary evaporator

Procedure:

  • Prepare a slurry of the required amount of silica gel in the chosen eluent.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Gently stir the slurry for 15-20 minutes.

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • The neutralized silica gel is now ready for packing the column.

Protocol 2: Synthesis of a 3-Hydroxyazetidine via Intramolecular Aminolysis of an Epoxide

This protocol is an example of a lanthanide-catalyzed intramolecular ring-opening of an epoxide to form a 3-hydroxyazetidine.[1]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)

  • 1,2-dichloroethane (DCE, 0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine in 1,2-dichloroethane, add Lanthanum(III) trifluoromethanesulfonate.

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina or neutralized silica gel.

Data Summary: Common Protecting Groups for Azetidine Synthesis

The choice of the nitrogen protecting group is a critical parameter in the synthesis of 3-substituted azetidines. The following table summarizes the properties of commonly used protecting groups.

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocStable to a wide range of conditionsAcidic conditions (e.g., TFA, HCl)[5]Can be bulky; may influence reactivity at adjacent positions.
CarbobenzyloxyCbzStable to acidic and basic conditionsHydrogenolysis (e.g., H₂, Pd/C)[5]Offers orthogonal deprotection to acid-labile groups.
BenzylBnStable to a wide range of conditionsHydrogenolysis (e.g., H₂, Pd/C)Can be cleaved under strongly oxidizing conditions.
p-ToluenesulfonylTosyl (Ts)Very stableStrong reducing agents (e.g., Na/NH₃)Electron-withdrawing, reduces nitrogen nucleophilicity.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues in azetidine synthesis.

Troubleshooting_Workflow start Low Yield or No Product check_sm Verify Starting Material Purity start->check_sm check_conditions Re-evaluate Reaction Conditions (Temp, Solvent, Catalyst) check_sm->check_conditions Purity OK analyze_byproducts Analyze Byproducts (NMR, MS) check_conditions->analyze_byproducts Conditions OK pyrrolidine Pyrrolidine Formation? analyze_byproducts->pyrrolidine polymer Polymerization? pyrrolidine->polymer No optimize_cyclization Optimize Cyclization Conditions (Leaving Group, Base) pyrrolidine->optimize_cyclization Yes decomposition Decomposition? polymer->decomposition No lower_concentration Lower Reaction Concentration polymer->lower_concentration Yes neutral_purification Use Neutral Purification Conditions decomposition->neutral_purification Yes success Successful Synthesis decomposition->success No, Re-design Synthesis optimize_cyclization->success lower_concentration->success neutral_purification->success

Caption: A systematic workflow for troubleshooting azetidine synthesis.

References

Technical Support Center: Purification of 1-Boc-3-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-azetidine derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during your experimental work. As a privileged scaffold in modern medicinal chemistry, the azetidine ring's unique conformational properties are highly sought after; however, its purification can present distinct challenges.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and improve the purity of your compounds.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the synthesis and purification of 1-Boc-3-azetidine derivatives in a direct question-and-answer format.

Q1: My initial purity check (TLC, crude NMR) shows multiple spots/peaks. What are the most probable impurities in my 1-Boc-3-azetidine derivative synthesis?

A1: Understanding the origin of impurities is the first step toward their effective removal. Impurities in azetidine chemistry typically fall into two categories: process-related impurities and degradation products.

  • Process-Related Impurities: These are substances introduced or created during the synthesis.

    • Unreacted Starting Materials: The most common synthesis of 1-Boc-3-azetidinone involves the oxidation of N-Boc-3-hydroxyazetidine.[3] Incomplete oxidation will leave this alcohol as a primary impurity. Similarly, in multi-step syntheses, starting materials from earlier steps can persist.

    • Reagent-Derived Impurities: Reagents used in excess, such as di-tert-butyl dicarbonate ((Boc)₂O) or coupling agents, and their by-products (e.g., t-butanol) can contaminate the crude product.

    • Side-Reaction Products: Intramolecular cyclization is a key method for forming the azetidine ring.[4] Incomplete cyclization or alternative reaction pathways can lead to polymeric materials or isomeric by-products.

  • Degradation Products: The strained four-membered ring and the acid-labile Boc group make these derivatives susceptible to degradation.

    • Deprotection (Loss of Boc group): The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[5] Trace amounts of acid from workup (e.g., an HCl wash) or on silica gel during chromatography can cleave the Boc group, yielding the free amine. This free amine will have drastically different polarity and may streak on TLC plates.

    • Ring-Opening: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it more susceptible to nucleophilic attack and ring-opening than larger heterocycles like pyrrolidines.[1] This can be triggered by strong nucleophiles or harsh pH conditions during workup or purification.[6]

A systematic analysis using techniques like LC-MS is invaluable for identifying the molecular weights of these impurities, which provides crucial clues to their structure and origin.[7]

Q2: I'm attempting to purify my solid 1-Boc-3-azetidine derivative by recrystallization, but it keeps "oiling out" or the purity doesn't improve significantly. How should I select an appropriate solvent system?

A2: Recrystallization is a powerful, yet delicate, technique that relies on solubility differences between your desired compound and impurities at varying temperatures.[8] "Oiling out" occurs when the solid melts or its solubility limit is exceeded in the hot solvent, forming a liquid phase instead of a saturated solution, which then fails to crystallize upon cooling.

Systematic Approach to Solvent Selection:

  • The "Ideal Solvent" Profile: The goal is to find a solvent (or solvent system) where your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).[9]

  • Single Solvent Screening: Test small amounts of your crude product in various solvents. A good starting point is to screen solvents across a range of polarities.

SolventPolarity IndexBoiling Point (°C)Common Use Case / Notes
Non-Polar
Hexane / Heptane0.169 / 98Often used as an anti-solvent. 1-Boc-3-azetidinone itself can be recrystallized from hexane.[10]
Toluene2.4111Good for aromatic compounds; higher boiling point allows for a wider solubility range.
Intermediate Polarity
Diethyl Ether2.835Low boiling point can make it tricky, but good for precipitating solids.
Dichloromethane (DCM)3.140Often too good a solvent, but can be part of a co-solvent system.
Ethyl Acetate (EtOAc)4.477A versatile and common choice for moderately polar compounds.
Isopropanol (IPA)3.982Can be an excellent choice for compounds that are too soluble in ethanol.
Acetone5.156A polar, aprotic solvent. Good dissolving power.
Polar
Ethanol (EtOH)4.378A very common and effective solvent for polar compounds, often used with water.[11]
Methanol (MeOH)5.165Tends to be a very strong solvent; often used in a co-solvent system.
Water10.2100Excellent for highly polar molecules or as an anti-solvent with alcohols.
  • Co-Solvent Systems (Solvent/Anti-Solvent): This is often the key to success when a single solvent fails.

    • Procedure: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "bad" anti-solvent (in which it is poorly soluble) dropwise until persistent cloudiness (turbidity) is observed. Add a drop or two of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly.

    • Common Pairs: Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water.[12]

Troubleshooting "Oiling Out":

  • Use a larger volume of solvent: You may be supersaturating the solution.

  • Lower the crystallization temperature: Dissolve the compound at a temperature below its melting point.

  • Switch to a lower-boiling solvent: This can prevent the compound from melting before it dissolves.

Q3: My column chromatography is failing to separate my product from a close-running impurity. What strategies can I use to improve resolution?

A3: Flash column chromatography is the workhorse of purification in organic synthesis, but achieving good separation requires careful optimization.[4]

Key Optimization Parameters:

  • Mobile Phase (Eluent) Tuning: The goal is to find a solvent system where the desired product has an Rf (retention factor) on TLC between 0.2 and 0.4, with maximal separation from impurities.

    • Polarity Adjustment: If your product and impurity are co-eluting, make small, incremental changes to the eluent polarity. For a standard normal-phase silica gel column, decreasing the polarity (e.g., from 30% EtOAc/Hexane to 25% EtOAc/Hexane) will increase retention and may improve separation of less polar compounds.

    • Solvent Selectivity: If changing polarity doesn't work, switch one of the solvents in your mobile phase. The different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) of a new solvent can alter the relative retention times. For example, replacing ethyl acetate with acetone or dichloromethane can significantly change the separation profile.

  • Stationary Phase Selection: While silica gel is standard, it's not always the best choice.

    • Silica Gel (SiO₂): Slightly acidic. This can be problematic for acid-sensitive compounds like Boc-azetidines, potentially causing streaking or on-column degradation.

    • Neutralizing the Stationary Phase: To mitigate the acidity of silica, you can add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent (typically 0.1-1%). This is crucial for basic nitrogen-containing heterocycles as it deactivates acidic silanol groups, preventing tailing and improving peak shape.

    • Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Basic alumina is an excellent alternative to silica for purifying basic compounds.

    • Functionalized Silica: For very challenging separations, consider reverse-phase (C18) silica (separates based on hydrophobicity) or amino-functionalized silica gel.[13]

  • Column Loading and Technique:

    • Load Less Material: Overloading the column is a common cause of poor separation. A good rule of thumb is to load 1-10% of the silica gel mass (e.g., 1 g of crude product on 100 g of silica).

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a different, stronger solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This results in a much sharper starting band.

Q4: I successfully purified my 1-Boc-3-azetidine derivative to >98% purity, but after a week on the benchtop, I see new impurities by NMR. How can I properly store my compound?

A4: The reappearance of impurities is almost always due to the chemical instability of the molecule. Both the Boc group and the azetidine ring contribute to this potential lability.

  • Boc Group Instability: The Boc group is readily cleaved by acids.[5] Exposure to acidic vapors in the lab atmosphere or residual acidic impurities (e.g., from a previous workup step) can cause slow degradation over time.

  • Moisture Sensitivity: Some azetidine derivatives can be hygroscopic or sensitive to moisture.[3] Hydrolysis is a potential degradation pathway.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere (Nitrogen or Argon) to protect it from atmospheric moisture and reactive gases.

  • Low Temperature: Store the compound in a freezer, preferably at -20°C. Lower temperatures slow the rate of all chemical reactions, including degradation.

  • Opaque Container: Protect the compound from light, as some organic molecules are photolabile. An amber vial is a good choice.

  • Ensure Purity Before Storage: Make sure the compound is free of residual solvents or acidic/basic impurities from the purification process, as these can catalyze degradation. Co-evaporating the final product with a neutral, high-boiling point solvent like toluene can help remove trace volatile acids like trifluoroacetic acid (TFA) if it was used for deprotection in a previous step.

By implementing this storage strategy, you can significantly extend the shelf-life of your purified 1-Boc-3-azetidine derivatives.

Frequently Asked Questions (FAQs)
  • FAQ 1: What is the most reliable method for confirming the final purity of my compound? A combination of methods provides the most confident assessment. Quantitative NMR (qNMR) with an internal standard can determine absolute purity. High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is excellent for spotting non-chromophoric impurities. Finally, Elemental Analysis (CHN) provides the empirical formula, and a result within ±0.4% of the theoretical value is a strong indicator of high purity.

  • FAQ 2: Are there any effective chromatography-free purification methods for large-scale synthesis? Yes. For multi-gram or kilogram-scale syntheses, avoiding column chromatography is highly desirable.[14] A well-designed synthesis may allow for purification by a combination of pH-controlled extractions and crystallization.[15] For example, an acidic impurity can be removed by washing the organic solution of the product with a basic aqueous solution, and vice-versa. Subsequent crystallization of the product from the concentrated organic layer can yield highly pure material without the need for silica gel.[15]

  • FAQ 3: I see a lot of streaking on my TLC plate. What does this mean? Streaking or tailing on a TLC plate is often indicative of decomposition on the silica or strong, irreversible binding to the acidic silanol groups. For nitrogen-containing compounds like azetidines, this is very common. The solution is the same as for column chromatography: add 0.5-1% triethylamine or ammonia to your TLC developing solvent to neutralize the silica and produce sharp, well-defined spots.

Visualized Workflows & Logic

A logical approach to troubleshooting is critical. The following diagrams outline decision-making processes for purification challenges.

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR, LC-MS) check_purity Is Purity Acceptable? start->check_purity identify_impurity Identify Impurity Structure (MW, Polarity) check_purity->identify_impurity No final_product Pure Product (Confirm Purity & Store Properly) check_purity->final_product Yes select_method Select Purification Method identify_impurity->select_method recrystallize Recrystallization select_method->recrystallize Solid chromatography Column Chromatography select_method->chromatography Non-volatile Liquid or Solid distillation Distillation / Kugelrohr select_method->distillation Volatile Liquid optimize_recrystallization Optimize Solvent System (Single vs. Co-solvent) recrystallize->optimize_recrystallization optimize_chromatography Optimize Column (Eluent, Stationary Phase) chromatography->optimize_chromatography distillation->check_purity optimize_recrystallization->check_purity optimize_chromatography->check_purity PurificationSelection start Is the Compound Solid? is_thermally_stable Is it Thermally Stable & Non-Volatile? start->is_thermally_stable Yes is_volatile Is it Thermally Stable & Volatile? start->is_volatile No (Liquid/Oil) recrystallize Attempt Recrystallization First is_thermally_stable->recrystallize Yes column Use Column Chromatography is_thermally_stable->column No is_volatile->column No distill Use Distillation / Kugelrohr is_volatile->distill Yes recrystallize->column Fails prep_tlc Consider Prep-TLC (Small Scale) column->prep_tlc

References

Technical Support Center: Troubleshooting Failed Reactions with 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-3-Methanesulfonyloxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The inherent ring strain of the azetidine core, combined with the reactivity of the mesylate leaving group, presents unique challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.

Understanding the Reagent: A Foundation for Success

This compound is a valuable reagent for introducing the 3-azetidinyl moiety into a target molecule. The tert-butoxycarbonyl (Boc) group provides stability and protection to the nitrogen atom, while the methanesulfonyloxy (mesyl) group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions.[1] Successful reactions hinge on understanding the interplay between the nucleophile, base, solvent, and temperature, and how these factors influence the competition between desired substitution and potential side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound.

Q1: What is the primary application of this compound?

A1: Its primary application is in nucleophilic substitution reactions to introduce a 3-substituted azetidine ring. The mesyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, phenols, and carbanions, to form C-N, C-O, and C-C bonds, respectively.[1]

Q2: How should I store and handle this reagent?

A2: this compound should be stored in a cool, dry place, typically refrigerated at 2-8°C, under an inert atmosphere to prevent moisture-induced degradation.[3] It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), as it can be harmful if inhaled or comes into contact with skin.[1]

Q3: What are the most common reasons for failed reactions with this reagent?

A3: The most common reasons for failed reactions include:

  • Low nucleophilicity of the incoming group: Weakly nucleophilic substrates may require more forcing conditions, which can lead to side reactions.

  • Steric hindrance: Bulky nucleophiles or substituents on the azetidine ring can impede the desired substitution.

  • Inappropriate choice of base or solvent: These can significantly impact the reaction rate and selectivity.

  • Side reactions: Elimination and ring-opening are the most prevalent side reactions.

  • Reagent degradation: Improper storage or handling can lead to the decomposition of the starting material.

Q4: Can I cleave the Boc group in the presence of the mesylate?

A4: It is generally not recommended. The Boc group is acid-labile, and the conditions required for its removal (e.g., strong acids like TFA) can also promote side reactions or decomposition of the mesylate. It is best to perform the nucleophilic substitution first and then deprotect the Boc group in a subsequent step.

Part 2: Troubleshooting Guides for Specific Nucleophiles

This section provides detailed troubleshooting for reactions with nitrogen, oxygen, and carbon nucleophiles.

Scenario 1: Reactions with Nitrogen Nucleophiles (e.g., Primary Amines)

Problem: Low yield of the desired 3-amino-1-Boc-azetidine with significant recovery of starting materials.

Potential Cause Explanation Troubleshooting Steps & Protocol
Insufficient Nucleophilicity of the Amine Electron-deficient amines (e.g., anilines with electron-withdrawing groups) may not be reactive enough under standard conditions.1. Increase Reaction Temperature: Gradually increase the temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to avoid decomposition.2. Use a Stronger, Non-Nucleophilic Base: Switch from a weaker base like triethylamine (TEA) to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or DBU to facilitate the reaction.3. Change Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[1]
Steric Hindrance A bulky primary amine may struggle to access the electrophilic carbon of the azetidine ring.1. Increase Reaction Time and Temperature: Allow the reaction to proceed for a longer duration at a higher temperature.2. Consider a Less Hindered Amine Analogue: If possible, use a less sterically demanding version of your nucleophile.
Incomplete Reaction The reaction may not have reached completion.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials.2. Add a Catalyst: For weakly nucleophilic amines, the addition of a catalytic amount of sodium iodide can sometimes improve the rate of substitution.

Experimental Protocol: General Procedure for Amination

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the primary amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Scenario 2: Reactions with Oxygen Nucleophiles (e.g., Phenols)

Problem: Formation of a significant amount of an elimination byproduct alongside the desired 3-aryloxy-1-Boc-azetidine.

Potential Cause Explanation Troubleshooting Steps & Protocol
Strongly Basic Conditions The use of a strong base to deprotonate the phenol can promote the E2 elimination pathway, leading to the formation of 1-Boc-azetidin-3-ene.1. Use a Weaker Base: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH).2. Control Stoichiometry of the Base: Use only a slight excess of the base (1.1-1.2 eq).
High Reaction Temperature Higher temperatures favor elimination over substitution.[4]1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or 50°C) for a longer period.
Solvent Choice Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.1. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.

Experimental Protocol: General Procedure for O-Arylation

  • To a suspension of the phenol (1.2 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (0.2 M), add this compound (1.0 eq).

  • Stir the reaction mixture at 50°C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Scenario 3: Reactions with Carbon Nucleophiles (e.g., Grignard Reagents)

Problem: Complete failure of the reaction, with only starting materials recovered or decomposition observed.

Potential Cause Explanation Troubleshooting Steps & Protocol
Incompatible Functional Groups Grignard reagents are highly basic and will react with acidic protons on the nucleophile or in the solvent.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.2. Protect Acidic Protons: If your Grignard reagent contains acidic protons, they must be protected prior to the reaction.
Poor Reagent Quality The Grignard reagent may have degraded due to exposure to air or moisture.1. Prepare Fresh Grignard Reagent: Use freshly prepared or recently titrated Grignard reagent for the best results.2. Activate Magnesium: If preparing the Grignard reagent in-house, ensure the magnesium turnings are properly activated.
Reaction with the Boc Group While generally stable, very strong organometallic reagents can potentially react with the carbonyl of the Boc group.1. Use an Alternative Carbon Nucleophile: Consider using a less basic organometallic reagent, such as an organozinc or organocuprate, which can be more chemoselective.

Experimental Protocol: Considerations for C-C Bond Formation

Direct reaction with highly reactive organometallics like Grignard reagents can be challenging. A more reliable approach for C-C bond formation at the 3-position of the azetidine ring often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with a suitable 3-azetidinylboronate or stannane derivative.

Part 3: Competing Reactions and How to Mitigate Them

Understanding the potential side reactions is crucial for optimizing your desired transformation.

Elimination (E2) Pathway

The primary competing reaction is E2 elimination to form 1-Boc-azetidin-3-ene. This is favored by:

  • Strong, bulky bases: These can preferentially abstract a proton from the C2 or C4 position.

  • High temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[4]

  • Solvent: Less polar or protic solvents can favor elimination.

Mitigation Strategies:

  • Use a non-nucleophilic, moderately strong base (e.g., DIPEA, K₂CO₃).

  • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Employ polar aprotic solvents (DMF, DMSO, acetonitrile).

Ring-Opening

The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening under certain conditions.[5]

  • Strongly acidic or basic conditions: Can promote cleavage of the C-N or C-C bonds of the ring.

  • Lewis acids: Can coordinate to the nitrogen and facilitate ring-opening.

Mitigation Strategies:

  • Maintain neutral or mildly basic reaction conditions whenever possible.

  • Avoid prolonged exposure to strong acids or bases during workup and purification.

  • Be cautious when using Lewis acids in subsequent reaction steps.

Part 4: Purification and Characterization

Q: What are the best practices for purifying 3-substituted-1-Boc-azetidines?

A: Column chromatography on silica gel is the most common method for purification.

  • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • TLC Analysis: Use appropriate stains (e.g., potassium permanganate, ninhydrin for amines) to visualize your product and impurities.

  • Workup: A thorough aqueous workup is essential to remove water-soluble impurities and the base before chromatography.

Q: What are the key NMR signals to look for to confirm my product?

A:

  • ¹H NMR:

    • A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

    • Multiplets in the range of 3.5-4.5 ppm for the protons on the azetidine ring. The chemical shift and multiplicity of the proton at C3 will be indicative of successful substitution.

  • ¹³C NMR:

    • A signal around 80 ppm for the quaternary carbon of the Boc group.

    • A signal around 156 ppm for the carbonyl carbon of the Boc group.

    • Signals for the azetidine ring carbons, typically between 35 and 60 ppm.

Visualizing Reaction Pathways

Diagram 1: Nucleophilic Substitution vs. Elimination

G reagent This compound substitution 3-Nu-1-Boc-azetidine (Desired Product) reagent->substitution SN2 Pathway (Good Nucleophile, Mild Base) elimination 1-Boc-azetidin-3-ene (Side Product) reagent->elimination E2 Pathway (Strong/Bulky Base, High Temp) nucleophile Nucleophile (Nu-) base Base (B:) G start Low Yield or No Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions check_reagents->check_conditions optimize_temp Increase Temperature check_conditions->optimize_temp Weak Nucleophile? optimize_base Change Base check_conditions->optimize_base Side Reactions? optimize_solvent Change Solvent check_conditions->optimize_solvent Slow Reaction? success Improved Yield optimize_temp->success optimize_base->success optimize_solvent->success

References

effect of temperature on the rate of substitution in azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing the strained four-membered azetidine ring. Due to its inherent ring strain, the formation of azetidines is often challenging, with reaction conditions, particularly temperature, playing a pivotal role in achieving desired yields and purity.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azetidine ring formation is resulting in very low yields. How does temperature contribute to this, and what's the first thing I should investigate?

Low yields are a frequent hurdle in azetidine synthesis, directly linked to the high activation energy required to form the strained four-membered ring.[1] Temperature is a double-edged sword in this context.

Causality:

  • Insufficient Thermal Energy: The intramolecular cyclization to form the azetidine ring is often kinetically slow. Insufficient heat means the reaction may not have enough energy to overcome the activation barrier, leading to poor conversion of the starting material. In a study on the synthesis of azetidinium salts, increasing the temperature from 25 °C to 80 °C in ethanol boosted the yield from a mere 2% to 51%.[3][4] This demonstrates that higher temperatures are often necessary to drive both the initial nucleophilic addition and the subsequent ring-closing cyclization.[3][4]

  • Excessive Thermal Energy: Conversely, too much heat can favor competing side reactions. The most common of these is an elimination reaction, which is often entropically favored at higher temperatures.[5] Another potential issue is the formation of more thermodynamically stable five- or six-membered rings, such as pyrrolidines, if a competing reaction pathway exists.[1]

Troubleshooting Steps:

  • Initial Temperature Screen: If you are starting with a new substrate, a systematic temperature screen is crucial. Begin at a moderate temperature (e.g., 60-80 °C) and run small-scale reactions at 10-20 °C intervals in either direction. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of your desired product versus any byproducts.

  • Consider the Solvent's Boiling Point: The choice of solvent will dictate the maximum temperature you can achieve at atmospheric pressure. For instance, a reaction in refluxing 1,2-dichloroethane (DCE) at approximately 83 °C was shown to be effective for the synthesis of azetidines from cis-3,4-epoxy amines, whereas refluxing in the lower-boiling dichloromethane (CH₂Cl₂) did not lead to reaction completion.[6][7]

  • Microwave Synthesis for High Temperatures: For reactions requiring very high temperatures, microwave irradiation can be a powerful tool. It allows for rapid and uniform heating to temperatures that might be difficult to achieve with a traditional oil bath. For example, optimal conditions for the base-induced cyclization of a γ-chloro amine to an azetidine were found to be 170 °C for 1 hour under microwave irradiation, which favored the desired cyclization over elimination.[5]

Q2: I'm observing a significant amount of an elimination byproduct at higher temperatures. How can I favor the substitution reaction to form the azetidine ring?

This is a classic thermodynamic vs. kinetic problem. The desired intramolecular substitution (SN2) to form the azetidine is often the kinetically favored pathway, while the elimination (E2) is thermodynamically favored. At elevated temperatures, you provide enough energy to overcome the activation barrier for both pathways, and the thermodynamic product can dominate.

Causality:

  • Base and Solvent Choice: The strength and steric bulk of your base, along with the polarity of your solvent, can dramatically influence the SN2/E2 competition. Strong, sterically hindered bases can favor elimination.

  • Leaving Group: The nature of the leaving group is also critical. A better leaving group can accelerate both substitution and elimination.

Troubleshooting Steps:

  • Lower the Temperature and Change the Base/Solvent System: If elimination is prevalent, your first step should be to lower the reaction temperature. To compensate for the slower reaction rate, you may need to alter your base and solvent. A switch to a less hindered base or a more polar, aprotic solvent can sometimes favor the SN2 pathway. In one documented case, using a bulky base (KHMDS) at a very low temperature (-78 °C) in THF significantly improved the yield and chemoselectivity, completely avoiding byproduct formation.[8]

  • Flow Chemistry for Precise Temperature Control: Continuous-flow reactors provide exceptional control over reaction temperature and residence time.[9][10] The high surface-area-to-volume ratio allows for rapid heating and cooling, minimizing the time the reaction mixture spends at elevated temperatures where side reactions can occur.[3][4] This precise control can be leveraged to find the optimal temperature window that maximizes the rate of azetidine formation while minimizing elimination.

Q3: My reaction seems to stall at room temperature, but when I heat it, I get a complex mixture of products. What is the likely cause and how can I address it?

This scenario suggests that while your desired reaction requires thermal activation, the product itself, or intermediates along the pathway, may be unstable at higher temperatures. The inherent ring strain of azetidines can make them susceptible to decomposition or rearrangement under harsh conditions.[11]

Causality:

  • Product Instability: The synthesized azetidine might be thermally labile and could be decomposing or polymerizing upon prolonged heating. Some N-substituted aryl azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition.[11]

  • Intermediate Decomposition: A key intermediate on the path to your azetidine might be unstable at elevated temperatures, leading to multiple decomposition pathways and a complex product mixture.

Troubleshooting Workflow:

G start Complex mixture at high temp, no reaction at room temp temp_screen Perform a detailed temperature screen (e.g., 40°C, 50°C, 60°C) start->temp_screen analyze Analyze yield and purity at each temperature temp_screen->analyze no_optimal_temp Still a complex mixture at all temperatures? analyze->no_optimal_temp optimal_temp Identify optimal temperature with minimal byproduct formation flow_chem Implement flow chemistry for precise residence time control optimal_temp->flow_chem For scale-up no_optimal_temp->optimal_temp No change_conditions Re-evaluate reaction conditions: - Use a more reactive leaving group - Change the solvent system - Consider a different catalyst no_optimal_temp->change_conditions Yes change_conditions->start Re-run

Caption: Troubleshooting workflow for stalled or complex reactions.

Experimental Protocol: Temperature Screening

  • Setup: In parallel reaction vials, set up identical small-scale reactions (e.g., 0.1 mmol).

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and quench it. Analyze the crude mixture by LC-MS to determine the ratio of product to starting material and byproducts.

  • Analysis: Plot the yield of the desired azetidine against temperature to identify the optimal range where the rate of formation is high, but decomposition or side reactions are minimal.

Q4: I am using a Mitsunobu reaction to form my azetidine from a 1,3-amino alcohol, but the reaction is sluggish. Is it safe to heat it?

The Mitsunobu reaction is a powerful tool for forming azetidines from 1,3-amino alcohols.[12] However, it involves the use of azodicarboxylates like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which can be hazardous.

Causality and Safety Considerations:

  • Reagent Decomposition: Azodicarboxylates can decompose exothermically when heated, which can be dangerous.[13] It is generally recommended to run Mitsunobu reactions at or below room temperature, often starting at 0 °C.[14]

  • Reaction Kinetics: While heating is generally discouraged, some sluggish Mitsunobu reactions can benefit from gentle warming. However, this must be done with extreme caution and careful monitoring.

Troubleshooting Steps:

  • Optimize Reagent Addition: The order of addition is critical in a Mitsunobu reaction. Typically, the alcohol, nucleophile (in this case, the internal amine), and triphenylphosphine are mixed first, and the azodicarboxylate is added slowly at a low temperature (0 °C).[14]

  • Solvent Choice: THF is the most common solvent for Mitsunobu reactions. Ensure it is anhydrous, as water will consume the reagents.

  • Gentle Warming as a Last Resort: If the reaction is still sluggish after optimizing other parameters, you can try slowly warming the reaction to a modest temperature (e.g., 40 °C). Crucially, this must be done behind a blast shield with continuous monitoring for any signs of an uncontrolled exotherm.

  • Alternative Reagents: Consider using newer, more reactive Mitsunobu reagents that may be effective at lower temperatures.

Quantitative Data Summary

The effect of temperature on reaction yield is a critical parameter to optimize. The following table summarizes data from a study on the synthesis of azetidinium salts, illustrating the strong dependence of yield on temperature.

Temperature (°C)SolventReaction Time (min)Yield (%)Reference
25Ethanol602[3][4]
60Acetonitrile6011[3][4]
60Hexane6019[3][4]
60Ethanol6030[3][4]
60Water6071[3][4]
80Ethanol6051[3][4]
80Water6083[3][4]

Data Insights: This data clearly shows that for this particular synthesis, increasing the temperature significantly improves the yield. It also highlights the profound effect of the solvent, with water providing the highest yield at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine

This protocol is adapted from a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[1]

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Heating: Stir the mixture under reflux (approx. 83 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x). The combined organic layers are then dried, filtered, and concentrated.

References

choice of base to minimize elimination byproducts in azetidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Elimination Byproducts Through Strategic Base Selection.

Welcome to our dedicated technical support center. This resource is designed to provide in-depth guidance and troubleshooting advice for synthetic chemists working with azetidines. The strained four-membered ring of azetidine is a valuable motif in medicinal chemistry, but its synthesis and functionalization are often plagued by competing side reactions, most notably elimination. This guide offers a deep dive into the choice of base as a critical parameter to minimize the formation of unwanted elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common elimination byproducts in azetidine reactions, and why do they form?

A1: The most common elimination byproducts are alkenes, formed through the removal of a proton and a leaving group from adjacent carbon atoms. In the context of azetidine synthesis, this typically occurs during the intramolecular cyclization of γ-haloamines or γ-amino alcohols (with an activated hydroxyl group). Instead of the desired intramolecular SN2 reaction to form the four-membered ring, a base can abstract a proton from the carbon adjacent to the amine, leading to an E2 elimination. This results in the formation of an unsaturated open-chain amine. Similarly, during the functionalization of a pre-formed azetidine ring, such as C-H functionalization, elimination can lead to the formation of unstable azetine intermediates which may then undergo further reactions.[1]

Q2: How does the choice of base influence the competition between the desired SN2 cyclization and the E2 elimination side reaction?

A2: The choice of base is a critical factor that can tip the balance between the desired SN2 pathway and the undesired E2 elimination. The key properties of a base to consider are its strength (pKa) and steric hindrance .

  • Base Strength: A stronger base will more effectively deprotonate the amine nucleophile, facilitating the SN2 attack. However, a very strong base can also increase the rate of the competing E2 elimination by more readily abstracting a proton from the carbon backbone.

  • Steric Hindrance: A sterically bulky (hindered) base is less likely to act as a nucleophile itself, which is desirable. However, its size can also influence which proton it abstracts. A hindered base may preferentially abstract a more sterically accessible proton, which could favor either the desired reaction or the elimination depending on the substrate.

Q3: What is the general principle for selecting a base to minimize elimination?

A3: The general principle is to choose a base that is strong enough to promote the desired reaction (e.g., deprotonate the amine for cyclization) but not so strong or sterically hindered that it significantly accelerates the elimination pathway. The ideal choice is highly substrate-dependent. For intramolecular cyclizations, a moderately strong, non-nucleophilic base is often a good starting point. For C-H functionalization, the choice of base is intimately linked to the directing group and the metal catalyst being used.

Troubleshooting Guide: Minimizing Elimination Byproducts

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield of azetidine with significant formation of an alkene byproduct during intramolecular cyclization.

This is a classic case of the E2 elimination pathway outcompeting the desired SN2 cyclization.

Potential Cause Suggested Solutions & Scientific Rationale
Base is too strong or sterically hindered. Switch to a milder or less sterically hindered base. For example, if you are using a very strong and hindered base like Lithium Diisopropylamide (LDA), consider trying a weaker inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] The rationale is to decrease the rate of the E2 proton abstraction from the carbon backbone while still being basic enough to deprotonate the amine nucleophile for the SN2 attack.
High reaction temperature. Lower the reaction temperature. The activation energy for elimination reactions is often higher than for substitution reactions. By lowering the temperature, you can disproportionately slow down the elimination pathway, favoring the desired cyclization. This is a key principle of kinetic versus thermodynamic control.[3][4][5]
Solvent polarity. Screen different solvents. A switch to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate the SN2 reaction, helping it to outcompete the elimination pathway.[2]
Poor leaving group. Ensure you have a good leaving group. If you are starting from a γ-amino alcohol, make sure the hydroxyl group is converted to an excellent leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). A better leaving group will lower the activation energy of the SN2 reaction, making it more competitive.
High concentration. Use high dilution conditions. Intermolecular reactions (dimerization, polymerization) and elimination can be favored at higher concentrations. By performing the reaction at high dilution (e.g., slow addition of the substrate to the reaction mixture), you can favor the intramolecular cyclization.[2]

Problem 2: Formation of byproducts consistent with azetine formation during C-H functionalization of an N-protected azetidine.

This often occurs when using strong organolithium bases for deprotonation at the C2 position.

Potential Cause Suggested Solutions & Scientific Rationale
Base-induced elimination from the azetidine ring. The use of very strong bases like n-butyllithium (n-BuLi) or LDA can lead to deprotonation at both C2 and C3, potentially followed by elimination to form a highly reactive azetine intermediate.[1] To mitigate this, consider using a lithium amide base with greater steric bulk, such as lithium tetramethylpiperidide (LiTMP), which can show higher selectivity for the desired C2 deprotonation.
Nature of the N-protecting group. The N-protecting group plays a crucial role in directing the lithiation and influencing the stability of the resulting organolithium species.[1] Electron-withdrawing groups like Boc or sulfonyl groups can facilitate C2-lithiation. If elimination is a problem, re-evaluate the choice of protecting group in combination with the base.
Reaction temperature. Perform the lithiation at a very low temperature (e.g., -78 °C). This can help to kinetically trap the desired C2-lithiated species and prevent its rearrangement or elimination.

Experimental Protocols

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol Derivative with Minimized Elimination

This protocol is a general guideline for the synthesis of an N-protected azetidine from a γ-amino alcohol, with steps to minimize the formation of alkene byproducts.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise. This acts as a mild, non-nucleophilic base to quench the HCl generated.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate in a suitable solvent (e.g., THF or DMF) under an inert atmosphere. To favor intramolecular cyclization, use a high volume of solvent (e.g., 0.01-0.05 M concentration).

  • Add a mild to moderately strong base (e.g., K₂CO₃, 3.0 eq, or NaH, 1.2 eq) portion-wise at 0 °C. The choice of base is critical here. Start with a milder base like K₂CO₃. If the reaction is too slow, a stronger base like NaH can be used, but with caution regarding elimination.[2][6]

  • Allow the reaction to warm to room temperature or gently heat if necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Competing Pathways

The following diagram illustrates the competition between the desired SN2 cyclization and the undesired E2 elimination in the synthesis of azetidines.

competing_pathways cluster_products Products start γ-Haloamine/Activated γ-Amino Alcohol base Base (B:) azetidine Azetidine (Desired Product) base->azetidine S_N2 Pathway (Base deprotonates N-H) alkene Alkene (Elimination Byproduct) base->alkene E2 Pathway (Base abstracts C-H proton)

Caption: Competing SN2 and E2 pathways in azetidine synthesis.

Data Summary: Influence of Base on Azetidine vs. Alkene Formation

While a comprehensive comparative table is highly substrate-dependent, the following provides a qualitative guide to base selection based on literature precedents.

Base Typical Use Case in Azetidine Chemistry Propensity for Elimination Comments & Rationale
K₂CO₃ Intramolecular cyclization of N-sulfonylated precursors.[6]LowA mild inorganic base, often a good first choice to minimize elimination.
NaH Intramolecular cyclization of γ-haloamines.[2]ModerateA strong, non-nucleophilic base. Effective for deprotonating amines but can promote elimination, especially at higher temperatures.
KOtBu Cyclization of chlorosulfinamides.[7]Moderate to HighA strong, sterically hindered base. Can be effective but may favor elimination depending on the substrate's steric environment.
DBU/DBN General purpose non-nucleophilic bases.ModerateOften a good balance of strength and low nucleophilicity.
LiHMDS/NaHMDS Cyclization of challenging substrates.HighVery strong and hindered bases. Their use increases the risk of elimination, and they should be used at low temperatures.
LDA C-H functionalization; can induce elimination to form azetines.[1]Very HighA very strong and hindered base, well-known to promote elimination reactions.

References

Technical Support Center: Navigating the Challenges of Polar Azetidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the purification of polar azetidine compounds. As a Senior Application Scientist, I understand that the unique physicochemical properties of these strained heterocycles present significant hurdles in achieving high purity. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you, the researcher, to make informed decisions and effectively troubleshoot your purification workflows.

Frequently Asked questions (FAQs)

This section addresses the high-level strategic questions researchers frequently encounter when working with polar azetidines.

Q1: What makes polar azetidine compounds so challenging to purify?

The purification difficulties associated with polar azetidines stem from a combination of their inherent structural and electronic properties.

  • High Polarity: The presence of the nitrogen heteroatom, often coupled with other polar functional groups like hydroxyls or amines, renders these molecules highly soluble in polar solvents.[1] This makes them poorly retained on traditional reversed-phase chromatography columns and prone to streaking on normal-phase silica.

  • Basicity: The lone pair of electrons on the azetidine nitrogen makes it basic. This basicity leads to strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction is a primary cause of significant peak tailing, irreversible adsorption, and low recovery.

  • Ring Strain & Instability: The four-membered ring is sterically strained.[2][3] This strain makes the ring susceptible to opening, especially in the presence of acids.[4] Standard silica gel is acidic enough to catalyze this degradation, leading to the formation of polar, ring-opened impurities during the purification process itself.[4]

  • Low UV Activity: Simple alkyl-substituted azetidines often lack a significant chromophore, making them difficult to detect with standard UV-Vis detectors during HPLC or flash chromatography.[1] This complicates fraction collection and purity analysis.

Q2: What are the primary chromatographic techniques available for purifying these compounds?

A multi-faceted approach is often necessary. No single technique is universally applicable, and the optimal choice depends on the specific properties of your azetidine derivative. The most successful strategies include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent and increasingly popular choice for highly polar compounds.[5][6][7][8]

  • Modified Normal-Phase Chromatography (NPC): Standard silica gel can be used, but requires careful modification of the mobile phase to mitigate the issues caused by basicity.[1][2]

  • Ion-Exchange Chromatography (IEX): The method of choice for azetidines that are stable as salts or possess ionizable functional groups.[9][10]

  • Supercritical Fluid Chromatography (SFC): A powerful "green" technique that is particularly effective for both achiral and chiral separations of polar molecules.[11][][13]

  • Recrystallization: A classical, yet highly effective, method for obtaining high-purity crystalline solids, avoiding issues of column degradation entirely.[14][15]

Q3: My compound is highly polar and shows no retention on a C18 column. Is HILIC the answer?

Yes, this is the classic scenario where HILIC excels. HILIC is a mode of chromatography that uses a polar stationary phase (like bare silica, diol, or amide-functionalized phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water or aqueous buffer).[5][6][7]

Mechanism of Action: In HILIC, the polar mobile phase component (water) forms an enriched layer on the surface of the polar stationary phase. Highly polar analytes, like azetidines, are retained by partitioning into this aqueous layer.[7] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration), which pushes the analyte from the stationary phase into the mobile phase.[5] HILIC offers the significant advantage of using high organic content mobile phases, which enhances sensitivity in mass spectrometry (MS) detection.[16]

Q4: My azetidine is degrading on my silica gel column. What is happening and how can I stop it?

The degradation is most likely due to acid-catalyzed ring-opening of the strained azetidine ring.[4] The surface of standard silica gel is populated with acidic silanol groups, which can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack by polar solvents (like methanol) or even other impurities.

Solutions:

  • Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with your eluent containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia).[2][4] This deprotonates the acidic silanols, "passivating" the surface and preventing strong interactions with your basic compound.

  • Use a Different Stationary Phase: Consider using a less acidic support like neutral or basic alumina.[3] Alternatively, polymer-based supports can be used.

  • Switch Techniques: If degradation persists, move away from silica-based normal-phase chromatography. HILIC, SFC, or recrystallization are excellent alternatives that avoid this specific problem.[4]

Q5: How can I purify chiral polar azetidines to get pure enantiomers?

Achieving high enantiomeric excess requires specialized chiral separation techniques.

  • Supercritical Fluid Chromatography (SFC): SFC is a leading technique for chiral separations due to its high speed, efficiency, and reduced solvent consumption.[11][] It is often coupled with chiral stationary phases (CSPs).

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column packed with a chiral stationary phase. A wide variety of CSPs are commercially available, based on selectors like derivatized polysaccharides (e.g., amylose, cellulose), macrocyclic glycopeptides, and others.[17][18] Method development often involves screening different CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase).[18]

Troubleshooting Guide: Common Purification Problems & Solutions

This guide provides direct answers to specific experimental issues.

Problem Probable Cause(s) Recommended Solutions & Protocols
Severe Peak Tailing or Streaking on Silica Gel Strong acid-base interaction between the basic azetidine nitrogen and acidic silanol groups on the silica surface.[1]Solution: Add a basic modifier to the mobile phase.[19] Protocol: Start by adding 0.1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexanes). Gradually increase to 0.5-1% if tailing persists. The modifier competes for the active sites on the silica, allowing your compound to elute symmetrically.
Low or No Recovery from the Column Irreversible adsorption to the stationary phase.[1] Compound decomposition on the acidic stationary phase.[2][4]Solution 1: Use a passivated stationary phase. Pre-treat the column with eluent containing 1% TEA before loading the sample. Solution 2: Switch to a less reactive stationary phase like neutral alumina.[3] Solution 3: Use a non-adsorptive technique like recrystallization or HILIC.
Compound Elutes in the Solvent Front in Reversed-Phase (C18) The compound is too polar to be retained by the non-polar C18 stationary phase.Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[8][20] This technique is specifically designed for retaining and separating highly polar molecules that are unsuitable for reversed-phase chromatography.
Difficulty Isolating the Free Base After Workup The azetidine product, especially as a salt, is highly water-soluble.[2]Solution 1 (Extraction): Basify the aqueous layer to pH > 12 with a strong base (e.g., NaOH) and extract multiple times with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture. Solution 2 (Chromatography): Use Ion-Exchange Chromatography (IEX) to capture the ionic compound from the aqueous solution.[10]
Poor Separation of Closely Related Impurities The chosen chromatographic system lacks the required selectivity for the specific analytes.Solution 1 (HPLC/Flash): Systematically screen different stationary phases (e.g., silica, cyano, diol) and mobile phase systems to find orthogonal selectivity.[6] Solution 2 (Recrystallization): If the product is a solid, recrystallization can be highly effective.[14][15] The principle relies on the differential solubility of the compound and impurities in a specific solvent system.

Data & Methodologies

Visualization 1: Purification Method Selection Workflow

This decision tree guides the selection of an appropriate purification technique based on key compound properties.

G cluster_alternatives Alternative High-Throughput Options start Crude Polar Azetidine Sample is_solid Is the compound a solid? start->is_solid is_ionic Is the compound ionic or a stable salt? is_solid->is_ionic No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_chiral Is chiral separation required? is_ionic->is_chiral No iex Use Ion-Exchange Chromatography (IEX) is_ionic->iex Yes is_uv_active Is the compound UV active? is_chiral->is_uv_active No chiral_sfc_hplc Use Chiral SFC or HPLC with a Chiral Stationary Phase is_chiral->chiral_sfc_hplc Yes hilic Use HILIC is_uv_active->hilic Yes (LC-MS compatible) modified_npc Use Modified Normal-Phase (Silica + Base Additive) is_uv_active->modified_npc Yes (TLC friendly) sfc Use Achiral SFC is_uv_active->sfc Consider for speed & green chemistry recrystallize->is_ionic Fails end_purified Purified Compound recrystallize->end_purified Successful iex->end_purified chiral_sfc_hplc->end_purified hilic->end_purified modified_npc->end_purified sfc->end_purified end_fail Re-evaluate Strategy G start Observe Peak Tailing on Silica Gel TLC/Flash add_tea Add 0.1-0.5% Triethylamine (TEA) or NH4OH to Eluent start->add_tea check_tlc Re-run TLC with modified eluent add_tea->check_tlc increase_tea Increase TEA to 0.5-1.0% check_tlc->increase_tea Tailing Persists switch_phase Switch to Neutral Alumina or a different technique (HILIC) check_tlc->switch_phase Tailing Unresolved or Decomposition Observed success Peak Shape Improved: Proceed with Column Chromatography check_tlc->success Tailing Resolved increase_tea->check_tlc switch_phase->success

References

Technical Support Center: Stereocontrol in Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and theoretical grounding for controlling stereochemistry during the functionalization of azetidines. The inherent ring strain and unique conformational properties of azetidines present distinct stereochemical challenges.[1][2][3] This resource synthesizes field-proven insights and established protocols to help you navigate these complexities.

Part 1: Troubleshooting Guides

This section addresses specific experimental issues you might encounter, offering explanations for the underlying causes and actionable, step-by-step solutions.

Issue 1: Poor Diastereoselectivity in C-H Functionalization of N-Boc-Azetidines

Question: "I am attempting a deprotonation/alkylation at the C2 position of an N-Boc-3-arylazetidine using s-BuLi and an alkyl halide, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Root Cause Analysis: Poor diastereoselectivity in the α-lithiation and subsequent electrophilic quench of N-Boc-azetidines often stems from the conformational flexibility of the lithiated intermediate and the lack of a strong directing group to bias the electrophile's approach. The N-Boc group can adopt multiple conformations, and the lithium cation's coordination sphere is often not sufficiently organized by standard solvents like THF to create a well-defined stereochemical environment.

Troubleshooting Protocol:

  • Chiral Ligand Addition: The most effective strategy is to introduce a chiral ligand to chelate the lithium cation, thereby creating a rigid, chiral environment around the azetidine carbanion.[4]

    • Action: Add (-)-sparteine or a chiral diamine ligand like (R,R)-TMCDA (N,N,N′,N′-tetramethyl-cyclohexane-1,2-diamine) to the reaction mixture before the addition of s-BuLi.[4] This pre-complexation step is crucial.

    • Mechanism Insight: The chiral ligand-lithium complex directs the deprotonation and subsequent electrophilic attack from the less sterically hindered face, leading to a significant enhancement in diastereomeric ratio (d.r.).[4]

  • Solvent and Temperature Optimization:

    • Action: Switch from THF to a less coordinating solvent like diethyl ether or toluene. This can enhance the influence of the chiral ligand. Perform the lithiation and alkylation at very low temperatures, typically -78 °C, to minimize conformational mobility and prevent racemization of the lithiated intermediate.

  • Protecting Group Modification:

    • Action: While more synthetically demanding, replacing the N-Boc group with a chiral auxiliary can provide excellent stereocontrol.[5][6] For instance, auxiliaries derived from (S)-1-phenylethylamine can direct functionalization effectively.[5][6]

Issue 2: Inconsistent Enantioselectivity in Catalytic Azetidine Ring-Opening

Question: "I am using a chiral phosphoric acid catalyst for the enantioselective ring-opening of an N-acyl azetidine with a thiol nucleophile, but my enantiomeric excess (ee) values are inconsistent between runs. What could be the cause?"

Root Cause Analysis: Inconsistent enantioselectivity in acid-catalyzed reactions often points to issues with catalyst activation, catalyst inhibition, or the presence of achiral background reactions. Water is a common culprit, as it can compete with the substrate for binding to the catalyst and also promote a non-selective background reaction. The purity of the reagents and solvent is paramount.

Troubleshooting Protocol:

  • Rigorous Control of Anhydrous Conditions:

    • Action: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled and dried solvents. A molecular sieve (4Å) packet added to the reaction vessel can be beneficial.

    • Causality: Chiral phosphoric acid catalysts rely on precise hydrogen bonding interactions to achieve stereocontrol.[1] Water disrupts this network, leading to a loss of enantioselectivity.

  • Reagent Purity and Order of Addition:

    • Action: Purify the azetidine substrate and the nucleophile immediately before use. Ensure the catalyst is of high purity. The order of addition matters: pre-complexing the catalyst with the azetidine substrate before adding the nucleophile can sometimes improve results by ensuring the catalyzed pathway dominates.

  • Catalyst Loading and Temperature Screening:

    • Action: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Issue 3: Competing Elimination vs. Cyclization in Azetidine Synthesis

Question: "I'm synthesizing a C2-substituted azetidine via intramolecular cyclization of a γ-chloro amine using a strong base, but I'm getting a significant amount of the elimination byproduct (an allylic amine). How can I favor the desired 4-exo-tet cyclization?"

Root Cause Analysis: The formation of a four-membered ring via intramolecular nucleophilic substitution (4-exo-tet) is kinetically less favorable than some competing pathways, such as E2 elimination, especially with strong, sterically hindered bases.[7][8] The choice of base, solvent, and temperature are critical parameters that dictate the ratio of cyclization to elimination.[7]

Troubleshooting Protocol:

  • Base and Solvent System Modification:

    • Action: Switch from a strong, non-nucleophilic base like LDA or KHMDS to a hydroxide source in a mixed solvent system. For example, using potassium hydroxide in a 1:1 mixture of THF and water under high thermal conditions (e.g., 170 °C via microwave irradiation) has been shown to favor cyclization over elimination.[7]

    • Mechanism Insight: While seemingly counterintuitive, the use of a protic solvent and a smaller, less hindered base can alter the transition state energetics to favor the desired SN2 cyclization pathway.

  • Leaving Group Variation:

    • Action: If using a chloride leaving group, consider switching to a better leaving group like a tosylate or mesylate. This can accelerate the rate of the desired SN2 displacement relative to the E2 elimination.

  • Temperature Control:

    • Action: While high temperatures were optimal in the specific literature case, this is not universal.[7] Systematically screen a range of temperatures. In some systems, lower temperatures may favor the more ordered transition state of the cyclization reaction.

Parameter Condition Favoring Cyclization (4-exo-tet) Condition Favoring Elimination (E2)
Base KOH, NaOH (less hindered bases)LDA, KHMDS, t-BuOK (bulky, strong bases)
Solvent Polar protic/aprotic mixtures (e.g., THF/H₂O)Aprotic, non-polar solvents
Temperature Often requires thermal conditions; optimization is keyCan occur at lower temperatures, but often competitive

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing stereocenters during azetidine synthesis itself?

There are several effective strategies:

  • Use of Chiral Auxiliaries: A chiral auxiliary, such as one derived from (S)-1-phenylethylamine, can be temporarily attached to the nitrogen atom.[5][6][9] This auxiliary directs the stereochemical outcome of subsequent ring-forming reactions, after which it can be cleaved.[5][6]

  • Organocatalysis: Chiral organocatalysts can be used to prepare enantiomerically enriched precursors. For example, an enantioselective α-chlorination of an aldehyde, followed by reductive amination and cyclization, can produce C2-functionalized azetidines with high ee.[7]

  • Starting from the Chiral Pool: Readily available chiral molecules, like amino acids, can be converted into functionalized azetidines, preserving the initial stereochemistry.

  • Asymmetric Catalysis: Metal-catalyzed reactions, such as the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, can produce chiral azetidin-3-ones with excellent stereocontrol.[2]

Q2: How can I achieve stereocontrol in a [2+2] cycloaddition (Aza Paternò-Büchi reaction) to form an azetidine?

Controlling stereochemistry in the Aza Paternò-Büchi reaction is a significant challenge due to competing photochemical pathways.[10][11] A highly successful modern approach involves using visible-light photocatalysis.

  • Methodology: An intramolecular reaction using an iridium-based photocatalyst can activate an oxime precursor via triplet energy transfer.[1] This excited state then undergoes a [2+2] cycloaddition with a tethered alkene.

  • Stereochemical Outcome: This method often proceeds with high diastereoselectivity, which is dictated by the conformational preference of the tether linking the imine and alkene moieties in the triplet excited state.[11]

G

Q3: What role does the N-protecting group play in directing stereochemistry?

The N-protecting group is not merely a placeholder; it plays a critical role in stereocontrol:

  • Conformational Lock: Large and rigid protecting groups can lock the azetidine ring into a specific conformation, creating a biased steric environment that directs the approach of incoming reagents.

  • Directing Group: Groups like N-Boc or N-sulfonyl can act as Lewis basic sites, coordinating to metal catalysts or reagents. This coordination can bring the reactive center into close proximity with the substrate on a specific face, thereby controlling the stereochemical outcome.

  • Chiral Information: As mentioned, the protecting group itself can be a chiral auxiliary, providing the primary source of stereochemical information for the reaction.[12]

Q4: Can I achieve stereoselective C-H functionalization on an unsubstituted azetidine?

Direct, stereoselective C-H functionalization of a completely unsubstituted azetidine is extremely challenging. However, palladium-catalyzed intramolecular γ-C(sp³)–H amination of amine substrates bearing a directing group (like picolinamide) allows for the diastereoselective formation of enantiopure azetidines.[1] The reaction proceeds through a Pd(IV) intermediate, and the stereochemistry is controlled by the geometry of the cyclometalated intermediate.[1]

G

References

Technical Support Center: Azetidine Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of azetidine synthesis by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying azetidine-containing molecules. The unique strain of the four-membered azetidine ring makes it a valuable scaffold in medicinal chemistry, but this same reactivity can lead to a variety of byproducts.[1][2] This resource provides practical, in-depth answers and troubleshooting workflows to help you identify and resolve impurities in your reaction mixtures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation and analytical strategies in azetidine synthesis.

Q1: What are the most common byproducts I should expect during azetidine synthesis?

Byproduct formation is highly dependent on the synthetic route. However, several common classes of impurities arise from the inherent chemistry of the precursors and the reactivity of the azetidine ring.

  • Unreacted Starting Materials: Incomplete conversion is common. Always have analytical standards for key starting materials and reagents.

  • Polymerization Products: Especially in methods involving prolonged heating, the reactive nature of azetidine precursors can lead to oligomers or polymers.[3]

  • Ring-Opened Products: The strain of the azetidine ring makes it susceptible to nucleophilic attack, which can lead to acyclic amine byproducts.[3] This is often catalyzed by acidic or basic conditions.

  • Elimination Byproducts: When using precursors like γ-haloamines, elimination reactions can compete with the desired intramolecular cyclization, leading to unsaturated acyclic amines.[3]

  • Isomers and Regioisomers: In syntheses involving substituted precursors, the formation of regioisomers is possible. For example, in cyclizations of activated γ-aminoalcohols, the activating group might migrate, leading to an undesired isomer.[3]

  • Oxidation Products: Exposure to air can lead to the oxidation of sensitive functionalities on the azetidine ring or its substituents.

Q2: Why is LC-MS the ideal technique for analyzing these reaction mixtures?

LC-MS is the cornerstone of modern reaction analysis for several reasons:

  • Separation Power: Liquid chromatography excels at separating complex mixtures of compounds with varying polarities, which is typical for a crude synthetic reaction. Azetidines and related nitrogen heterocycles can be challenging for standard reversed-phase columns, often requiring mixed-mode or HILIC chromatography for optimal separation.[4][5]

  • Sensitivity: MS detectors are incredibly sensitive, allowing for the detection of trace-level byproducts that might be missed by UV or other detectors.

  • Specificity (Mass Information): The mass spectrometer provides the molecular weight of each separated component. This is the single most critical piece of information for identifying an unknown. High-resolution mass spectrometry (HRMS) can provide the elemental composition, dramatically narrowing down potential structures.[6]

  • Structural Elucidation (MS/MS): Tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected ion. The resulting fragmentation pattern is a structural fingerprint that can be used to differentiate isomers and confirm the identity of a compound.[7]

Q3: My reaction produced an isomeric byproduct with the same mass as my product. How can LC-MS/MS help differentiate them?

This is a classic challenge where MS/MS becomes indispensable. While isomers have the same molecular weight, their structures are different. This structural difference will almost always lead to a different fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer.

For example, consider an N-substituted azetidine versus its pyrrolidine isomer. The four-membered ring of the azetidine is more strained and will likely fragment more readily. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for aliphatic amines.[8][9] The fragmentation pattern will reveal different characteristic neutral losses and fragment ions, allowing for unambiguous identification.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling specific analytical challenges.

Guide 1: An Unexpected Peak Appears in My LC-MS Chromatogram

The sudden appearance of a significant unknown peak can halt a project. This guide provides a logical workflow to move from detection to identification.

Problem Statement: A new, unexpected peak is observed in the LC-MS analysis of your azetidine synthesis reaction.

Diagnostic Workflow:

The following diagram outlines a systematic approach to identifying the unknown peak.

Byproduct_Identification_Workflow Start Unexpected Peak Detected Step1 Step 1: Initial Data Review - Check m/z - Retention Time (RT) - Peak Shape & Area % Start->Step1 Step2 Is m/z a known mass? (Starting Material, Reagent, Solvent Adduct, Expected Byproduct) Step1->Step2 Step3 Step 2: Tentative Identification - Confirm with standard injection - Check reaction scheme for plausibility Step2->Step3 Yes Step4 Step 3: MS/MS Analysis - Acquire fragmentation spectrum - Propose fragmentation pathway Step2->Step4 No End Byproduct Identified Step3->End Step5 Step 4: Structure Elucidation - Interpret fragment ions - Compare to known patterns - Use HRMS for formula generation Step4->Step5 Step6 Step 5: Confirmation - Synthesize proposed structure - Spike sample - Consider NMR for definitive proof Step5->Step6 Step6->End Match No_ID Structure Remains Unknown (Requires further investigation, e.g., isolation and NMR) Step6->No_ID No Match

Caption: A decision-tree workflow for systematic byproduct identification.

Experimental Protocol: Executing the Workflow

  • Initial Data Review:

    • Mass (m/z): Is the mass related to any starting materials or reagents? Look for common adducts (e.g., +23 for Sodium, +18 for Ammonium, +41 for Acetonitrile).

    • Retention Time: Is the peak more or less polar than your product? This gives a clue about its structure. Retention time shifts can indicate issues with the mobile phase or column degradation.[10]

    • Peak Shape: Poor peak shape (tailing, fronting) can indicate column overload, secondary interactions, or co-elution.[10][11]

  • Hypothesis Generation: Based on the initial data and your reaction mechanism, propose a list of possible structures. Consider dimers, degradation products, or products from plausible side reactions.[3]

  • MS/MS Fragmentation Analysis:

    • Objective: To obtain a structural fingerprint of the unknown.

    • Method:

      • Perform a new injection using an LC-MS/MS method.

      • In the MS method, create a targeted scan event for the m/z of the unknown peak.

      • Set the instrument to isolate the precursor ion and fragment it using Collision-Induced Dissociation (CID). Start with a collision energy of 15-20 eV and perform a ramp for broader fragmentation coverage.

      • Acquire the product ion spectrum.

  • Interpretation and Confirmation:

    • Analyze the fragment ions. Do they correspond to logical losses from your hypothesized structures (e.g., loss of a substituent, ring opening)?[12][13]

    • If available, use high-resolution MS (HRMS) to determine the exact mass and predict the elemental formula.[14]

    • The ultimate confirmation is to compare the retention time and MS/MS spectrum of the unknown with an authentic, synthesized standard.

Guide 2: Poor Chromatographic Separation of Azetidine and a Key Byproduct

Problem Statement: Your target azetidine co-elutes or has very poor resolution (<1.5) with a critical byproduct, making accurate quantification impossible.

Diagnostic Workflow:

Azetidines are often polar and basic, making them challenging for traditional C18 columns. A systematic approach to method development is key.

Separation_Workflow Start Poor Separation / Co-elution Step1 Analyze Problem: - Are peaks tailing? - Is retention minimal? Start->Step1 Step2 Modify Mobile Phase Step1->Step2 Tailing/Low Retention Step3 Change Column Chemistry Step2->Step3 No Improvement End Resolution Achieved (Rs > 1.5) Step2->End Success Step4 Optimize Gradient & Flow Step3->Step4 Partial Improvement Step3->End Success Step4->End

Caption: A workflow for optimizing chromatographic separation of polar byproducts.

Strategies for Improving Separation:

  • Mobile Phase Modification (The First Step):

    • pH Adjustment: Azetidines are basic (pKa of the conjugate acid is ~11.3).[15] At low pH (e.g., using 0.1% formic acid), the amine will be protonated. This can improve peak shape on silica-based columns by minimizing interactions with silanols.

    • Ion-Pairing: For very polar compounds with poor retention on reversed-phase columns, adding an ion-pairing reagent (e.g., TFA, HFBA) can increase retention. Caution: These are often not MS-friendly.

    • Buffer Choice: If pH control is critical, switch from an acid modifier to a buffer like ammonium formate or ammonium acetate, which are volatile and MS-compatible.[7]

  • Column Chemistry Selection (The Most Powerful Tool): If mobile phase changes are insufficient, a different column chemistry is needed. Standard C18 columns are often unsuitable for polar heterocycles.[4]

    Table 1: Alternative Column Chemistries for Azetidine Analysis

    Column Type Stationary Phase Separation Principle Best For...
    AQ-type C18 C18 with polar endcapping Reversed-Phase Mildly polar azetidines; resists phase collapse in high aqueous mobile phases.
    Phenyl-Hexyl Phenyl-Hexyl bonded silica Reversed-Phase with π-π interactions Aromatic-containing azetidines and byproducts, offering alternative selectivity.
    Pentafluorophenyl (PFP) Pentafluorophenyl bonded silica Multiple interactions (hydrophobic, π-π, dipole-dipole) Isomers and closely related structures where subtle electronic differences can be exploited.
    HILIC Bare silica, Amide, DIOL Hydrophilic Interaction Highly polar azetidines that are unretained in reversed-phase. Elutes most polar compounds last.

    | Mixed-Mode | C18 with embedded ion-exchangers | Reversed-Phase + Ion-Exchange | Complex mixtures with a wide range of polarities and charge states.[4][5] |

  • Gradient and Flow Rate Optimization:

    • Shallow Gradient: Once you have partial separation, decrease the gradient slope (e.g., from a 5-95% B in 5 min to 5-95% B in 15 min) to increase resolution between closely eluting peaks.

    • Temperature: Increasing column temperature lowers mobile phase viscosity and can improve peak efficiency, but may also alter selectivity. Test temperatures between 30-50 °C.

References

impact of solvent choice on the outcome of azetidine substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted azetidines. Due to their unique ring strain, azetidines are valuable building blocks but can present challenges during synthetic manipulations.[1][2] This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to solvent choice in azetidine substitution reactions, helping you optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question: My reaction is extremely slow or stalls completely. How can solvent choice accelerate it?

Answer: A slow reaction rate is often a direct consequence of a poorly chosen solvent that fails to adequately support the reaction's transition state. Azetidine substitutions, particularly those involving an activated nitrogen (e.g., an azetidinium ion), can proceed through different mechanisms, and the solvent's role is critical.

  • For SN2-type Reactions: If your reaction involves a strong, anionic nucleophile, the solvent must be polar enough to dissolve the nucleophile (which is often a salt) but should not overly stabilize it.[3][4]

    • The Problem with Protic Solvents: Polar protic solvents like methanol or water will form a "cage" around the anionic nucleophile through hydrogen bonding.[4][5] This effect, known as solvation, blunts the nucleophile's reactivity, dramatically slowing the reaction.[3][6]

    • The Solution - Polar Aprotic Solvents: Switching to a polar aprotic solvent such as DMSO, DMF, or acetonitrile is the standard solution. These solvents are polar enough to dissolve the nucleophilic salt but only weakly solvate the anion.[7] This leaves the nucleophile "naked" and highly reactive, which can lead to a significant rate increase.[5] For example, a substitution with sodium cyanide (NaCN) was found to be dramatically faster in DMSO compared to methanol.[6]

  • For SN1-type Reactions: If your mechanism involves the formation of a carbocation-like intermediate (favored by weaker nucleophiles and sterically hindered azetidines), the solvent's primary role is to stabilize this charged intermediate.

    • The Solution - Polar Protic Solvents: In this case, polar protic solvents are ideal.[8][9] Their ability to hydrogen bond and their high dielectric constant effectively stabilize both the carbocation and the leaving group, lowering the activation energy and accelerating the reaction.[9][10] Water, alcohols, and acetic acid are excellent choices to promote an SN1 pathway.[9]

Question: I'm observing significant amounts of side products, especially polymers. Can the solvent help?

Answer: Yes, solvent choice is a key factor in controlling side reactions, particularly the cationic ring-opening polymerization of azetidines.[11]

This polymerization is often initiated by acidic species that protonate the azetidine nitrogen, forming a reactive azetidinium ion. This ion can then be attacked by another neutral azetidine monomer, leading to a chain reaction.

  • The Problem with Protic & Acidic Solvents: Alcoholic solvents and trace acids can promote this unwanted polymerization.[11] The acidic proton readily activates the azetidine ring, and the polar nature of the solvent helps to stabilize the charged intermediates of the polymerization process. In some cases, this can lead to the formation of intractable solid precipitates.[11]

  • Troubleshooting Steps:

    • Use Aprotic Solvents: Switch to rigorously dried polar aprotic solvents like THF, DMF, or DMSO.[12]

    • Control for Acidity: Ensure your reaction is free from adventitious acid. If necessary, add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid.

    • Consider Solvent Nucleophilicity: In some cases, a less nucleophilic solvent can be beneficial. For instance, when cyclizing a precursor, refluxing in isopropanol (a less nucleophilic alcohol) afforded a clean product, whereas methanol or ethanol led to a mixture of products.[13]

Question: My reaction is giving a mixture of regioisomers. How can I improve selectivity?

Answer: Regioselectivity in azetidine ring-opening is a complex issue influenced by steric, electronic, and solvent effects. The solvent can tip the balance by favoring one mechanistic pathway over another.

  • SN2 vs. SN1 Control: The regiochemical outcome often depends on whether the reaction has more SN1 or SN2 character.

    • An SN2 reaction will favor nucleophilic attack at the less sterically hindered carbon.

    • An SN1 reaction will favor attack at the carbon best able to stabilize a positive charge.

  • Practical Solvent Strategy:

    • To favor SN2 and attack at the less hindered site, use a polar aprotic solvent (e.g., THF, Me-THF, DCM) .[14][15] These solvents do not strongly stabilize charged intermediates, disfavoring the SN1 pathway.

    • To favor SN1 and direct the nucleophile to the more substituted carbon (if it can stabilize a positive charge, e.g., a benzylic position), use a polar protic solvent (e.g., H₂O, MeOH) .

In a study on the enantioselective ring-opening of azetidines, ethereal solvents like 2-MeTHF were found to be optimal for selectivity, while highly polar solvents led to a significant decrease.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of azetidine reactions?

A1: The key difference is their ability to act as hydrogen bond donors.[16]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can form strong hydrogen bonds, which allows them to effectively solvate and stabilize both cations and anions.[16]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack O-H or N-H bonds.[16] While they have high dielectric constants and can dissolve ions, they are poor at solvating anions.[7] This leaves anions more "free" and nucleophilic.[16]

Q2: How does solvent polarity influence the reaction mechanism (SN1 vs. SN2)?

A2: Solvent polarity has a profound impact on the transition states of both SN1 and SN2 reactions.

  • SN1 reactions proceed through a charged carbocation intermediate. Polar protic solvents excel at stabilizing this intermediate and the departing leaving group, thus lowering the activation energy and favoring the SN1 pathway.[8][9]

  • SN2 reactions proceed through a single, concerted transition state where charge is more dispersed. While a polar solvent is needed to dissolve the reactants, polar aprotic solvents are preferred because they enhance the reactivity of the nucleophile by not "caging" it with hydrogen bonds.[3][4][6]

Visualization of Mechanistic Choice

The choice between an SN1 and SN2 pathway for an activated azetidinium ion can be directly influenced by the solvent environment.

G cluster_0 Reaction Pathways cluster_1 Solvent Influence Azetidinium Activated Azetidinium Ion SN1_Intermediate Carbocation-like Intermediate Azetidinium->SN1_Intermediate Dissociation SN2_TS Concerted SN2 Transition State Azetidinium->SN2_TS Nucleophilic Attack Product_SN1 Product (Racemized/Mixed) SN1_Intermediate->Product_SN1 Nucleophilic Attack Product_SN2 Product (Inversion) SN2_TS->Product_SN2 Inversion Protic Polar Protic Solvent (e.g., MeOH, H₂O) Protic->SN1_Intermediate Stabilizes Aprotic Polar Aprotic Solvent (e.g., DMSO, THF) Aprotic->SN2_TS Favors

Caption: Solvent choice directing SN1 vs. SN2 pathways.

Data & Protocols

Table 1: Properties of Common Solvents and Their Impact
SolventDielectric Constant (ε)TypeBoiling Point (°C)Typical Application in Azetidine Substitutions
Water (H₂O)80.1Polar Protic100Favors SN1; can promote polymerization if acidic.[9]
Methanol (MeOH)32.7Polar Protic65Favors SN1; can be a competing nucleophile.[11]
Dimethyl Sulfoxide (DMSO)47Polar Aprotic189Excellent for SN2 with anionic nucleophiles.[3][10][12]
N,N-Dimethylformamide (DMF)38Polar Aprotic153Good for SN2; must be anhydrous.[10][12][17]
Acetonitrile (MeCN)37.5Polar Aprotic82Good for SN2; less coordinating than DMSO/DMF.[10][18]
Tetrahydrofuran (THF)7.5Polar Aprotic66General purpose for SN2; good for controlling selectivity.[14][15]
Dichloromethane (DCM)9.1Polar Aprotic40Good for SN2, especially when mild conditions are needed.[15]
Protocol: Solvent Screening for Optimizing a Nucleophilic Substitution

This protocol provides a framework for efficiently determining the optimal solvent for a new azetidine substitution reaction.

G cluster_solvents Solvent Selection start Define Reaction: Azetidine + Nucleophile setup Set up 4 Parallel Reactions (Identical Stoichiometry, Temp, Time) start->setup s1 Reaction 1: Polar Protic (e.g., IPA) s2 Reaction 2: Polar Aprotic (e.g., DMSO) s3 Reaction 3: Polar Aprotic (e.g., MeCN) s4 Reaction 4: Ethereal (e.g., THF) monitor Monitor Reactions by TLC/LCMS (e.g., at 1h, 4h, 24h) s1->monitor Sample s2->monitor Sample s3->monitor Sample s4->monitor Sample analyze Analyze Outcome: Conversion, Yield, Purity monitor->analyze decision Select Best Solvent System for Scale-up analyze->decision

Caption: Workflow for parallel solvent screening.

Step-by-Step Methodology:

  • Preparation: In four separate, identical, oven-dried reaction vials, place your azetidine substrate (1.0 eq) and a stir bar.

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleophile (e.g., 1.2 eq) to each vial.

  • Solvent Addition: To each vial, add one of the selected solvents (e.g., Isopropanol, DMSO, Acetonitrile, THF) to achieve the same concentration (e.g., 0.1 M). Ensure solvents are anhydrous.

  • Reaction: Place all vials in a heating block set to the desired reaction temperature (e.g., 60 °C) and begin stirring at the same rate.

  • Monitoring: After set time points (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction mixture. Quench appropriately and analyze by TLC and/or LCMS to determine the consumption of starting material and the formation of the desired product and any side products.

  • Analysis: Compare the results from the four solvents. Look for the solvent that provides the fastest conversion to the desired product with the fewest impurities.

  • Optimization: Based on the results, select the best-performing solvent for a larger-scale reaction. You may consider a secondary screen with related solvents (e.g., if THF worked well, you might test 2-MeTHF or Dioxane).

This systematic approach minimizes wasted resources and provides clear, actionable data to guide your synthetic strategy.

References

Validation & Comparative

Confirming the Structure of 3-Substituted Azetidines by ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, often conferring unique pharmacological properties. Among these, 3-substituted azetidines represent a critical class of compounds where precise structural and stereochemical assignment is essential for understanding structure-activity relationships (SAR).

This guide provides an in-depth technical comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-substituted azetidines. We will delve into the causality behind experimental choices, present comparative data, and offer a validated protocol for acquiring high-quality spectra.

The Power of ¹H NMR in Azetidine Characterization

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural analysis of 3-substituted azetidines. Its utility lies in its sensitivity to the local electronic environment of each proton, providing a detailed fingerprint of the molecule's connectivity and stereochemistry. Key parameters derived from a ¹H NMR spectrum—chemical shift (δ), coupling constants (J), and through-space correlations (NOE)—collectively enable a comprehensive structural assignment.

Chemical Shifts: A Window into the Electronic Environment

The protons on the azetidine ring typically resonate in a characteristic region of the ¹H NMR spectrum. The C2 and C4 protons, being adjacent to the nitrogen atom, are generally found further downfield (deshielded) compared to the C3 proton. The exact chemical shifts are highly dependent on the nature of the substituent at the 3-position and the substituent on the nitrogen atom. For instance, electron-withdrawing groups on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, will shift the adjacent C2 and C4 protons further downfield.

In a typical N-Boc protected 3-substituted azetidine, the methylene protons at C2 and C4 often appear as broadened signals due to the conformational dynamics of the ring and the rotational restriction of the Boc group.[1] For the parent azetidine, the C2/C4 protons appear around 3.63 ppm, while the C3 protons are observed at approximately 2.33 ppm.[2]

Coupling Constants: Unraveling Stereochemistry

The geometric constraints of the four-membered ring give rise to distinct through-bond coupling constants between adjacent protons, which are invaluable for determining the relative stereochemistry of substituents. The vicinal coupling constants (³J) between protons on C2 and C3, and C3 and C4, are particularly informative.

It is a well-established principle that for many azetidine derivatives, the coupling constant between cis-protons (Jcis) is generally larger than the coupling constant between trans-protons (Jtrans).[3] For example, Jcis values are often in the range of 8.4-8.9 Hz, whereas Jtrans values are typically lower, around 5.8-7.9 Hz.[3] This empirical rule provides a powerful and direct method for assigning the relative configuration at the C3 position.

Comparative Data: ¹H NMR of 3-Substituted Azetidines

To illustrate the practical application of these principles, the following table summarizes typical ¹H NMR data for a selection of 3-substituted azetidines.

CompoundSubstituent at C3N-SubstituentC2/C4-H Chemical Shift (δ, ppm)C3-H Chemical Shift (δ, ppm)Key Coupling Constants (Hz)
Azetidine-H-H~3.63 (t)~2.33 (quint)-
1-Boc-azetidin-3-one=OBoc4.2 (s)--
cis-1-Benzyl-2-(iodomethyl)-4-phenylazetidine-HBenzyl---
trans-1-Benzyl-2-(iodomethyl)-4-phenylazetidine-HBenzyl---
Methyl 2-(N-Boc-azetidin-3-yl)acetate-CH₂CO₂MeBoc3.69–3.86 (m), 3.94–4.06 (m)--

Note: The data presented is a compilation from various sources and may vary depending on the solvent and experimental conditions.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines a robust procedure for preparing and analyzing a 3-substituted azetidine sample by ¹H NMR. This protocol is designed to be self-validating by ensuring proper instrument setup and data processing.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 3-substituted azetidine.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:
  • Pulse program: zg30
  • Number of scans (NS): 8-16 (adjust for sample concentration)
  • Relaxation delay (D1): 1-2 seconds
  • Acquisition time (AQ): 2-4 seconds

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the structure.

4. Advanced NMR Experiments (if required):

  • For complex structures or to confirm stereochemistry, two-dimensional (2D) NMR experiments are highly recommended.
  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for confirming stereochemical assignments, especially for cis/trans isomers.[3]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a 3-substituted azetidine using ¹H NMR.

G cluster_0 Sample Preparation cluster_1 1D ¹H NMR Acquisition cluster_2 Structural Analysis cluster_3 Advanced Analysis (Optional) A Purified 3-Substituted Azetidine B Dissolve in Deuterated Solvent with TMS A->B C Acquire Spectrum (zg30) B->C D Process Data (FT, Phasing, Calibration) C->D E Analyze Chemical Shifts & Integrals D->E F Analyze Coupling Constants (Stereochemistry) D->F G Initial Structure Hypothesis E->G F->G H 2D NMR (COSY, HSQC, HMBC, NOESY) G->H Ambiguity? J Final Structure Confirmation G->J Unambiguous I Confirm Connectivity & Stereochemistry H->I I->J

Caption: Workflow for ¹H NMR based structural elucidation of 3-substituted azetidines.

Conclusion

¹H NMR spectroscopy is an exceptionally powerful and versatile technique for the structural confirmation of 3-substituted azetidines. A thorough analysis of chemical shifts and coupling constants from a standard 1D spectrum can often provide sufficient information for complete structural and stereochemical assignment. In cases of ambiguity or for irrefutable proof of structure, advanced 2D NMR techniques like NOESY are invaluable. By following a systematic experimental protocol and understanding the fundamental principles of ¹H NMR as applied to this important class of heterocycles, researchers can confidently and efficiently characterize their synthesized molecules.

References

A Comparative Guide to the Spectroscopic Analysis of Novel Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of Azetidines and the Imperative of Unambiguous Characterization

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as pivotal structural motifs in medicinal chemistry.[1][2] Their unique conformational constraints and ability to act as bioisosteres for more common saturated heterocycles have led to their incorporation into a new generation of therapeutic agents.[3] The synthesis of novel azetidine derivatives is a burgeoning field of research, driven by their potential to modulate biological activity and enhance pharmacokinetic properties.[2][4] However, the successful development of these compounds is contingent upon rigorous and unambiguous structural elucidation.

This guide provides a comparative analysis of two cornerstone analytical techniques in the characterization of novel azetidine derivatives: 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). As a self-validating system, the congruent application of these methods provides the high level of confidence required in drug discovery and development. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation for each technique, contextualized with a series of hypothetical novel azetidine derivatives.

Hypothetical Novel Azetidine Derivatives for Comparative Analysis

For the purpose of this guide, we will consider a focused library of N-substituted and C3-substituted azetidine derivatives to illustrate the comparative power of 13C NMR and HRMS.

Compound IDR1 (N-substituent)R2 (C3-substituent)
AZ-001 BenzoylH
AZ-002 BenzoylPhenyl
AZ-003 tert-Butoxycarbonyl (Boc)H
AZ-004 tert-Butoxycarbonyl (Boc)Phenyl

These derivatives were selected to demonstrate the influence of both electron-withdrawing (Benzoyl) and electron-donating/sterically bulky (Boc) N-substituents, as well as the impact of substitution at the C3 position of the azetidine ring.

Part 1: 13C NMR Spectroscopy - Mapping the Carbon Skeleton

13C NMR spectroscopy is an indispensable tool for defining the carbon framework of a molecule.[5] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.

Principles of 13C NMR for Azetidine Characterization

The strained four-membered ring of azetidine gives rise to characteristic chemical shifts for the ring carbons.[5] Generally, the C2 and C4 carbons adjacent to the nitrogen atom are deshielded and appear further downfield compared to the C3 carbon. The nature of the substituent on the nitrogen atom (R1) and at the C3 position (R2) significantly influences the chemical shifts of the ring carbons.

  • N-Substitution (R1): Electron-withdrawing groups, such as a benzoyl group, will deshield the adjacent C2 and C4 carbons, causing their signals to shift downfield. Conversely, an electron-donating or sterically bulky group like a Boc protecting group will have a different, often shielding, effect.

  • C3-Substitution (R2): The introduction of a substituent at the C3 position will directly impact the chemical shift of C3 and will also have a through-bond effect on the chemical shifts of C2 and C4.

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

A robust and reproducible experimental protocol is paramount for obtaining high-quality 13C NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified azetidine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Tune and match the 13C probe to the resonant frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • A standard proton-decoupled 13C NMR experiment should be performed.

    • Spectral Width: Set to approximately 200-250 ppm to encompass the full range of expected carbon chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is needed.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Comparative 13C NMR Data for Novel Azetidine Derivatives

The following table summarizes the expected 13C NMR chemical shifts for our hypothetical azetidine derivatives. These values are illustrative and based on known trends.

Compound IDC2/C4 (ppm)C3 (ppm)Substituent Carbons (ppm)
AZ-001 ~58-62~20-24Carbonyl: ~168-172; Aromatic: ~128-135
AZ-002 ~60-64~40-44Carbonyl: ~168-172; Aromatic: ~127-140
AZ-003 ~55-59~18-22Carbonyl: ~155-159; t-Butyl: ~28, ~80
AZ-004 ~57-61~38-42Carbonyl: ~155-159; t-Butyl: ~28, ~80; Aromatic: ~126-142

Analysis of Trends:

  • The presence of the electron-withdrawing benzoyl group in AZ-001 and AZ-002 results in a downfield shift of the C2/C4 carbons compared to the Boc-protected analogues AZ-003 and AZ-004 .

  • The introduction of a phenyl group at the C3 position in AZ-002 and AZ-004 significantly deshields the C3 carbon, shifting it downfield by approximately 20 ppm.

Visualization of the 13C NMR Workflow

G Workflow for 13C NMR Analysis of Azetidine Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of purified azetidine derivative prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Tune and shim the NMR spectrometer prep3->acq1 acq2 Set up proton-decoupled 13C experiment acq1->acq2 acq3 Acquire data with appropriate parameters acq2->acq3 proc1 Fourier transform and phase correction acq3->proc1 proc2 Baseline correction and referencing proc1->proc2 proc3 Assign chemical shifts to carbon atoms proc2->proc3 proc4 Compare with expected values and trends proc3->proc4 final_report Confirmed Carbon Skeleton proc4->final_report Structural Confirmation

Caption: A flowchart illustrating the key stages of 13C NMR analysis.

Part 2: High-Resolution Mass Spectrometry (HRMS) - Unveiling Elemental Composition and Fragmentation

HRMS is a powerful technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition.[6][7] Additionally, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Principles of HRMS for Azetidine Characterization

In HRMS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses. For our azetidine derivatives, HRMS will provide:

  • Accurate Mass Measurement: The experimentally determined mass can be compared to the calculated mass for a proposed molecular formula. A mass error of less than 5 ppm provides strong evidence for the elemental composition.

  • Fragmentation Analysis: The strained azetidine ring can undergo characteristic fragmentation pathways upon ionization. Common fragmentation patterns include ring-opening reactions and cleavage of the substituents. Analyzing these fragments can help to piece together the molecular structure.

Experimental Protocol: Obtaining High-Resolution Mass Spectra

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified azetidine derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity to minimize background ions.

  • Instrument Setup:

    • The analysis is typically performed on a time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode, as the nitrogen atom in the azetidine ring is readily protonated.

    • Acquire data over a mass range that encompasses the expected molecular ion.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion (e.g., [M+H]+).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

Comparative HRMS Data for Novel Azetidine Derivatives

The following table presents the expected HRMS data for our hypothetical compounds.

Compound IDMolecular FormulaCalculated [M+H]+ (m/z)Key Fragment Ions (m/z)
AZ-001 C10H11NO162.0913105.0335 (Benzoyl cation), 57.0573 (Azetidine ring fragment)
AZ-002 C16H15NO238.1226105.0335 (Benzoyl cation), 133.0883 (Phenyl-azetidine fragment)
AZ-003 C8H15NO2158.1176102.0862 ([M-C4H8]+), 57.0573 (Azetidine ring fragment)
AZ-004 C14H19NO2234.1489178.1226 ([M-C4H8]+), 133.0883 (Phenyl-azetidine fragment)

Analysis of Trends:

  • The accurate mass measurements for the protonated molecules allow for the unambiguous determination of their elemental compositions.

  • The fragmentation patterns provide confirmatory structural information. For example, the presence of the m/z 105.0335 fragment in AZ-001 and AZ-002 is characteristic of the benzoyl group. The loss of a neutral butene fragment (56.0626 Da) from the Boc-protected compounds AZ-003 and AZ-004 is a hallmark of this protecting group.

Visualization of the HRMS Workflow

G Workflow for HRMS Analysis of Azetidine Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (1-10 µg/mL) prep2 Use high-purity solvent (e.g., MeOH, ACN) prep1->prep2 acq1 Calibrate the mass spectrometer prep2->acq1 acq2 Infuse sample via ESI source acq1->acq2 acq3 Acquire full scan and MS/MS data acq2->acq3 proc1 Determine accurate mass of molecular ion acq3->proc1 proc3 Analyze fragmentation patterns acq3->proc3 proc2 Calculate elemental composition proc1->proc2 final_report Confirmed Molecular Formula & Connectivity proc2->final_report Elemental Composition proc4 Correlate fragments with proposed structure proc3->proc4 proc4->final_report Structural Fragments

Caption: A flowchart outlining the process of HRMS analysis.

Part 3: A Synergistic and Self-Validating Approach

Neither 13C NMR nor HRMS alone can provide a complete and unambiguous structural elucidation. However, when used in concert, they form a powerful, self-validating system.

  • HRMS proposes an elemental composition.

  • 13C NMR confirms the number and types of carbon environments, consistent with the proposed formula.

  • The fragmentation pattern in HRMS corroborates the connectivity of the functional groups identified in the 13C NMR spectrum.

For example, in the case of AZ-002 :

  • HRMS provides an accurate mass corresponding to the molecular formula C16H15NO. The fragmentation data shows the presence of a benzoyl group and a phenyl-azetidine moiety.

  • 13C NMR confirms the presence of 16 unique carbon signals, including those characteristic of the azetidine ring, a benzoyl carbonyl, and two distinct aromatic rings.

The consistency between these two datasets provides a very high degree of confidence in the assigned structure.

Visualization of the Synergistic Workflow

Caption: The integrated workflow of 13C NMR and HRMS for structural elucidation.

Conclusion

The structural characterization of novel azetidine derivatives is a critical step in modern drug discovery. A multi-technique approach, leveraging the complementary strengths of 13C NMR and HRMS, is essential for achieving unambiguous and reliable results. 13C NMR provides a detailed map of the carbon skeleton, while HRMS delivers the precise elemental composition and key fragmentation information. By employing these techniques in a synergistic and self-validating manner, researchers can confidently advance their novel azetidine-containing compounds through the drug development pipeline.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Aminoazetidines: A Comparative Analysis of Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. The 3-aminoazetidine moiety has emerged as a particularly valuable structural motif.[1][2] Its inherent conformational rigidity, a departure from the often-floppy nature of traditional aliphatic chains, provides a fixed spatial arrangement for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] This constrained four-membered ring system often improves metabolic stability, increases aqueous solubility, and lowers lipophilicity when compared to more conventional heterocycles like piperidines and pyrrolidines.[3] These desirable attributes have led to the incorporation of the 3-aminoazetidine core into a multitude of bioactive molecules, including kinase inhibitors and central nervous system (CNS) agents, making its efficient and versatile synthesis a topic of paramount importance.[2][4]

This guide provides an in-depth comparison of the primary and emerging synthetic routes to 3-aminoazetidines. We will move beyond a simple recitation of reaction conditions to explore the underlying principles and mechanistic rationale that govern each transformation. Our aim is to equip you, the practicing scientist, with the knowledge to not only replicate these methods but to rationally select and adapt them for your unique synthetic challenges.

I. The Workhorse Route: Reductive Amination of Azetidin-3-ones

The most established and widely utilized method for the synthesis of 3-aminoazetidines is the reductive amination of an azetidin-3-one precursor. This approach is favored for its operational simplicity, broad substrate scope, and the commercial availability of the key starting material, N-Boc-3-azetidinone.

The overall transformation is a two-step process, often conveniently performed in a single pot. It begins with the formation of an iminium ion intermediate through the condensation of the azetidin-3-one with a primary or secondary amine. This is followed by the in-situ reduction of the iminium ion to the desired 3-aminoazetidine.

Azetidinone N-Boc-Azetidin-3-one Iminium Iminium Ion Intermediate Azetidinone->Iminium + Amine - H2O Amine R1R2NH Amine->Iminium Product N-Boc-3-Aminoazetidine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium Reduction

Caption: General workflow for reductive amination of azetidin-3-one.

A. Causality of Reagent Selection: The Role of the Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be capable of selectively reducing the iminium ion intermediate at a faster rate than it reduces the starting ketone. This selectivity prevents the wasteful formation of the corresponding 3-hydroxyazetidine alcohol.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. Its attenuated reactivity, a result of the electron-withdrawing and sterically bulky acetate groups, makes it significantly less reactive towards ketones and aldehydes compared to other borohydrides.[5] However, it readily reduces the more electrophilic iminium ion, which is often formed in the presence of a catalytic amount of acetic acid.[5] This high degree of selectivity allows for a convenient one-pot procedure where all reagents are mixed at the outset.

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is also selective for the reduction of iminium ions over carbonyls, especially under mildly acidic conditions (pH ~5-6) which favor iminium ion formation.[6][7] However, the high toxicity of NaBH₃CN and the potential to generate hydrogen cyanide gas as a byproduct have made it a less favorable option in many laboratories.[7]

  • Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ is not suitable for one-pot reductive aminations as it will rapidly reduce the starting azetidin-3-one.[7] It can be used in a two-step procedure where the imine is pre-formed and isolated before the addition of the reducing agent, but this is less efficient.

B. Comparative Performance of Reducing Agents
Reducing AgentTypical YieldsSelectivity (Iminium vs. Ketone)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ 49-95%[4]HighExcellent for one-pot reactions; broad substrate scope; lower toxicity.Higher cost compared to NaBH₄.
NaBH₃CN Good to ExcellentHighEffective for one-pot reactions.Highly toxic; generates cyanide waste.
NaBH₄ VariableLowInexpensive; potent.Requires a two-step procedure; risk of over-reduction.
C. Detailed Experimental Protocols

Protocol 1: Synthesis of the Precursor, 1-Boc-3-azetidinone

This protocol details the oxidation of the commercially available N-Boc-3-hydroxyazetidine to the key ketone intermediate using Dess-Martin Periodinane (DMP), a mild and highly efficient oxidizing agent.[8][9][10]

  • Dissolution: Dissolve 1-tert-butoxycarbonyl-3-hydroxyazetidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).

  • Oxidation: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equiv.) portion-wise over 15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting alcohol is complete (typically 1-2 hours).

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-3-azetidinone as a white solid.

Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃

  • Imine Formation: To a solution of N-Boc-3-azetidinone (1.0 equiv.) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 equiv.). For less reactive amines, a catalytic amount of glacial acetic acid (0.1 equiv.) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. The addition can be exothermic; maintain the temperature below 30°C.

  • Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS for the disappearance of the iminium intermediate.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aminoazetidine derivative.[4]

II. Ring-Closing Strategies: Building the Azetidine Core

An alternative to functionalizing a pre-existing azetidine ring is to construct it through an intramolecular cyclization. These methods offer access to diverse substitution patterns that may not be readily available through the reductive amination route.

A. Lanthanide-Catalyzed Aminolysis of Epoxy Amines

A promising and elegant method for the synthesis of 3-hydroxyazetidines (which can be further converted to 3-aminoazetidines) involves the intramolecular aminolysis of cis-3,4-epoxy amines.[11][12][13] Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have been shown to be excellent catalysts for this transformation.[11][12][13]

Mechanism of Action: The Lewis acidic lanthanide catalyst coordinates to the oxygen of the epoxide, activating it for nucleophilic attack. In the case of cis-3,4-epoxy amines, the intramolecular amine preferentially attacks the C3 carbon in a 4-exo-tet cyclization, which is kinetically favored, leading to the formation of the azetidine ring.[14][15] This regioselectivity is noteworthy, as the alternative 5-endo-tet cyclization to form a pyrrolidine is generally disfavored by Baldwin's rules but can be observed with trans-epoxy amines.[12]

EpoxyAmine cis-3,4-Epoxy Amine ActivatedEpoxide Activated Epoxide (La-coordinated) EpoxyAmine->ActivatedEpoxide LaOTf3 La(OTf)3 LaOTf3->ActivatedEpoxide Coordination TransitionState 4-exo-tet Transition State ActivatedEpoxide->TransitionState Intramolecular Nucleophilic Attack Azetidine 3-Hydroxyazetidine TransitionState->Azetidine Substrate PA-Protected Amine Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation PdII Pd(II) Catalyst PdII->Palladacycle PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidant Oxidant (e.g., PhI(OAc)2) Oxidant->Palladacycle Oxidation Azetidine PA-Protected Azetidine PdIV->Azetidine Reductive Elimination Azetidine->PdII Regeneration PS Photosensitizer PS_star Excited PS* PS->PS_star Light Visible Light (hν) Light->PS Radicals Sulfonyl + Iminyl Radicals PS_star->Radicals Energy Transfer Precursor Sulfonylimine Precursor->Radicals AzetidinylRadical Azetidinyl Radical Intermediate Radicals->AzetidinylRadical Radical Addition + Strain Release ABB Azabicyclo- [1.1.0]butane ABB->AzetidinylRadical Product Difunctionalized 3-Aminoazetidine AzetidinylRadical->Product Radical Recombination

References

A Senior Application Scientist's Guide to Validating the Stereochemistry of Substituted Azetidines Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Azetidine Scaffold and the Imperative of Stereochemical Purity

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its rigid, strained structure introduces unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[1][2] From novel antibiotics to CNS agents, the therapeutic potential of substituted azetidines is vast.

However, the introduction of substituents on the azetidine ring often creates one or more stereocenters, leading to the existence of enantiomers and diastereomers. It is a fundamental principle of pharmacology that stereoisomers can exhibit dramatically different biological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or, in worst-case scenarios, responsible for toxic side effects.[3] Therefore, the ability to separate, identify, and quantify these stereoisomers is not merely an analytical task; it is a critical step in ensuring the safety and efficacy of a potential drug candidate.

While techniques like single-crystal X-ray crystallography provide the absolute structural gold standard, they require a high-quality crystal and are not suited for routine analysis or quantification.[4] Chiral High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the robust, reliable, and routine validation of the stereochemical purity of substituted azetidines in a research and development setting. This guide provides a comprehensive framework for developing and validating such methods, grounded in mechanistic principles and field-proven insights.

The Core of the Matter: Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by exploiting the principle of "chiral recognition."[5] This is accomplished using a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the surface of the silica support. The separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, one of which is energetically more stable than the other.[3] This difference in interaction energy leads to different retention times on the column, allowing for their separation.

The challenge, and the art of method development, lies in finding the right combination of CSP and mobile phase to maximize this difference in interaction for a given substituted azetidine.

Comparative Analysis of Chiral Stationary Phases for Azetidine Separation

The choice of CSP is the most critical decision in developing a chiral separation method. While a universal CSP does not exist, polysaccharide-based phases have demonstrated broad applicability and are often the best starting point for N-heterocyclic compounds like azetidines.[6][7]

dot

Caption: Principle of Chiral Recognition on a CSP.

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrimary Recognition MechanismsSuitability for Substituted AzetidinesKey Considerations
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric inclusion within chiral grooves.[8]Excellent. Generally the first choice for screening. Highly versatile for a wide range of azetidine substitutions.Can be used in normal phase, polar organic, and reversed-phase modes. Coated versions have solvent limitations; immobilized versions offer greater solvent flexibility.
Protein-Based α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Hydrophobic and polar interactions within protein binding pockets.Good. Particularly effective for ionizable azetidines in reversed-phase mode.Limited to reversed-phase conditions. Sensitive to pH, buffer concentration, and organic modifier type.[8]
Pirkle-Type (π-complex) (R,R)-Whelk-O 1, Dinitrophenylglycine (DNPG)π-π interactions, hydrogen bonding, dipole stacking.[3]Moderate. Best suited for azetidines with aromatic substituents capable of strong π-stacking.Primarily used in normal-phase mode. Requires the analyte to have a π-acidic or π-basic group near the stereocenter.
Macrocyclic Glycopeptide Teicoplanin, VancomycinComplex mechanism involving hydrogen bonding, ionic interactions, and inclusion in macrocyclic cavities.Good. Offers unique selectivity, especially for polar or charged azetidines.Can operate in multiple modes (RP, NP, Polar Organic).[8] Useful when polysaccharide columns fail.

A Systematic Workflow for Chiral Method Development

A haphazard "guess and check" approach to chiral method development is inefficient. A systematic screening and optimization workflow is a self-validating system that ensures a robust and reliable final method.

dot

Method_Development_Workflow start Step 1: Analyte Characterization (pKa, Solubility, UV Chromophore) screen Step 2: Primary CSP Screening (e.g., 4 Polysaccharide Columns) start->screen eval1 Step 3: Evaluate Screening Data (Resolution > 1.0? Peak Shape?) screen->eval1 optimize Step 4: Method Optimization (Mobile Phase, Flow Rate, Temp.) eval1->optimize Yes fail Secondary Screening (Protein, Pirkle, etc. CSPs) eval1->fail No eval2 Step 5: Assess Optimization (Resolution > 1.5? Tailing < 1.5?) optimize->eval2 eval2->optimize No, Re-adjust validate Step 6: Method Validation (Robustness, Linearity, LOD/LOQ) eval2->validate Yes end Final Validated Method validate->end fail->screen Re-screen

Caption: Systematic Workflow for Chiral HPLC Method Development.

Experimental Protocol: Chiral Method Development for a Novel 2-Substituted Azetidine

This protocol describes a universal starting point for tackling a new chiral azetidine derivative.

1. Analyte Characterization & Sample Preparation

  • Objective: To prepare the analyte in a suitable solvent and understand its basic properties.

  • Protocol:

    • Determine the pKa and solubility of the azetidine derivative. Azetidines are often basic; this is critical for mobile phase selection.

    • Prepare a stock solution of the racemic mixture at ~1 mg/mL in a solvent compatible with both normal and reversed-phase chromatography (e.g., Ethanol or a mixture of Hexane/Isopropanol).

    • Dilute the stock solution to a working concentration of ~50-100 µg/mL using the initial mobile phase for injection.

2. Primary Screening

  • Objective: To efficiently identify the most promising CSP and mobile phase conditions. The scientific rationale is to screen across different chiral selectors and solvent systems to maximize the chances of finding initial separation.[9]

  • Instrumentation: HPLC system with UV detector, column switching system (if available), and column oven.

  • Screening Columns (Recommended Starting Set):

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

    • Chiralcel OJ-H (Cellulose tris(3,5-di-methylbenzoate), coated)

  • Screening Mobile Phases:

    • Normal Phase (NP):

      • A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

      • B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

      • Causality: For basic azetidines, add 0.1% Diethylamine (DEA) to both mobile phases to prevent peak tailing by masking acidic sites on the silica surface. For acidic azetidines, add 0.1% Trifluoroacetic Acid (TFA).[9]

    • Polar Organic (PO):

      • C: Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)

  • Protocol:

    • Equilibrate each column with the first mobile phase at a flow rate of 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Inject 5-10 µL of the working sample solution.

    • Run the analysis for 20-30 minutes.

    • Repeat for all combinations of columns and mobile phases.

3. Data Evaluation and Optimization

  • Objective: To systematically improve the most promising separation found during screening.

  • Protocol:

    • Identify the condition(s) that provide at least partial separation (Resolution, Rs > 0.8) and good peak shape.

    • If separation is observed in NP, optimize the ratio of alcohol modifier. Decreasing the alcohol percentage (e.g., from 10% to 5% IPA) will generally increase retention and improve resolution, but may also broaden peaks.

    • If peak shape is poor, adjust the concentration of the additive (DEA or TFA) between 0.05% and 0.2%.

    • Optimize the flow rate. Lowering the flow rate (e.g., to 0.7 mL/min) can increase efficiency and resolution.

    • Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often improve resolution, but increase analysis time and backpressure.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical screening data for a novel basic 2-aryl-azetidine.

ColumnMobile PhaseAdditive (0.1%)Retention Time (k1 / k2)Resolution (Rs)Observations
Chiralpak IAHexane/IPA (90/10)DEA5.2 / 5.91.3 Baseline separation, slight tailing. Promising.
Chiralpak IAACN/MeOH (50/50)DEA2.1 / 2.10No separation.
Chiralcel OD-HHexane/IPA (90/10)DEA8.8 / 9.20.7Partial co-elution.
Chiralcel OD-HHexane/EtOH (90/10)DEA6.1 / 6.81.1 Good separation, broad peaks.
Chiralpak IBHexane/IPA (90/10)DEA4.5 / 4.50No separation.

Beyond Enantiomers: Separating Diastereomers

For azetidines with multiple stereocenters (e.g., 2,3-disubstituted), diastereomers must also be separated.[10][11] Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard achiral reversed-phase columns (e.g., C18).[12] However, chiral columns frequently provide superior, or in some cases, the only means of separating all four stereoisomers in a single run.[13] The method development workflow remains the same, but the goal is to achieve baseline separation for all present stereoisomers.

Conclusion

Validating the stereochemistry of substituted azetidines is a non-negotiable aspect of drug discovery and development. Chiral HPLC provides a powerful and accessible tool for this critical task. By employing a systematic approach to method development, beginning with a broad screening of robust polysaccharide-based CSPs and moving to logical optimization, researchers can develop reliable, self-validating protocols. This ensures that the stereochemical integrity of these promising therapeutic agents is rigorously controlled, paving the way for safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique three-dimensional geometry that offers a distinct advantage over more traditional, planar aromatic rings.[1] This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine moiety can enhance the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, making it an attractive design element for drug development professionals.[2] Molecules like the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib are prime examples of the successful application of the azetidine core in pharmaceuticals.[1]

This guide provides a comparative analysis of the principal synthetic routes to functionalized azetidines. We will delve into the mechanistic underpinnings of each strategy, offering a critical evaluation of their respective strengths and limitations. This document is intended to serve as a practical resource for researchers at the bench, providing not only a theoretical framework but also actionable experimental protocols and comparative data to inform synthetic planning.

I. Building the Ring: A Comparative Overview of Key Synthetic Strategies

The construction of the strained azetidine ring can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

[2+2] Cycloaddition Reactions: A Direct Approach to the Azetidine Core

[2+2] cycloadditions represent one of the most atom-economical and convergent methods for the synthesis of four-membered rings. In the context of azetidine synthesis, the Aza Paternò-Büchi reaction and the Staudinger ketene-imine cycloaddition are the most prominent examples.

The Aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to directly furnish an azetidine.[3][4] Historically, this reaction was hampered by competing side reactions of the photoexcited imine, such as E/Z isomerization.[3][4] However, recent advancements in visible-light photocatalysis have revitalized this method, expanding its scope and synthetic utility.[3][5]

  • Mechanism: The reaction is typically initiated by the photoexcitation of the imine to its triplet state, which then undergoes a [2+2] cycloaddition with a ground-state alkene.[3] The use of a photosensitizer, such as an iridium complex, can facilitate this process by promoting triplet energy transfer, allowing the reaction to proceed under milder conditions with visible light.[1][5]

  • Advantages: This method is highly atom-economical and can provide rapid access to complex azetidine structures. The use of visible light photocatalysis allows for milder reaction conditions and broader functional group tolerance compared to traditional UV-mediated photochemistry.[4][5]

  • Limitations: The intermolecular variant of this reaction can sometimes be challenging, and the substrate scope may be limited depending on the electronic properties of the imine and alkene partners.[5]

aza_paterno_buchi cluster_excitation Excitation cluster_cycloaddition Cycloaddition Imine Imine ExcitedImine Triplet Excited Imine Imine->ExcitedImine Energy Transfer Alkene Alkene Azetidine Azetidine Alkene->Azetidine ExcitedImine->Azetidine Photosensitizer Photosensitizer (e.g., Ir(ppy)₃) Photosensitizer->Imine Light Visible Light (hν) Light->Photosensitizer

Caption: Mechanism of the visible-light-mediated Aza Paternò-Büchi reaction.

The Staudinger cycloaddition of a ketene and an imine is a classic and reliable method for the synthesis of β-lactams (2-azetidinones).[6] While not a direct route to azetidines, the resulting β-lactam can be readily reduced to the corresponding azetidine using reducing agents like LiAlH₄ or BH₃.

  • Mechanism: The reaction proceeds through a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the β-lactam.[6][7]

  • Advantages: The Staudinger synthesis is a high-yielding and versatile reaction with a broad substrate scope. A wide variety of substituted β-lactams can be prepared, which can then be converted to the corresponding functionalized azetidines.[8][9]

  • Limitations: This is a two-step process to access azetidines, and the reduction of the β-lactam may not be compatible with all functional groups. Ketenes are often unstable and must be generated in situ.[9]

staudinger_synthesis Ketene Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine Imine Imine->Zwitterion Nucleophilic Attack BetaLactam β-Lactam (Azetidin-2-one) Zwitterion->BetaLactam Ring Closure Azetidine Azetidine BetaLactam->Azetidine Reduction Reduction (e.g., LiAlH₄) Reduction->BetaLactam

Caption: The Staudinger synthesis of β-lactams and subsequent reduction to azetidines.

Intramolecular Cyclization: Forging the Ring from Linear Precursors

Intramolecular cyclization is a robust and widely employed strategy for the synthesis of azetidines.[10] These methods typically involve the formation of a C-N bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule.

This is a traditional and reliable method that relies on readily available 1,3-difunctionalized precursors.[10] The hydroxyl group of a γ-amino alcohol can be activated as a good leaving group (e.g., mesylate or tosylate), which is then displaced by the intramolecular amine to form the azetidine ring.[10] Similarly, γ-amino halides can undergo direct intramolecular nucleophilic substitution.

  • Mechanism: The reaction proceeds via an intramolecular SN2 reaction. The stereochemistry at the carbon bearing the leaving group is inverted during the cyclization.

  • Advantages: This is a well-established and predictable method. The starting materials, γ-amino alcohols, are often readily accessible.[10]

  • Limitations: The reaction conditions can be harsh, often requiring strong bases and elevated temperatures, which may not be suitable for sensitive substrates.[10]

More modern approaches utilize transition metal catalysis to effect the intramolecular cyclization. Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of azetidines from unbiased C(sp³)-H bonds.[11][12]

  • Mechanism: The reaction typically involves a directing group, such as picolinamide, which coordinates to the palladium catalyst and directs the C-H activation at the γ-position.[11][13] The resulting palladacycle undergoes oxidation, followed by reductive elimination to form the C-N bond and close the azetidine ring.[12][13]

  • Advantages: This method allows for the synthesis of azetidines from simple, unactivated starting materials. It offers high regioselectivity and can be used to construct complex polycyclic systems.[11]

  • Limitations: The need for a directing group that must be installed and later removed adds steps to the overall synthesis. The cost of the palladium catalyst can also be a consideration for large-scale synthesis.[11]

pd_catalyzed_amination Substrate Amine Substrate with Directing Group Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Pd_catalyst Pd(II) Catalyst Pd_catalyst->Palladacycle Pd_IV_intermediate Pd(IV) Intermediate Palladacycle->Pd_IV_intermediate Oxidation Oxidant Oxidant Oxidant->Palladacycle Azetidine Azetidine Pd_IV_intermediate->Azetidine Reductive Elimination

Caption: Simplified mechanism of Palladium-catalyzed intramolecular C-H amination.

Ring Expansion and Strain-Release Strategies: Modern and Versatile Approaches

The ring expansion of readily available three-membered aziridines provides an alternative entry to the four-membered azetidine ring.[2] Various methods have been developed to achieve this one-carbon ring expansion, including reactions with ylides and biocatalytic approaches.[1][14]

  • Mechanism: One common approach involves the reaction of an N-activated aziridine (e.g., N-tosylaziridine) with a sulfur or nitrogen ylide.[1][5] The ylide opens the aziridine ring via nucleophilic attack, and the resulting intermediate undergoes a 4-exo-tet cyclization to form the azetidine.[1]

  • Advantages: This strategy allows for the conversion of a readily available class of heterocycles into the more challenging to synthesize azetidines.

  • Limitations: The regioselectivity of the initial ring-opening can be an issue with unsymmetrically substituted aziridines.

The use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) has recently gained prominence as a powerful and versatile method for the synthesis of densely functionalized azetidines.[15][16]

  • Mechanism: ABBs can be generated in situ and react with a wide range of nucleophiles and electrophiles.[17] The high ring strain of the bicyclic system drives the ring-opening reaction, leading to the formation of a 1,3-difunctionalized azetidine.[15][16]

  • Advantages: This method provides rapid access to a diverse array of C3-functionalized azetidines. The reactions often proceed under mild conditions with high efficiency.[15][18]

  • Limitations: The synthesis of the ABB precursors can be challenging, although new methods are continually being developed.[15]

II. Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison of these synthetic routes, the following table summarizes key performance metrics for representative examples of each strategy.

Synthetic StrategySubstrate(s)Key Reagents/ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Visible-Light [2+2] Cycloaddition Oxime & AlkeneIr(ppy)₃, blue LEDup to 99--[4]
Staudinger Synthesis & Reduction Imine & Ketene1. Et₃N, CH₂Cl₂; 2. LiAlH₄Good to ExcellentVariableAchievable with chiral auxiliaries[6][9]
Intramolecular Cyclization (γ-amino alcohol) N-Boc-3-amino-1-propanol derivative1. MsCl, Et₃N; 2. K₂CO₃, MeOH85--[10]
Pd-Catalyzed C-H Amination Picolinamide-protected aminePd(OAc)₂, PhI(OAc)₂81>20:1-[11]
Ring Expansion of Aziridine N-Tosylaziridine & Phenacyl bromideTertiary amine, silica gel-waterup to 85>95:5 (cis)-[1]
Strain-Release from ABB 1-Azabicyclo[1.1.0]butane & Organometallic reagentCu(OTf)₂Good to Excellent--[16]

III. Experimental Protocols: From Theory to Practice

To further aid researchers in the practical application of these methods, detailed experimental protocols for key synthetic transformations are provided below.

Protocol 1: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction

This protocol is adapted from the work of Schindler and coworkers.[4]

Materials:

  • Isoxazoline substrate (0.25 mmol)

  • [Ir(dF(CF₃)ppy)₂(ppy)]PF₆ (Ir-2, 1 mol%)

  • Anhydrous acetonitrile (to 0.1 M concentration)

  • Blue LED lamps (427 nm)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (1 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous acetonitrile via syringe to achieve a 0.1 M concentration of the substrate.

  • Sparge the resulting solution with nitrogen for 10 minutes to ensure deoxygenation.

  • Place the reaction flask approximately 5 cm from the blue LED lamps and irradiate with stirring for 16-20 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic azetidine.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

This protocol is adapted from the work of Chen and coworkers.[11]

Materials:

  • Picolinamide-protected amine substrate (0.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • PhI(OAc)₂ (2.5 equivalents)

  • AgOAc (2 equivalents)

  • Anhydrous toluene (2 mL)

  • Sealed vial

Procedure:

  • To a sealed vial containing a magnetic stir bar, add the picolinamide-protected amine substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2.5 eq.), and AgOAc (2 eq.).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized azetidine.

IV. Conclusion and Future Outlook

The synthesis of functionalized azetidines has undergone a remarkable evolution, with a diverse array of powerful synthetic methodologies now available to the modern organic chemist. Classical methods such as intramolecular cyclizations and the Staudinger synthesis remain valuable for their reliability and access to specific substitution patterns. However, the advent of modern techniques, including visible-light photocatalysis, transition-metal-catalyzed C-H functionalization, and strain-release strategies, has dramatically expanded the synthetic toolbox. These novel approaches offer milder reaction conditions, improved functional group tolerance, and access to unprecedented chemical space.

For researchers in drug development, the choice of synthetic route will depend on a careful consideration of the target molecule's complexity, the desired stereochemistry, and the scalability of the reaction. The comparative data and experimental protocols provided in this guide are intended to facilitate this decision-making process. As the demand for novel, three-dimensional chemical matter continues to grow, we can anticipate further innovations in the field of azetidine synthesis, leading to even more efficient and versatile methods for the construction of this valuable heterocyclic scaffold.

V. References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for [2+2] Cycloaddition Reactions in Azetidine Synthesis. --INVALID-LINK--

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. --INVALID-LINK--

  • Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][3]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4317–4322. --INVALID-LINK--

  • Zhang, X., et al. (2025). Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Science. --INVALID-LINK--

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553–7561. --INVALID-LINK--

  • Gianatassio, R., & Kadish, D. (2019). Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane. Organic Letters, 21(7), 2060-2063. --INVALID-LINK--

  • De Nanteuil, F., & Wagschal, S. (2021). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 19(38), 8270–8286. --INVALID-LINK--

  • He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3–6. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. --INVALID-LINK--

  • He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes. --INVALID-LINK--

  • Li, G., et al. (2022). a) Synthesis and use of strained 1‐azabicyclo[1.1.0]butanes, b) generation and use of lithiated derivatives (ref.[18]) and c) proposed flow approach. Angewandte Chemie International Edition, 61(23), e202202685. --INVALID-LINK--

  • He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature Chemistry, 8(12), 1131–1136. --INVALID-LINK--

  • Chandrasekhar, S., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Tetrahedron, 62(15), 3340-3347. --INVALID-LINK--

  • Wang, Z., & Buchwald, S. L. (2017). CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. Angewandte Chemie International Edition, 56(34), 10229-10232. --INVALID-LINK--

  • Wikipedia. (n.d.). Staudinger synthesis. --INVALID-LINK--

  • BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines. --INVALID-LINK--

  • Gaunt, M. J., et al. (2018). Catalytic C(sp3)−H Amination to Azetidines. Angewandte Chemie International Edition, 57(12), 3178-3182. --INVALID-LINK--

  • Daugulis, O., et al. (2015). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Journal of the American Chemical Society, 137(30), 9574-9583. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. --INVALID-LINK--

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46765–46798. --INVALID-LINK--

  • Liu, P., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2056. --INVALID-LINK--

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553-7561. --INVALID-LINK--

  • Schindler, C. S. (2025). New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. --INVALID-LINK--

  • Kim, J. (2020). Synthesis of Azetidines based on Visible-light Photocatalytic [2+2] Aza Cycloaddition Between Alkenes and Imines. CORE. --INVALID-LINK--

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1257467. --INVALID-LINK--

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553-7561. --INVALID-LINK--

  • Kim, H., et al. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society, 145(29), 15360–15369. --INVALID-LINK--

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46765-46798. --INVALID-LINK--

  • Alcaide, B., & Almendros, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3616–3628. --INVALID-LINK--

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. --INVALID-LINK--

  • Faigl, F., et al. (2025). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. Molecules, 30(15), 1234. --INVALID-LINK--

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-29. --INVALID-LINK--

  • Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][3]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4317-4322. --INVALID-LINK--

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2004(22), 4531-4543. --INVALID-LINK--

References

Introduction: The Enduring Challenge and Allure of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Efficacy of Catalysts in Azetidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating and increasingly vital structural motif in medicinal chemistry and organic synthesis.[1][2] Their significance is underscored by their presence in numerous bioactive molecules and approved pharmaceuticals, where the strained four-membered ring imparts unique conformational constraints and physicochemical properties.[3] This ring strain, approximately 25.4 kcal/mol, lies strategically between that of the highly reactive aziridines and the more stable pyrrolidines, offering a unique balance of stability for handling and latent reactivity for further functionalization.[1][4]

However, this same ring strain makes the construction of the azetidine core a significant synthetic challenge. Traditional methods often require harsh conditions or multi-step sequences, limiting functional group tolerance and access to diverse derivatives.[2][5] The advent of modern catalytic methods has revolutionized the field, providing milder, more efficient, and highly selective pathways to these valuable scaffolds.

This guide provides a comparative analysis of the leading catalytic strategies for azetidine synthesis. We will move beyond a simple listing of methods to delve into the mechanistic underpinnings, comparative efficacy based on experimental data, and practical, field-proven protocols. Our objective is to equip researchers and drug development professionals with the critical knowledge to select and implement the optimal catalytic system for their specific synthetic targets.

Photocatalytic Strategies: Harnessing Light for Strained Ring Construction

Visible-light photocatalysis has emerged as a powerful and versatile tool in organic synthesis, and its application to azetidine construction is a prominent example of its transformative potential.[6][7] These methods leverage the energy of photons to generate highly reactive intermediates under exceptionally mild conditions, offering access to unique reaction pathways.

Mechanism: The Aza Paternò-Büchi Reaction via Triplet Energy Transfer

A cornerstone of photocatalytic azetidine synthesis is the intermolecular [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction.[8][9][10] In a typical system, a photocatalyst, often an iridium complex like fac-[Ir(dFppy)3], absorbs visible light and is excited to a long-lived triplet state. This excited-state catalyst then transfers its energy to a suitable substrate, such as a 2-isoxazoline-3-carboxylate, promoting it to its own triplet state. This triplet-state intermediate is a diradical species that can then engage in a stepwise radical [2+2] cycloaddition with an alkene, ultimately forming the azetidine ring after N-O bond cleavage.[1][8]

Aza_Paterno-Buchi_Mechanism PC Photocatalyst (PC) PC_star PC PC->PC_star hv (Visible Light) PC_star->PC Energy Transfer Sub Substrate (S) Sub_star S Sub->Sub_star Intermediate Diradical Intermediate Sub_star->Intermediate + Alkene Alkene Alkene Azetidine Azetidine Product Intermediate->Azetidine Ring Closure

Caption: Generalized photocatalytic cycle for the aza Paternò-Büchi reaction.

Comparative Efficacy of Photocatalytic Systems

The choice of photocatalyst and substrate is critical for success. While iridium complexes are common, recent advances have introduced copper-based photocatalysts and even metal-free organic photosensitizers, expanding the reaction's scope and improving cost-effectiveness.[7][11][12]

Catalyst SystemReaction TypeKey AdvantagesTypical YieldsRef.
fac-[Ir(ppy)₃]Dehydrogenative [2+2]Atom-economic, high stereoselectivity.52-85%[13]
fac-[Ir(dFppy)₃]Aza Paternò-BüchiBroad alkene scope, mild conditions.High[1][8]
[(DPEphos)(bcp)Cu]PF₆[3+1] Radical CascadeDouble C-H activation, atom economic.up to 94%[11]
Organic PhotosensitizerRadical Strain-ReleaseAccess to densely functionalized azetidines.High[6][7]
Detailed Experimental Protocol: Ir(III)-Catalyzed [2+2] Photocycloaddition

The following protocol is adapted from the work of Schindler and coworkers for the synthesis of functionalized azetidines.[1][8]

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 2-isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv.), the desired alkene (0.5 mmol, 5.0 equiv.), and fac-[Ir(dFppy)₃] (0.002 mmol, 2 mol%).

  • Solvent Addition: Add 1.0 mL of anhydrous acetonitrile to the vial.

  • Degassing: Seal the vial and degas the solution by sparging with argon for 10 minutes.

  • Irradiation: Place the vial approximately 5 cm from a 34 W blue LED lamp and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired azetidine product.

Transition-Metal Catalysis: Classic Powerhouses for Ring Formation

Long before the rise of photocatalysis, transition metals were the workhorses for constructing challenging ring systems. Catalysts based on palladium, lanthanum, copper, and zirconium offer powerful, albeit often more forceful, methods for intramolecular cyclizations to form azetidines.[5][14][15]

Mechanism: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A notable example is the Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination.[1] This reaction typically involves a directing group, such as a picolinamide, which coordinates to the palladium center. This brings the catalyst into proximity of a specific C-H bond, allowing for concerted metalation-deprotonation to form a palladacycle intermediate. Reductive elimination from this intermediate then forges the C-N bond, closing the four-membered ring and regenerating the active catalyst.

Pd_C-H_Amination cluster_0 Catalytic Cycle Start Substrate + Pd(II) Catalyst Coordination Coordination Complex Start->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD C-H Activation Palladacycle Palladacycle Intermediate ReductiveElim Reductive Elimination Palladacycle->ReductiveElim C-N Bond Formation Product Azetidine Product + Pd(0) Product->Start Re-oxidation Oxidation Oxidant

Caption: Simplified workflow for Pd-catalyzed C-H amination.

Comparative Efficacy of Transition-Metal Systems

Different metals excel in promoting different types of bond formations, offering a range of options for azetidine synthesis.

Catalyst SystemReaction TypeKey AdvantagesTypical YieldsRef.
Pd(OAc)₂ / PicolinamideIntramolecular C-H AminationHigh functional group tolerance.Good to excellent[1][15]
La(OTf)₃Intramolecular AminolysisHigh regioselectivity, tolerates acid-sensitive groups.81-95%[14][16]
Cu(OTf)₂Alkylation of ABBRapid access to bis-functionalized azetidines.Good[15]
ZrCl₄ / EtMgClReductive CyclizationForms C,N-dimagnesiated intermediates for further reaction.Moderate to good[15]
Detailed Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis

This protocol is based on the work of Iwabuchi and coworkers for the synthesis of 3-hydroxyazetidines from epoxy amines.[14][16]

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (0.1 mmol, 1.0 equiv.) in 1,2-dichloroethane (1.0 mL) in a sealed tube, add La(OTf)₃ (0.01 mmol, 10 mol%).

  • Heating: Seal the tube and heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-3 hours).

  • Workup: Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the azetidine.

Organocatalysis: The Metal-Free, Enantioselective Alternative

Organocatalysis provides an attractive metal-free approach to chiral azetidines, which is particularly valuable in pharmaceutical development where metal contamination is a concern. These methods often rely on chiral amines or phosphoric acids to create a chiral environment that directs the stereochemical outcome of the reaction.[17]

A recently developed method provides access to C2-functionalized azetidines in high enantiomeric excess from simple aldehydes via a cascade reaction involving enantioselective α-chlorination.[17] This approach uses a specific chiral organocatalyst to generate a key γ-chloro amine intermediate, which then undergoes intramolecular cyclization to form the azetidine ring.[17]

Catalyst SystemReaction TypeKey AdvantagesOverall YieldsEnantiomeric Excess (ee)Ref.
Chiral Prolinol-derived Catalystα-chlorination/amination/cyclizationMetal-free, high enantioselectivity, access to N-unfunctionalized products.22-32%84-92%[17]

Emerging Frontiers: The Dawn of Biocatalysis

The ultimate goal in sustainable chemistry is to mimic the efficiency and selectivity of nature's own synthetic machinery. A landmark discovery has identified a two-metal enzyme cascade responsible for the natural biosynthesis of the azetidine ring.[3] While this field is still in its infancy, it signals a paradigm shift towards enzymatic and whole-cell biocatalysis for constructing these strained heterocycles. This approach promises unparalleled selectivity under aqueous, ambient conditions, though developing robust, scalable protocols remains a future challenge.

Comparative Summary and Outlook

The synthesis of azetidines has matured significantly, with catalytic methods now at the forefront. The choice of catalyst is dictated by the specific target molecule, desired substitution pattern, stereochemical requirements, and scalability.

Catalytic StrategyPrimary AdvantagesPrimary LimitationsBest Suited For
Photocatalysis Extremely mild conditions, novel reactivity, high functional group tolerance.Requires specialized photoreactor setups, can be sensitive to light and oxygen.Complex, densely functionalized azetidines; late-stage functionalization.
Transition-Metal High reactivity, well-established, broad substrate scope for certain reactions.Often requires elevated temperatures, potential for metal contamination, may require directing groups.Robust, large-scale synthesis of specific azetidine scaffolds.
Organocatalysis Metal-free, high enantioselectivity, environmentally benign.Can require higher catalyst loadings, may have a narrower substrate scope.Asymmetric synthesis of chiral azetidines for pharmaceutical applications.
Biocatalysis Unmatched selectivity, green reaction conditions (aqueous, RT).Currently in early stages of development, limited substrate scope and availability of enzymes.Future green manufacturing of specific, high-value azetidine products.

The future of azetidine synthesis will likely involve a synergistic approach, combining the unique advantages of these different catalytic manifolds. Advances in photocatalyst design, the discovery of new transition-metal-catalyzed C-H functionalization reactions, and the development of engineered enzymes will continue to expand the synthetic chemist's toolkit, making the once-elusive azetidine ring an increasingly accessible and versatile component in the design of next-generation molecules.

References

A Researcher's Guide to Absolute Configuration Determination of Azetidine Products: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a critical determinant of its pharmacological activity. This is particularly true for chiral molecules containing strained ring systems like azetidines, which are increasingly incorporated into pharmaceutical candidates to modulate physicochemical properties. For researchers, scientists, and drug development professionals, unambiguously assigning the absolute configuration of these novel chemical entities is not merely a matter of academic rigor; it is a fundamental requirement for intellectual property protection, regulatory approval, and ensuring patient safety and therapeutic efficacy.

This guide provides an in-depth technical comparison of methodologies for determining the absolute configuration of azetidine-containing products, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. We will delve into the underlying principles, experimental workflows, and data interpretation, while also objectively comparing its performance against alternative chiroptical and NMR-based methods.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and direct method for elucidating the three-dimensional structure of molecules, including their absolute configuration.[1][2][3] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound of interest. By analyzing the pattern and intensity of the diffracted X-rays, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its constituent atoms.

The Phenomenon of Anomalous Dispersion: The Key to Absolute Configuration

The ability to determine absolute configuration via X-ray crystallography hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[4][5] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of X-rays by that atom is altered. This results in a breakdown of Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The subtle differences in the intensities of these "Bijvoet pairs" contain the information necessary to distinguish between a molecule and its non-superimposable mirror image (enantiomer).[6][7]

Historically, the presence of a "heavy" atom (e.g., bromine, iodine) in the molecule was considered essential to produce a sufficiently strong anomalous scattering signal.[6][8][9][10] However, with advancements in modern diffractometers and computational methods, it is now often possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen, although the presence of heavier atoms still provides a more robust signal.[4][11]

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a determined absolute configuration involves a series of meticulous steps. The following diagram illustrates a typical experimental workflow:

X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Sample_Purification Sample Purification Solvent_Screening Solvent Screening Sample_Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer_Setup Diffractometer Setup Crystal_Mounting->Diffractometer_Setup Data_Collection X-ray Data Collection Diffractometer_Setup->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Configuration_Determination Absolute Configuration Determination Structure_Refinement->Absolute_Configuration_Determination Validation Structure Validation Absolute_Configuration_Determination->Validation

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

1. Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process.[12] The goal is to slowly grow well-ordered crystals of sufficient size (typically 0.1-0.3 mm in each dimension).[11]

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a near-saturated solution.[13][14]

    • Vapor Diffusion: A small vial containing the sample dissolved in a solvent is placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the sample solution, reducing the compound's solubility and promoting crystallization.[13]

    • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent.[13]

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[12][15]

2. Data Collection

A suitable single crystal is mounted on the goniometer of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal motion of the atoms and protect it from radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.

3. Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy.

4. Absolute Configuration Determination: The Flack and Hooft Parameters

During the final stages of refinement, the absolute configuration is determined by analyzing the effects of anomalous dispersion. The most common metric used for this purpose is the Flack parameter .[7][16]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.

  • A value close to 1 suggests that the inverted structure is the correct one.

  • A value around 0.5 may indicate a racemic twin, where the crystal is composed of equal amounts of both enantiomers.

An alternative and often more precise metric is the Hooft parameter , which is based on a Bayesian statistical analysis of the Bijvoet pairs.[17][18]

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the definitive method, it is not always feasible, particularly when a compound is difficult to crystallize. In such cases, other techniques can provide valuable, albeit often less direct, information about the absolute configuration.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal and analysis of anomalous dispersion.- Unambiguous and direct determination of absolute configuration.[1]- Provides a complete 3D structure.- Requires high-quality single crystals, which can be difficult to obtain.[19][20]- Can be time-consuming.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[21][22]- Applicable to samples in solution, eliminating the need for crystallization.[23]- Provides rich structural information.[24]- Requires comparison with computationally predicted spectra, which can be complex and time-consuming.[23]- Can be challenging for conformationally flexible molecules.[23]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-visible light by a chiral molecule.[25][26]- Highly sensitive technique.- Can be used for a wide range of compounds with suitable chromophores.- Also relies on comparison with theoretical calculations.[25]- Interpretation can be complex, especially for molecules with multiple chromophores or conformational flexibility.
Mosher's Method (NMR) Derivatization of a chiral alcohol or amine with chiral Mosher's acid reagents to form diastereomers with distinct NMR spectra.[19][20][27][28]- Does not require specialized equipment beyond a standard NMR spectrometer.- Well-established and widely used method.- A chemical derivatization step is required.[19][20]- Can be prone to errors in interpretation.[29]- Primarily applicable to secondary alcohols and amines.[27][28]
Decision-Making Framework for Method Selection

The choice of technique for absolute configuration determination depends on several factors, including the nature of the sample, available instrumentation, and the stage of the research or development process.

Method Selection Framework Start Chiral Azetidine Product with Unknown Absolute Configuration Crystallization_Attempt Attempt Crystallization Start->Crystallization_Attempt Success High-Quality Crystals Obtained? Crystallization_Attempt->Success X-ray Perform Single-Crystal X-ray Diffraction AC_Determined Absolute Configuration Determined X-ray->AC_Determined Success->X-ray Yes Alternative_Methods Consider Alternative Methods Success->Alternative_Methods No VCD_ECD VCD/ECD Spectroscopy Alternative_Methods->VCD_ECD Mosher Mosher's Method (if applicable) Alternative_Methods->Mosher

Caption: A decision-making guide for selecting an appropriate method.

Conclusion: An Indispensable Tool for Drug Development

For researchers working with novel azetidine-containing compounds, the unambiguous determination of absolute configuration is a critical step in the path from discovery to clinical application. While alternative techniques such as VCD, ECD, and Mosher's method provide valuable options, particularly when crystallization is challenging, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct and definitive answer makes it an indispensable tool in the arsenal of the modern medicinal chemist and drug development professional. By understanding the principles and practical considerations of this powerful technique, researchers can confidently navigate the complexities of stereochemistry and accelerate the development of safe and effective new medicines.

References

The Azetidine Scaffold: A Privileged Structure in Modulating Biological Activity - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Allure of the Strained Ring

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers down paths of unique molecular architecture. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has carved a significant niche.[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, influencing physicochemical properties and enhancing binding affinity and selectivity to biological targets.[2] This guide offers a comparative overview of the biological activities of various azetidine analogues, delving into their structure-activity relationships (SAR) as enzyme inhibitors and antimicrobial agents, supported by experimental data and detailed protocols.

The value of the azetidine moiety is underscored by its presence in approved drugs such as the calcium channel blocker azelnipine and the MEK1/2 inhibitor cobimetinib.[3] This guide will explore the chemical space of azetidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery programs.

I. Azetidine Analogues as Potent Enzyme Inhibitors

The conformationally constrained nature of the azetidine ring makes it an ideal scaffold for designing potent and selective enzyme inhibitors. By orienting functional groups in a defined manner, azetidine analogues can achieve high-affinity interactions with the active sites of various enzymes.

A. Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that mediates cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in numerous cancers and inflammatory diseases.[4] Azetidine-containing compounds have emerged as promising inhibitors of this pathway, particularly targeting STAT3.

A series of (R)-azetidine-2-carboxamide analogues have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[4][5] The optimization from a proline-based scaffold to the more constrained azetidine ring resulted in a significant boost in potency.[4]

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by azetidine-based STAT3 inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition of DNA Binding p38_MAPK_Pathway Stress_Stimuli Stress / Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylates Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Azetidine_Inhibitor Potential Azetidine-based p38 MAPK Inhibitor Azetidine_Inhibitor->p38_MAPK Inhibition Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of azetidine compounds in DMSO Start->Compound_Dilution Plate_Preparation Add diluted compounds, vehicle, and controls to 384-well plate Compound_Dilution->Plate_Preparation Reaction_Mix Prepare kinase reaction master mix (enzyme, substrate, buffer) Plate_Preparation->Reaction_Mix Initiate_Reaction Add reaction mix to the plate to start the reaction Reaction_Mix->Initiate_Reaction Incubation Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubation Stop_Reaction Add ATP detection reagent to stop the reaction and generate luminescent signal Incubation->Stop_Reaction Read_Plate Measure luminescence using a plate reader Stop_Reaction->Read_Plate Data_Analysis Calculate percent inhibition and determine IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

References

Navigating the Labyrinth of Azetidine N-Protection: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine , a strained four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry and drug discovery.[1] Its rigid structure can confer favorable conformational constraints on bioactive molecules. However, the inherent ring strain and the nucleophilicity of the nitrogen atom present unique challenges for its manipulation in multi-step syntheses.[2] The judicious choice of a protecting group for the azetidine nitrogen is paramount to the success of any synthetic endeavor. This guide provides a comprehensive evaluation of common N-protecting groups for azetidines, offering a comparative analysis of their introduction, stability, and cleavage, supported by experimental data to inform your synthetic strategy.

The Challenge: Protecting a Strained Ring

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol). This makes the azetidine ring susceptible to cleavage under various reaction conditions, a factor that must be carefully considered when selecting a protecting group and planning subsequent synthetic steps.[2] An ideal protecting group for the azetidine nitrogen should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed in high yield under mild conditions that do not compromise the integrity of the azetidine ring or other functional groups in the molecule.

  • Orthogonal to other protecting groups present in the molecule.

This guide will focus on the most commonly employed protecting groups for the azetidine nitrogen: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, the p-toluenesulfonyl (tosyl) group, and the benzyl (Bn) group.

Comparative Analysis of Azetidine N-Protecting Groups

The choice of a protecting group is dictated by the overall synthetic plan, including the nature of the desired transformations on the molecule. The following sections provide a detailed comparison of the most common protecting groups for the azetidine nitrogen.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.

  • Introduction: The Boc group is typically introduced by reacting azetidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

  • Stability: The N-Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis, making it orthogonal to Cbz and benzyl groups.[3]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Importantly, the azetidine ring has been shown to be stable under these conditions, with no evidence of ring-opening.[5]

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (%)Reference
Boc (Boc)₂O, TEA, DCM, 0 °C to rt20% TFA in DCM, rt, 2h>95[6]
Boc (Boc)₂O, NaHCO₃, THF/H₂O, rt4M HCl in dioxaneHigh[6]
Benzyloxycarbonyl (Cbz) Group

The Cbz group is a versatile protecting group, particularly valuable for its stability under both acidic and basic conditions, and its selective removal by hydrogenolysis.

  • Introduction: The Cbz group is introduced by reacting azetidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[7]

  • Stability: The Cbz group is stable to a wide range of conditions, including acidic and basic hydrolysis, making it orthogonal to the Boc group.[7]

  • Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that is compatible with many functional groups.[7] This orthogonality is particularly useful in complex syntheses where acid-labile groups are present.[5]

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (%)Reference
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0 °CH₂, 10% Pd/C, MeOH, rt90 (Protection)[7]
Cbz Cbz-Cl, K₂CO₃, CH₃CNH₂, Pd(OH)₂/C, EtOH, 60 °CHigh[5][8]
p-Toluenesulfonyl (Tosyl) Group

The tosyl group is a robust protecting group, often employed when strong electron-withdrawing properties are desired at the nitrogen atom.

  • Introduction: The tosyl group is introduced by reacting azetidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Stability: The N-Tosyl group is exceptionally stable to a wide range of acidic and oxidative conditions.

  • Deprotection: Removal of the tosyl group from an azetidine can be challenging and often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong reducing agents, which may not be compatible with other functional groups.[9] Milder methods are continuously being developed.[10]

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (%)Reference
Tosyl TsCl, pyridine, DCM, 0 °C to rtNa/naphthalene, THF, -78 °CHigh (Protection)[9]
Tosyl TsCl, K₂CO₃, CH₃CN, rtMg, MeOH, refluxHigh[11]
Benzyl (Bn) Group

The benzyl group is another common protecting group for amines, removable by hydrogenolysis.

  • Introduction: The benzyl group is typically introduced by N-alkylation of azetidine with benzyl bromide in the presence of a base.

  • Stability: The N-benzyl group is stable to a wide range of non-reductive conditions, including acidic and basic hydrolysis.

  • Deprotection: Similar to the Cbz group, the benzyl group is removed by catalytic hydrogenolysis. Acid-facilitated debenzylation has also been reported.[8]

Protecting GroupIntroduction ConditionsDeprotection ConditionsYield (%)Reference
Benzyl Benzyl bromide, K₂CO₃, CH₃CN, rtH₂, Pd/C, EtOH, rtHigh[9]
Benzyl Benzyl bromide, DIEA, DMFH₂, Pd(OH)₂/C, EtOH, AcOH, 60 °C90 (Deprotection)[8]

Experimental Protocols

The following are representative experimental procedures for the protection and deprotection of the azetidine nitrogen.

N-Boc Protection of Azetidine

Procedure: To a solution of azetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-azetidine.

N-Boc Deprotection

Procedure: N-Boc-azetidine (1.0 eq) is dissolved in a 20% solution of trifluoroacetic acid (TFA) in DCM. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the free azetidine.[6]

N-Cbz Protection of Azetidine

Procedure: To a solution of azetidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water at 0 °C is added benzyl chloroformate (Cbz-Cl, 1.5 eq). The reaction mixture is stirred at 0 °C for 20 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to yield N-Cbz-azetidine.[7]

N-Cbz Deprotection (Hydrogenolysis)

Procedure: A solution of N-Cbz-azetidine (1.0 eq) in methanol is treated with 10% palladium on carbon (10 wt%). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected azetidine.[7]

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the azetidine nitrogen with Boc and Cbz groups.

G cluster_0 N-Boc Protection/Deprotection Workflow Azetidine Azetidine N_Boc_Azetidine N_Boc_Azetidine Azetidine->N_Boc_Azetidine (Boc)₂O, Base Azetidine_HCl Azetidine_HCl N_Boc_Azetidine->Azetidine_HCl Acid (TFA or HCl) Azetidine_Free_Base Azetidine_Free_Base Azetidine_HCl->Azetidine_Free_Base Base Workup

Caption: Workflow for N-Boc protection and deprotection of azetidine.

G cluster_1 N-Cbz Protection/Deprotection Workflow Azetidine_Cbz Azetidine_Cbz N_Cbz_Azetidine N_Cbz_Azetidine Azetidine_Cbz->N_Cbz_Azetidine Cbz-Cl, Base Azetidine_Deprotected Azetidine_Deprotected N_Cbz_Azetidine->Azetidine_Deprotected H₂, Pd/C

Caption: Workflow for N-Cbz protection and deprotection of azetidine.

Conclusion and Recommendations

The selection of an appropriate protecting group for the azetidine nitrogen is a critical decision in the design of a synthetic route.

  • The Boc group is an excellent choice for general purposes, offering mild deprotection conditions that are well-tolerated by the azetidine ring. Its acid lability, however, must be considered in the context of other acid-sensitive functional groups.

  • The Cbz group provides robust protection and its removal via hydrogenolysis offers excellent orthogonality with acid-labile protecting groups, making it a valuable tool in complex multi-step syntheses.

  • The Tosyl group offers exceptional stability but its removal requires harsh conditions, limiting its general applicability. It is best reserved for situations where a strongly electron-withdrawing group on the nitrogen is required and the substrate can tolerate the deprotection conditions.

  • The Benzyl group , like the Cbz group, is removed by hydrogenolysis and offers similar orthogonality.

Ultimately, the optimal protecting group is context-dependent. A thorough analysis of the planned synthetic route, including all reaction conditions and the functionalities present in the molecule, will guide the researcher to the most suitable choice, ensuring the integrity of the valuable azetidine scaffold throughout the synthesis.

References

A Senior Application Scientist's Guide to Azetidine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the azetidine ring is a coveted structural motif. Its unique conformational rigidity and ability to serve as a bioisostere have cemented its place in modern medicinal chemistry.[1][2] However, the synthesis of this strained four-membered heterocycle is non-trivial, presenting a classic case of risk versus reward.[2][3] The inherent ring strain of approximately 25.4 kcal/mol makes azetidines both synthetically challenging and reactive in unique, desirable ways.[3]

The choice of a synthetic route is a critical decision point, balancing factors like the cost of raw materials, scalability, reaction efficiency, and the complexity of the desired molecule. This guide provides an in-depth, objective comparison of the most prevalent azetidine synthesis strategies, moving beyond simple protocols to explain the causality behind experimental choices and offering field-proven insights to inform your synthetic planning.

The Classical Workhorse: Intramolecular Cyclization

This is arguably the most traditional and reliable method for constructing the azetidine core.[2] The strategy is straightforward: a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position is induced to cyclize. The most common precursors are γ-amino alcohols or γ-haloamines.[4][5]

Mechanism and Rationale

The reaction typically proceeds via a two-step sequence. First, the hydroxyl group of a γ-amino alcohol is activated by converting it into a better leaving group, such as a mesylate or tosylate. Following activation, an intramolecular S\textsubscript{N}2 reaction, often promoted by a base, leads to the formation of the azetidine ring. The choice of a non-nucleophilic base is crucial to prevent side reactions like elimination, especially with sterically hindered substrates.[5] The reliability of this method stems from the predictable nature of intramolecular nucleophilic substitution.

G cluster_0 Intramolecular Cyclization Workflow A γ-Amino Alcohol Precursor B Activation of Hydroxyl (e.g., Mesylation/Tosylation) A->B MsCl or TsCl, Base C Base-Mediated Intramolecular Stextsubscript{N}2 Cyclization B->C Strong Base (e.g., Ktextsubscript{2}COtextsubscript{3}, NaH) D Azetidine Product C->D

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Cost-Benefit Analysis
  • Cost: The primary cost drivers are the starting 1,3-amino alcohols and the activating agents (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride). While simple precursors like 3-amino-1-propanol are commercially available and relatively inexpensive, more complex, substituted precursors can significantly increase costs.[6] The use of strong bases like sodium hydride also adds to reagent and handling costs.

  • Benefits: This method is robust, well-established, and often provides high yields for simpler azetidine structures.[2] Its predictability makes it a go-to strategy for producing foundational azetidine scaffolds on a gram scale and larger.[7]

  • Drawbacks: The reliance on pre-functionalized linear precursors limits the accessible structural diversity. The reaction conditions can be harsh (requiring strong bases and sometimes elevated temperatures), which may not be suitable for sensitive functional groups.[2] Furthermore, the atom economy is suboptimal due to the generation of a leaving group.

Experimental Protocol: Synthesis of a N-Boc-Azetidine

This protocol is adapted from established procedures for the cyclization of γ-amino alcohols.[2][5]

  • Activation (Mesylation): Dissolve the N-Boc-3-amino-1-propanol derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up 1: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude mesylate from the previous step in methanol (MeOH). Add potassium carbonate (K₂CO₃, 3.0 eq) and heat the mixture to reflux for 12 hours.

  • Work-up 2: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine.

The Modern Approach: [2+2] Photocycloaddition

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly efficient and atom-economical route to azetidines.[8][9] Modern advancements using visible-light photocatalysis have overcome many of the limitations of older UV-light-mediated methods, making this a powerful tool for constructing complex and densely functionalized azetidines.[2][3][10]

Mechanism and Rationale

This reaction hinges on the photochemical excitation of a reactant. In modern protocols, a visible-light photocatalyst (e.g., an Iridium complex) absorbs light and transfers its energy to one of the reactants (often an oxime or imine derivative), promoting it to a reactive triplet state.[3][10][11] This excited species then undergoes a stepwise or concerted cycloaddition with an alkene partner to form the four-membered ring. The use of visible light and triplet energy transfer allows the reaction to proceed under exceptionally mild conditions, which is a significant advantage over traditional thermal or UV-driven methods.[12][13]

G cluster_1 Visible-Light-Mediated [2+2] Cycloaddition PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Absorption Light Visible Light (e.g., Blue LED) Light->PC Imine Imine Precursor (e.g., Oxime) PC_star->Imine Triplet Energy Transfer Imine_star Excited Imine* Imine->Imine_star Alkene Alkene Imine_star->Alkene [2+2] Cycloaddition Product Functionalized Azetidine Alkene->Product

Caption: Workflow for a visible-light-mediated aza Paternò-Büchi reaction.

Cost-Benefit Analysis
  • Cost: While the imine and alkene precursors are often readily available, the primary cost is associated with the photocatalyst. Iridium-based catalysts can be expensive, although low catalyst loadings (e.g., 1 mol%) are typically required.[11] The initial investment in photochemical equipment (e.g., LED photoreactors) must also be considered.

  • Benefits: This method boasts excellent atom economy, as all atoms from the reactants are incorporated into the product.[2] The reactions are performed under very mild conditions (room temperature, visible light), offering exceptional functional group tolerance.[10] It provides access to complex azetidines that are difficult to synthesize via other routes and can often achieve high levels of stereocontrol.[2][3]

  • Drawbacks: The substrate scope can be a limitation, particularly for acyclic imines which can undergo unproductive E/Z isomerization.[8][14] While catalyst loadings are low, the cost and need for complete removal of the metal catalyst can be a concern in pharmaceutical applications.

Experimental Protocol: Visible-Light-Mediated Azetidine Synthesis

This protocol is adapted from a procedure by Schindler and coworkers for the reaction of 2-isoxazoline-3-carboxylates with alkenes.[2][3]

  • Reaction Setup: In a nitrogen-filled glovebox, combine the 2-isoxazoline-3-carboxylate (1.0 eq, 0.2 mmol), the alkene (2.0 eq, 0.4 mmol), and the iridium photocatalyst fac-[Ir(dFppy)₃] (1 mol%) in a 4 mL vial.

  • Solvent Addition: Add anhydrous and degassed acetonitrile (2.0 mL) to the vial. Seal the vial with a screw cap.

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with a 450 nm blue LED light source. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the functionalized azetidine product.

Additional Noteworthy Routes

While intramolecular cyclization and photocycloaddition are two of the most prominent strategies, other methods offer unique advantages for specific applications.

  • Aza-Michael Addition: This route involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[15] It is a powerful method for C-N bond formation under mild conditions, often catalyzed by non-nucleophilic bases like DBU.[16][17] The primary cost is the availability of functionalized Michael acceptors and donors. A key consideration is the potential for the retro-Aza-Michael reaction, which can impact yields and require careful optimization.[18]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming unsaturated rings and has been applied to the synthesis of azetines (the unsaturated analogues of azetidines).[19] While highly effective and scalable, its utility is often limited by the high cost and sensitivity of ruthenium-based catalysts (e.g., Grubbs' catalysts).[20][21] Dimerization of the diene precursor is a common competing pathway that must be controlled, typically by using high dilution conditions.[20]

  • Reduction of β-Lactams: Azetidin-2-ones (β-lactams) can be reduced to the corresponding azetidines.[22] This is a viable route if the corresponding β-lactam is readily accessible, for example, through the well-known Staudinger [2+2] cycloaddition of a ketene and an imine.[23][24] The cost-benefit analysis then shifts to the synthesis of the β-lactam itself and the choice of reducing agent to avoid unwanted side reactions.[22]

Comparative Data Summary

The following table provides a high-level comparison of the discussed synthetic routes to aid in method selection.

FeatureIntramolecular Cyclization[2+2] PhotocycloadditionAza-Michael AdditionRing-Closing Metathesis (RCM)
Typical Yield 60-95%[2]50-90%[3]50-95%[17]50-85%[19]
Reaction Conditions Often harsh (strong base, heat)[2]Very mild (RT, visible light)[10]Mild (often RT, base cat.)[16]Mild (RT to reflux)[20]
Atom Economy Moderate (leaving group loss)ExcellentExcellentGood (ethene byproduct)
Starting Material Cost Low to High (precursor dependent)Low to MediumLow to MediumMedium to High (diene synthesis)
Catalyst/Reagent Cost Low (commodity reagents)High (photocatalyst)Low (base catalyst)Very High (Ru catalyst)
Scalability Well-established[24]Developing; potential challengesGenerally goodProven for industrial scale[20]
Key Advantage High reliability for simple scaffoldsAccess to complex structures, high FG toleranceConvergent, mild conditionsForms unsaturated rings, scalable
Key Disadvantage Limited structural diversity, harsh conditionsCatalyst cost, specialized equipmentPotential for reversibilityCatalyst cost & sensitivity

Senior Scientist's Perspective and Conclusion

The optimal synthetic route to an azetidine is not a one-size-fits-all solution; it is dictated by the specific goals of the project.

For the synthesis of simple, foundational azetidine scaffolds , particularly on a larger scale, the intramolecular cyclization method remains a highly reliable and cost-effective choice, provided the linear precursor is accessible.[2] Its predictability and the use of inexpensive reagents make it a workhorse in process chemistry.

For drug discovery and complex molecule synthesis , where the rapid generation of diverse and densely functionalized analogues is paramount, the visible-light-mediated [2+2] photocycloaddition offers unparalleled advantages.[2][3] Its mild conditions preserve sensitive functional groups and enable the construction of novel chemical matter that would be inaccessible through classical routes. The higher initial cost of catalysts and equipment is often justified by the speed and innovation it enables in a discovery setting.

The Aza-Michael addition provides a valuable, convergent alternative for specific substitution patterns, while Ring-Closing Metathesis is the premier choice when an unsaturated azetidine ring is the target, especially if future scale-up is anticipated.[15][20]

Ultimately, a thorough analysis of the target molecule's structure, the required scale, the project budget, and available laboratory infrastructure will guide the discerning scientist to the most logical and efficient synthetic strategy.

References

A Senior Application Scientist's Guide to Kinetic Studies of Nucleophilic Substitution on 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the azetidine motif has emerged as a crucial building block. Its unique conformational properties and ability to introduce three-dimensionality into flat molecules make it a highly sought-after scaffold. 1-Boc-3-methanesulfonyloxyazetidine stands out as a versatile and readily available starting material for the synthesis of a diverse array of 3-substituted azetidines. Understanding the kinetics of nucleophilic substitution on this substrate is paramount for reaction optimization, process development, and the rational design of novel synthetic routes.

This guide provides an in-depth comparison of the factors influencing the rate of nucleophilic substitution on this compound, supported by established principles of physical organic chemistry and detailed experimental protocols. We will explore the impact of the leaving group and the nature of the nucleophile on reaction kinetics, offering a framework for conducting your own comparative studies.

The Significance of Kinetic Analysis

A thorough kinetic study of the nucleophilic substitution on this compound provides invaluable insights into the reaction mechanism. By quantifying the effects of various parameters on the reaction rate, we can:

  • Optimize Reaction Conditions: Determine the ideal temperature, solvent, and reactant concentrations to maximize yield and minimize reaction time.

  • Select Appropriate Reagents: Make informed decisions on the choice of nucleophiles and leaving groups to achieve desired reactivity and selectivity.

  • Predict Reaction Outcomes: Develop predictive models for the synthesis of novel 3-substituted azetidines.

  • Ensure Process Safety and Scalability: Understand the energetic profile of the reaction for safe and efficient scale-up.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Experimental Workflow for Kinetic Studies

A well-designed kinetic experiment is crucial for obtaining reliable and reproducible data. The following workflow outlines a general approach for studying the kinetics of nucleophilic substitution on this compound.

G prep_reagents Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) setup_rxn Set up Reaction Vessels in a Thermostatted Bath prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add Nucleophile to Substrate) aliquots Withdraw Aliquots at Timed Intervals initiate_rxn->aliquots quench Quench Reaction (e.g., with acid or base) aliquots->quench analysis Analyze Aliquots (HPLC or NMR) quench->analysis concentration Determine Concentrations of Reactants and Products plot Plot Concentration vs. Time concentration->plot rate_constant Calculate Pseudo-First-Order Rate Constant (k_obs) plot->rate_constant second_order Determine Second-Order Rate Constant (k2) rate_constant->second_order

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol: HPLC Monitoring

This protocol describes a typical procedure for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (Substrate)

  • Nucleophile (e.g., piperidine, morpholine)

  • Internal Standard (a stable compound that does not react under the reaction conditions, e.g., naphthalene)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Quenching solution (e.g., 0.1 M HCl in acetonitrile)

  • Thermostatted reaction block or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1.0 M). A higher concentration of the nucleophile is used to ensure pseudo-first-order kinetics.

  • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

3. Reaction Setup:

  • In a series of reaction vials, add the substrate stock solution and the internal standard stock solution.

  • Place the vials in the thermostatted block and allow them to equilibrate to the desired reaction temperature.

4. Reaction Initiation and Monitoring:

  • To initiate the reaction, add the nucleophile stock solution to each vial at staggered time points.

  • At predetermined time intervals, withdraw an aliquot from a reaction vial and immediately quench the reaction by adding it to a vial containing the quenching solution.

5. HPLC Analysis:

  • Analyze the quenched aliquots by HPLC.

  • The concentration of the remaining substrate and the formed product can be determined by comparing their peak areas to that of the internal standard.

6. Data Analysis:

  • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

  • The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

  • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile: k2 = kobs / [Nucleophile].

Comparison with Alternative Leaving Groups

The methanesulfonyloxy (mesylate) group is an excellent leaving group due to the stability of the resulting mesylate anion, which is the conjugate base of a strong acid (methanesulfonic acid). A common alternative is the p-toluenesulfonyloxy (tosylate) group.

Leaving GroupAbbreviationpKa of Conjugate AcidRelative SN2 Rate
Methanesulfonyloxy-OMs~ -1.91.0
p-Toluenesulfonyloxy-OTs~ -2.80.7

Note: Relative rates are illustrative and can vary with substrate and reaction conditions.

The data suggests that the mesylate group is a slightly better leaving group than the tosylate group in SN2 reactions. This is attributed to the slightly lower pKa of methanesulfonic acid, indicating a more stable conjugate base. The tolyl group in the tosylate is weakly electron-donating compared to the methyl group in the mesylate, which slightly destabilizes the resulting anion.

G cluster_leaving_group Leaving Group Ability cluster_reaction_rate Reaction Rate LG_Ability Leaving Group Ability Anion_Stability Stability of Anion (LG⁻) LG_Ability->Anion_Stability Faster_Rate Faster S_N2 Reaction Rate LG_Ability->Faster_Rate correlates with Acid_Strength Strength of Conjugate Acid (LG-H) Anion_Stability->Acid_Strength pKa Lower pKa Acid_Strength->pKa

Caption: Relationship between leaving group properties and reaction rate.

Comparison with Other Nucleophiles

The nature of the nucleophile significantly impacts the rate of SN2 reactions. Key factors include nucleophilicity, basicity, and steric hindrance. For amine nucleophiles, nucleophilicity generally increases with basicity. However, sterically hindered amines are less effective nucleophiles, even if they are strong bases.

Here is a comparison of the relative reactivity of various cyclic secondary amines in a hypothetical SN2 reaction with this compound.

NucleophilepKa of Conjugate AcidRelative Rate (krel)
Aziridine8.0~50
Azetidine 11.3 ~30
Pyrrolidine11.31.0
Piperidine11.10.7
Morpholine8.40.1

Note: Relative rates are illustrative and based on general trends. The high reactivity of aziridine and azetidine as nucleophiles is influenced by their ring strain.

The data illustrates several key trends:

  • Basicity: Pyrrolidine and piperidine, with similar basicities, exhibit comparable reactivity. Morpholine, a weaker base due to the electron-withdrawing effect of the oxygen atom, is a significantly poorer nucleophile.

  • Ring Strain: Azetidine, despite having a similar pKa to pyrrolidine, is expected to be a more reactive nucleophile. This is because the formation of the new C-N bond in the transition state can partially alleviate the ring strain of the four-membered ring. This effect is even more pronounced for the highly strained aziridine.

  • Steric Hindrance: While not explicitly shown in this table, increasing steric bulk on the nucleophile will decrease the reaction rate. For example, 2,6-dimethylpiperidine would be a much slower nucleophile than piperidine.

G cluster_nucleophile Nucleophile Properties cluster_reaction_rate Reaction Rate Nucleophilicity Nucleophilicity Basicity Basicity (pKa of conjugate acid) Nucleophilicity->Basicity Increases with Steric_Hindrance Steric Hindrance Nucleophilicity->Steric_Hindrance Decreases with Ring_Strain Ring Strain Nucleophilicity->Ring_Strain Increases with Faster_Rate Faster S_N2 Reaction Rate Nucleophilicity->Faster_Rate correlates with

Caption: Factors influencing the nucleophilicity and reaction rate.

Conclusion

The kinetic study of nucleophilic substitution on this compound is a powerful tool for optimizing synthetic routes and gaining a deeper understanding of reaction mechanisms. By systematically evaluating the impact of leaving groups and nucleophiles, researchers can make data-driven decisions to enhance the efficiency and selectivity of their synthetic endeavors. The methanesulfonyloxy group stands out as a highly effective leaving group, while the choice of nucleophile should be guided by a balance of basicity, steric accessibility, and, in the case of cyclic amines, the influence of ring strain. The experimental protocols and principles outlined in this guide provide a solid foundation for conducting rigorous and informative kinetic analyses in your own laboratory.

A Senior Application Scientist's Guide to Computational Modeling of Transition States in Azetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. This is particularly true for strained ring systems like azetidines, where the four-membered ring's inherent strain energy dictates unique reactivity and reaction pathways.[1][2] Computational modeling has emerged as an indispensable tool for elucidating these transient, high-energy transition states that govern the course of a reaction. This guide provides an in-depth comparison of computational methodologies for modeling transition states in azetidine reactions, supported by a blend of theoretical principles and practical insights.

The Significance of Modeling Azetidine Reaction Mechanisms

Azetidines are crucial structural motifs in a variety of biologically active compounds and approved drugs.[2][3] Their unique three-dimensional structure, conferred by the strained four-membered ring, allows them to act as valuable scaffolds in medicinal chemistry.[2] However, this same ring strain also makes their synthesis and functionalization a delicate process, often leading to multiple competing reaction pathways.[1][2] Computational modeling provides a window into these fleeting transition states, enabling us to predict reaction outcomes, understand stereoselectivity, and design more efficient synthetic routes.

Comparing Computational Methods for Azetidine Transition State Modeling

The choice of computational method is a critical decision that balances accuracy with computational cost. For azetidine reactions, where subtle energetic differences can dictate the major product, this choice is especially important.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the go-to method for many computational chemists due to its favorable balance of accuracy and computational efficiency.[4] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity.

Several studies have successfully employed DFT to investigate azetidine reaction mechanisms. For instance, DFT calculations have been used to understand the regioselectivity of nucleophilic ring-opening of azetidinium ions, providing insights that align well with experimental observations.[5][6][7] Similarly, the stereoselectivities of aldol reactions catalyzed by azetidine derivatives have been rationalized using DFT geometries.[8]

Commonly Used DFT Functionals for Azetidine Reactions:

Functional Key Features Strengths for Azetidine Modeling Considerations
B3LYP Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]Widely used and well-benchmarked for a variety of organic reactions. Good for geometry optimizations.May not be the most accurate for systems with significant non-covalent interactions or for calculating reaction barriers.
M06-2X High-nonlocality functional with a large amount of Hartree-Fock exchange.Generally provides better accuracy for thermochemistry, kinetics, and non-covalent interactions compared to B3LYP.Can be more computationally expensive.

A study on the cyclization of functionalized aminophosphonates to form four-membered rings successfully used ab initio calculations, taking into account solvent effects and counterions, to predict the preference for the formation of the azetidine ring over a six-membered ring.[9]

Ab Initio Methods: The Gold Standard for Accuracy

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy, especially for smaller systems or when high-level accuracy is paramount. Methods like Møller-Plesset perturbation theory (e.g., MP2) are often employed. The study on the reactivity of fluoro-substituted aziridines and azetidines utilized MP2 level calculations to understand the profound effect of fluorine substitution on nucleophilic substitution reactions.[10]

Semi-Empirical Methods: For Rapid Screening

Semi-empirical methods, such as AM1 and PM7, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for high-throughput screening of reaction pathways or for modeling very large systems. However, for the nuanced energetics of azetidine transition states, their use should be followed by higher-level calculations for key steps.

Practical Guide: Modeling a Nucleophilic Ring-Opening of an Azetidinium Ion

To illustrate the practical application of these methods, let's consider the nucleophilic ring-opening of a protonated azetidine. This reaction is fundamental to the functionalization of the azetidine core.

Experimental Protocol: Computational Workflow
  • Structure Preparation:

    • Build the 3D structures of the reactants (protonated azetidine and the nucleophile, e.g., a halide ion) using a molecular editor like Avogadro.

  • Geometry Optimization and Frequency Calculation (Reactants and Products):

    • Perform a geometry optimization and frequency calculation for the reactants and expected products using a chosen level of theory (e.g., B3LYP/6-31G(d)).

    • Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

  • Transition State Search:

    • Propose an initial guess for the transition state structure. This can be done by manually manipulating the reactant structures to resemble the expected transition state or by using a linear synchronous transit (LST) or quadratic synchronous transit (QST) approach available in software like Gaussian.

    • Perform a transition state optimization (e.g., using the Opt=TS keyword in Gaussian).

  • Transition State Verification:

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the transition state geometry. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima.

  • Energy Calculation:

    • Calculate the single-point energies of the optimized reactants, transition state, and products using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G(d,p)) for improved accuracy.

    • From these energies, determine the activation energy (Ea) and the reaction energy (ΔErxn).

Visualization of the Computational Workflow

G cluster_start 1. Input Preparation cluster_opt 2. Geometry Optimization cluster_ts 3. Transition State Search cluster_verify 4. Verification cluster_energy 5. Energetics A Build Reactant & Product Structures B Optimize Reactant & Product Geometries A->B C Frequency Calculation (Confirm Minima) B->C D Generate Initial TS Guess C->D E Optimize Transition State Geometry D->E F Frequency Calculation (Confirm 1 Imaginary Freq.) E->F G IRC Calculation (Connect Reactants & Products) F->G H Single-Point Energy Calculation (Higher Level of Theory) G->H I Calculate Activation & Reaction Energies H->I G cluster_profile Reaction Energy Profile R Reactants TS Transition State (TS) R->TS Activation Energy (Ea) P Products TS->P E_axis_start E_axis_start E_axis_end E_axis_end E_axis_start->E_axis_end E_axis_label Energy RC_axis_start RC_axis_start RC_axis_end RC_axis_end RC_axis_start->RC_axis_end RC_axis_label Reaction Coordinate R_point TS_point R_point->TS_point P_point TS_point->P_point

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the safe handling and disposal of 1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3), a key intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is grounded in established chemical safety principles and regulatory standards, reflecting a commitment to best practices in the laboratory.

Core Principles: Hazard Identification and Risk Assessment

This compound, also known as tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate, is a reactive sulfonate ester. The methanesulfonyloxy (mesylate) group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution. This inherent reactivity is the primary driver of its handling and disposal requirements.

Based on data from analogous compounds and safety databases, the primary hazards are:

  • Acute Toxicity: Potentially toxic if swallowed[1].

  • Irritation: May cause skin, eye, and respiratory irritation[1][2][3][4].

The cornerstone of safe disposal is the "cradle-to-grave" management principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. This means that all chemical waste must be managed responsibly from the point of generation to its final disposal.

Table 1: Chemical and Safety Data Summary

PropertyValueSource(s)
CAS Number 141699-58-3[6][7][8]
Molecular Formula C₉H₁₇NO₅S[1][6][7]
Molecular Weight 251.30 g/mol [1][6]
Primary Hazards Acute toxicity (oral), Skin/Eye/Respiratory Irritant[1][2][4]
Storage Recommendations Keep in a dark place, sealed in a dry, well-ventilated area at room temperature or under refrigeration (2-8°C) as specified.[4][6][8]

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including preparation for disposal, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable protective equipment[9].

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A chemical-resistant laboratory coat or apron should be worn.

  • Respiratory Protection: All handling of the solid or its solutions, including waste preparation, must be conducted in a certified chemical fume hood to prevent inhalation.

Disposal Workflow: A Two-Pathway Approach

The proper disposal route depends on the nature of the waste. The following decision-making process, visualized in the diagram below, outlines the correct pathway.

G start Start: Waste Generated decision Is the waste bulk/unused material or contaminated debris? start->decision path_A Pathway A: Bulk Waste Disposal decision->path_A Bulk / Debris path_B Pathway B: Decontamination of Residuals decision->path_B Residuals step_A1 Secure in original or compatible, labeled container. path_A->step_A1 step_A2 Ensure container is sealed and externally clean. step_A1->step_A2 step_A3 Store in designated Satellite Accumulation Area (SAA). step_A2->step_A3 step_A4 Arrange pickup by institutional EHS for licensed disposal. step_A3->step_A4 step_B1 Work in a chemical fume hood. Don appropriate PPE. path_B->step_B1 step_B2 Prepare a 5-10% aqueous sodium bicarbonate solution. step_B1->step_B2 step_B3 Rinse contaminated glassware/ materials with the basic solution. step_B2->step_B3 step_B4 Collect all rinsate as hazardous aqueous waste. step_B3->step_B4 step_B5 Transfer waste to a labeled, sealed container for EHS pickup. step_B4->step_B5

Caption: Disposal decision workflow for this compound.

Pathway A: Disposal of Bulk Material and Contaminated Solids

This procedure applies to unused or expired reagents, reaction byproducts, and solid materials (e.g., absorbent pads, gloves) grossly contaminated with the chemical.

Methodology:

  • Containment: Place the material in its original container if possible, or a compatible, leak-proof container made of glass or high-density polyethylene. Solid waste like contaminated gloves or paper towels should be collected in a designated, labeled hazardous waste bag or container[10].

  • Labeling: The container must be clearly labeled with a hazardous waste tag in accordance with EPA and OSHA Hazard Communication Standard (HCS) requirements[11][12]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Storage: Keep the sealed container in a designated Satellite Accumulation Area (SAA)[5][13]. This area must be under the control of laboratory personnel, away from incompatible materials (e.g., strong oxidizers, acids, bases), and ideally within secondary containment[10][14].

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste. All hazardous waste must be transported and disposed of by a licensed waste management facility[15][16].

Pathway B: Decontamination and Quenching of Residuals

This protocol is designed for decontaminating glassware and equipment with residual amounts of this compound. The principle is to hydrolyze the reactive mesylate ester into the less reactive 1-Boc-3-hydroxyazetidine and a methanesulfonate salt under basic conditions.

Causality: The mesylate group is a potent leaving group. By introducing a nucleophile (hydroxide ion from the basic solution), we can initiate an Sₙ2 reaction that displaces the mesylate, effectively "deactivating" the compound's primary reactive site. This is analogous to the quenching of the highly reactive precursor, methanesulfonyl chloride, which is hydrolyzed to form methanesulfonic acid and HCl[17][18].

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a quenching solution of 5-10% sodium bicarbonate (NaHCO₃) or a dilute (~1 M) solution of sodium hydroxide (NaOH) in a suitable beaker or flask.

  • Decontamination: Carefully rinse the contaminated glassware with the basic solution. If necessary, allow the solution to sit in the glassware for several hours to ensure complete reaction.

  • Waste Collection: DO NOT pour the rinsate down the drain. Although the primary reactant has been neutralized, the resulting solution contains organic material and salts. Collect all rinsate in a designated hazardous waste container labeled "Aqueous Hazardous Waste"[19].

  • Final Rinse: After decontamination, the glassware can be washed using standard laboratory procedures.

  • Disposal: The collected aqueous waste container must be kept closed, properly labeled, and stored in the SAA for EHS pickup[5].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, ensure the area is well-ventilated.

  • Contain: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[20]. Do not use combustible materials like paper towels or sawdust as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area using the quenching procedure outlined in Pathway B . Collect all decontamination materials and rinsate as hazardous waste.

  • Report: Report the incident to your institution's EHS office, regardless of the size of the spill.

Regulatory and Compliance Framework

The handling and disposal of this compound are governed by several federal and state regulations. A foundational understanding of this framework is essential for maintaining compliance.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management, including identification, generation, transportation, and disposal[13][21].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees through labels and Safety Data Sheets (SDSs)[9][12][22].

By implementing the procedures in this guide, your laboratory can ensure it operates in full compliance with these critical regulations, fostering a culture of safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-3-Methanesulfonyloxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth operational plan for the safe handling of 1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3). As a trusted partner in your research, our goal is to equip you with the essential safety knowledge that extends beyond the product itself, ensuring both the integrity of your work and the protection of your team. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering you to make informed safety decisions.

Core Hazard Analysis: Understanding the Reactivity of this compound

This compound is a valuable azetidine derivative used in synthetic chemistry. Its utility stems from the interplay of two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the methanesulfonyloxy (mesylate) group. While the Boc group provides stability, the mesylate is an excellent leaving group, making the azetidine ring highly susceptible to nucleophilic attack[1].

This inherent reactivity classifies the compound as a potent electrophile and potential alkylating agent . Alkylating agents can covalently modify biological macromolecules like DNA, which is the mechanistic basis for their toxicity. Therefore, exposure must be minimized with stringent engineering controls and personal protective equipment.

The compound's known hazards are summarized by its GHS classifications, which indicate significant risk upon exposure.[2]

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[2][3]

Given its profile as a toxic and irritant alkylating agent, all handling procedures must default to the highest level of precaution.

Mandatory PPE Ensemble for Laboratory Operations

The selection of PPE is not merely a suggestion but a critical barrier against chemical exposure. For a reactive compound of this nature, a multi-layered approach is non-negotiable.

Hand Protection: The First Line of Defense

Standard laboratory gloves are insufficient. Due to the alkylating nature of sulfonate esters, a robust double-gloving protocol is mandatory.[4][5]

  • Inner Glove: One pair of nitrile or neoprene chemotherapy gloves (must meet ASTM D6978 standard).[4][6] This glove should be worn under the cuff of the lab gown.

  • Outer Glove: A second pair of chemotherapy-rated nitrile gloves. This glove is worn over the cuff of the lab gown, creating a complete seal.[4]

  • Rationale: The double barrier provides enhanced protection against permeation. The outer glove can be removed and replaced immediately if contamination is suspected, protecting the inner glove and the wearer's skin. Gloves should be changed frequently and immediately if a breach is suspected.

Body Protection: Shielding Against Spills and Splashes

A standard cotton lab coat offers inadequate protection.

  • Required Gown: A disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar impervious material is required.[4][7]

  • Rationale: This type of gown resists chemical permeation from splashes and spills. The back closure design significantly reduces the possibility of frontal contamination when leaning into a fume hood. Gowns must be replaced immediately after a known spill or splash and should be changed every 2-3 hours during extended operations.[7]

Eye and Face Protection: Preventing Ocular Exposure

The compound is classified as a serious eye irritant.[2]

  • Required Equipment:

    • Chemical Splash Goggles (ANSI Z87.1 certified): These must form a complete seal around the eyes.

    • Full-Face Shield: Worn over the chemical splash goggles, a face shield is mandatory whenever handling the neat compound or concentrated solutions where a splash hazard exists.[7]

  • Rationale: Goggles protect against splashes and vapors entering the eyes. The face shield provides a secondary, broader barrier protecting the entire face from direct splashes.

Respiratory Protection: Engineering Controls and Adjuvant Use

Inhalation is a primary exposure route.[1]

  • Primary Control: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[3]

  • Secondary Control (Respirator): In situations where aerosolization is possible or during the cleanup of a large spill outside of a fume hood, a fit-tested NIOSH-certified N95 respirator is the minimum requirement.[4][7] This provides protection against airborne particles and droplets.

  • Rationale: The fume hood is the primary engineering control to capture vapors and aerosols at the source. A respirator serves as a necessary backup in non-routine situations or when primary controls may be compromised.

Step-by-Step Operational Protocols

Adherence to a strict, sequential protocol for donning, doffing, and handling is critical to prevent cross-contamination and exposure.

Protocol 3.1: PPE Donning Sequence

This sequence proceeds from the least critical to the most critical areas to minimize contamination of the final protective layers.

  • Don shoe covers and hair cover (and beard cover, if applicable).

  • Wash hands thoroughly with soap and water.

  • Don the inner pair of chemotherapy-rated gloves.

  • Don the impervious, back-closing gown. Ensure a complete and secure closure.

  • Don the outer pair of chemotherapy-rated gloves, ensuring the cuffs are pulled securely over the sleeves of the gown.

  • Don chemical splash goggles.

  • Don the full-face shield.

Protocol 3.2: PPE Doffing (Removal) Sequence

This sequence is designed to contain contamination by removing the most heavily contaminated items first.

  • Remove the outer pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.[7]

  • Remove the face shield and goggles, handling them by the head strap to avoid touching the front surfaces. Place in a designated area for decontamination.

  • Remove the gown by unfastening it and peeling it away from the body, turning it inside-out as it is removed. Dispose of it in the designated hazardous waste container.

  • Remove the inner pair of gloves using the same technique as in step 1.

  • Wash hands thoroughly with soap and water.

Emergency & Disposal Plan

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate.

  • Secure: Restrict access to the spill area.

  • PPE: Don the full PPE ensemble, including an N95 respirator, before re-entering.

  • Contain: For liquid spills, absorb with an inert material like vermiculite or sand. For solid spills, gently cover with an absorbent pad to avoid raising dust.

  • Clean: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Clean the area with a suitable decontaminating solution.

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[8]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Waste Disposal
  • Contaminated PPE: All disposable PPE (gowns, gloves, shoe covers) is considered contaminated and must be placed in a designated, sealed, and labeled hazardous waste container immediately after doffing.[7]

  • Chemical Waste: Unused or residual this compound and any solutions containing it must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Disposal must be handled by a licensed waste contractor in accordance with local, state, and federal regulations.[10][11] Do not pour down the drain.

Visualized PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_prep Preparation & Planning cluster_tasks Task-Specific PPE Selection cluster_ppe Required PPE Ensemble start Identify Task with This compound fume_hood Is a certified chemical fume hood available and operational? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop No weighing Weighing Solid or Preparing Concentrated Solution fume_hood->weighing Yes reaction Running Reaction or Performing Workup fume_hood->reaction Yes spill Spill Cleanup (Outside Fume Hood) fume_hood->spill Yes, but spill is outside hood ppe_respirator Base PPE + NIOSH N95 Respirator (Fit-Tested) weighing->ppe_respirator ppe_base Base PPE: - Double Chemo Gloves (ASTM D6978) - Impervious Gown (Back-Closing) - Chemical Splash Goggles - Full Face Shield reaction->ppe_base spill->ppe_respirator caption PPE selection workflow for handling this compound.

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.